Agropine
Descripción
Structure
3D Structure
Propiedades
Número CAS |
70699-77-3 |
|---|---|
Fórmula molecular |
C11H20N2O7 |
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
3-[(3S,6R)-2-oxo-6-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]morpholin-3-yl]propanamide |
InChI |
InChI=1S/C11H20N2O7/c12-8(16)2-1-5-11(19)20-7(3-13-5)10(18)9(17)6(15)4-14/h5-7,9-10,13-15,17-18H,1-4H2,(H2,12,16)/t5-,6+,7+,9+,10+/m0/s1 |
Clave InChI |
HCWLJSDMOMMDRF-SZWOQXJISA-N |
SMILES |
C1C(OC(=O)C(N1)CCC(=O)N)C(C(C(CO)O)O)O |
SMILES isomérico |
C1[C@@H](OC(=O)[C@@H](N1)CCC(=O)N)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canónico |
C1C(OC(=O)C(N1)CCC(=O)N)C(C(C(CO)O)O)O |
Sinónimos |
(1'-deoxy-D-mannitol-1'-yl)-L-glutamine,1',2'-lactone 1H-Pyrrolo(2,1-c)(1,4)oxazine-1,6(7H)-dione, tetrahydro-3-(1,2,3,4-tetrahydroxybutyl)- agropine |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Agropine Biosynthesis Pathway in Crown Gall Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crown gall disease, incited by the soil phytopathogen Agrobacterium tumefaciens, represents a unique instance of inter-kingdom genetic transfer. The bacterium transfers a segment of its Ti (tumor-inducing) plasmid, known as the T-DNA, into the plant genome. Expression of T-DNA genes within the plant cell leads to the formation of a tumorous growth, or crown gall, and the synthesis of specialized metabolites called opines. These opines serve as a crucial source of carbon and nitrogen for the colonizing bacteria.
This technical guide provides a comprehensive overview of the biosynthesis of agropine, a mannityl family opine. The pathway is of significant interest to researchers studying plant-pathogen interactions, metabolic engineering, and as a potential target for novel drug development strategies aimed at controlling crown gall disease. This document details the enzymatic reactions, the genetic basis of the pathway, quantitative data where available, and detailed experimental protocols for studying this compound biosynthesis.
The this compound Biosynthesis Pathway
This compound biosynthesis is a multi-step enzymatic process that occurs within the transformed plant cells of the crown gall tumor. The pathway begins with the formation of mannopine, which is then cyclized to produce this compound. The genes encoding the enzymes for this pathway are located on the T-DNA of the Ti plasmid and are expressed by the plant's cellular machinery.
The key enzymatic steps are:
-
Mannopine Synthesis : This reaction is catalyzed by two enzymes encoded by the mas1' and mas2' genes. While the precise mechanism of the Mas2' enzyme has not been experimentally demonstrated, it is thought to condense glucose with glutamine. The resulting intermediate is then reduced by the NADH-dependent oxidoreductase, mannopine synthase (Mas1'), to form mannopine.[1]
-
This compound Synthesis : Mannopine is subsequently lactonized by the enzyme this compound synthase (Ags), encoded by the ags gene, to form this compound.[1]
Genetic Organization
The genes responsible for this compound biosynthesis, mas1', mas2', and ags, are located on the TR-DNA (right part of the T-DNA) of octopine-type Ti plasmids. These genes are clustered together and are co-regulated. The mas1' and mas2' genes are controlled by a bidirectional promoter, which also exhibits responsiveness to plant hormones.
Quantitative Data
Quantitative data on the kinetic properties of the biosynthetic enzymes, mannopine synthase and this compound synthase, are not extensively available in the current literature. However, data on opine and phytohormone levels in crown gall tumors provide valuable insights into the metabolic environment where this compound synthesis occurs.
| Parameter | Value | Tumor Type/Condition | Reference |
| Phytohormone Levels | |||
| trans-Zeatin Riboside | 48 pmol/g | Wild-type A348 tobacco tumors | [2] |
| 0.54 pmol/g | tmr mutant tobacco tumors | [2] | |
| 1,400 pmol/g | tms mutant tobacco tumors | [2] | |
| Indole-3-acetic acid (IAA) | 295 pmol/g | Wild-type A348 tobacco tumors | [2] |
| 129 pmol/g | tmr mutant tobacco tumors | [2] | |
| 70 pmol/g | tms mutant tobacco tumors | [2] | |
| Opine Levels | |||
| Octopine | High levels | Undifferentiated tobacco tumors | [1] |
| 1-240 times higher than normal tissue | Tobacco and sunflower tumors | [1] | |
| ~20-fold higher | Biotype 3 grapevine tumors vs. Biotype 1 | [2] |
Experimental Protocols
Protocol 1: Extraction of Opines from Crown Gall Tissue
This protocol describes a general method for the extraction of opines from plant tumor tissue, which can then be used for qualitative or quantitative analysis.
Materials:
-
Crown gall tumor tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer (e.g., 80% methanol)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Harvest fresh crown gall tumor tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.
-
Add 1 mL of pre-chilled 80% methanol to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate the mixture on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube. This supernatant contains the opines.
-
The extract can be stored at -20°C prior to analysis. For HPLC analysis, the extract may need to be filtered through a 0.22 µm filter.
Protocol 2: In Vitro Enzyme Assay for Mannopine Synthase (Mas1')
Materials:
-
Purified recombinant Mas1' enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
[¹⁴C]-labeled glucose (substrate)
-
Glutamine (substrate)
-
NADH (cofactor)
-
Stop solution (e.g., 1 M HCl)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a known concentration of glutamine, and NADH.
-
Initiate the reaction by adding a known amount of purified Mas1' enzyme and [¹⁴C]-labeled glucose. The final reaction volume should be standardized (e.g., 100 µL).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of the stop solution.
-
The product, [¹⁴C]-mannopine, can be separated from the unreacted [¹⁴C]-glucose using thin-layer chromatography (TLC) or ion-exchange chromatography.
-
The amount of radioactive product formed is quantified by liquid scintillation counting.
-
Enzyme activity can be calculated as the amount of product formed per unit time per amount of enzyme.
-
For kinetic analysis, the concentration of one substrate can be varied while keeping the others at saturating concentrations to determine Km and Vmax.
Signaling Pathways Regulating this compound Biosynthesis
The expression of the mas genes, and by extension this compound biosynthesis, is known to be regulated by the plant hormones auxin and cytokinin, which are themselves produced in high levels in crown gall tumors due to the expression of other T-DNA genes (iaaM, iaaH, and ipt).
The mas promoter contains cis-regulatory elements that respond to auxin.[2] The signaling pathway likely involves auxin binding to its receptor, leading to the degradation of Aux/IAA repressor proteins. This derepresses Auxin Response Factors (ARFs), which can then bind to Auxin Response Elements (AuxREs) in the mas promoter, activating transcription. Cytokinin enhances this auxin-induced expression, though the precise mechanism of this synergistic interaction at the mas promoter is not fully elucidated. It is known that cytokinin signaling involves a two-component system leading to the activation of Type-B Arabidopsis Response Regulators (ARRs), which are transcription factors.
Conclusion
The this compound biosynthesis pathway is a fascinating example of metabolic engineering by a plant pathogen. While the key genes and enzymatic steps have been identified, there remains a need for more detailed biochemical and quantitative studies to fully elucidate the kinetic properties of the biosynthetic enzymes and the precise regulatory networks that control their expression. The protocols and information provided in this guide offer a solid foundation for researchers to further investigate this important pathway, which may lead to new strategies for the control of crown gall disease and provide valuable insights into plant metabolic regulation.
References
Agropine: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agropine, a unique heterocyclic compound derived from plants, plays a significant role in the intricate biochemical interactions between the soil bacterium Agrobacterium tumefaciens and its host plants. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It details its biosynthesis and metabolism, biological functions, and includes a foundational experimental protocol for its extraction. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, plant pathology, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound is classified as a member of the mannityl family of opines. Its structure is characterized by a lactone ring formed from the precursor, mannopine.
Chemical Identity
| Identifier | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₇ | --INVALID-LINK-- |
| Molecular Weight | 292.29 g/mol | --INVALID-LINK-- |
| IUPAC Name | 3-[(3S,6R)-2-oxo-6-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]morpholin-3-yl]propanamide | --INVALID-LINK-- |
| InChI Key | HCWLJSDMOMMDRF-SZWOQXJISA-N | --INVALID-LINK-- |
| Canonical SMILES | C1C(OC(=O)C(N1)CCC(=O)N)C(C(C(CO)O)O)O | --INVALID-LINK-- |
| CAS Number | 70699-77-3 | --INVALID-LINK-- |
Physicochemical Data
| Property | Value | Method | Source |
| XLogP3 | -3.7 | Computed | --INVALID-LINK-- |
| Melting Point | Data not available | - | - |
| Boiling Point | Data not available | - | - |
| Solubility | Data not available | - | - |
| pKa | Data not available | - | - |
Spectral Data
Detailed NMR and mass spectrometry data for this compound are not widely published. A key early study reported obtaining a mass spectrum of this compound, which was identical to that of an authentic sample.[1][2] However, the spectrum itself is not provided in the publication. Further research is required to obtain and publish comprehensive ¹H-NMR, ¹³C-NMR, and mass spectra for this compound.
Biosynthesis and Metabolism
This compound is a product of the metabolic machinery of crown gall tumors, which are induced by the transfer of a specific segment of DNA (T-DNA) from the Ti plasmid of Agrobacterium tumefaciens into the plant genome.
Biosynthesis Pathway
The biosynthesis of this compound is a two-step process that occurs within the transformed plant cells:
-
Mannopine Synthesis : The first step involves the reductive condensation of D-mannose and L-glutamine, a reaction catalyzed by the enzyme mannopine synthase (Mas). This enzyme is encoded by the mas gene located on the T-DNA.
-
Lactonization : The resulting mannopine undergoes an intramolecular cyclization to form the lactone, this compound. This step is catalyzed by the enzyme mannopine cyclase, which is encoded by the ags gene, also located on the T-DNA.[3][4]
References
The Discovery and Historical Context of Agropine: A Technical Guide
An in-depth exploration of the discovery, biosynthesis, and historical significance of the opine, agropine, for researchers, scientists, and drug development professionals.
Introduction
This compound, a heterocyclic sugar derivative, represents a significant milestone in the study of plant-microbe interactions and the broader field of genetic engineering. First identified in crown gall tumors, its discovery was pivotal in solidifying the "opine concept," a cornerstone of our understanding of the parasitic relationship between Agrobacterium tumefaciens and its plant hosts. This technical guide provides a comprehensive overview of the discovery of this compound, its historical context, biochemical properties, and the experimental methodologies that were instrumental in its characterization.
Historical Context and Discovery
The story of this compound is intrinsically linked to the study of crown gall disease, a plant tumorigenesis induced by the bacterium Agrobacterium tumefaciens. In the 1970s, researchers established that the bacterium transfers a segment of its tumor-inducing (Ti) plasmid, known as the T-DNA, into the plant genome. This T-DNA carries genes that not only trigger tumor formation but also direct the synthesis of novel compounds called opines.
Initially, two main classes of opines, octopine and nopaline, were identified in crown gall tumors. The "opine concept" proposed that these compounds serve as a specific nutrient source for the inciting Agrobacterium strain, which possesses the corresponding genes for their catabolism. However, the existence of "null-type" tumors, which produced neither octopine nor nopaline, presented a challenge to this theory.
In 1980, a seminal paper by Guyon, Chilton, Petit, and Tempé provided the missing piece of the puzzle.[1][2][3] They investigated these "null-type" tumors and, through a process of "biological enrichment," isolated a novel opine.[1][3] This compound was shown to be identical to a substance recently discovered in octopine-type tumors and was named this compound.[1][3] This discovery provided compelling evidence for the generality of the opine concept, demonstrating that different strains of Agrobacterium induce the synthesis of specific opines to create a favorable niche for their proliferation.
Physicochemical Properties of this compound
This compound is a member of the mannityl family of opines.[4] Its chemical structure is (1'-deoxy-D-mannitol-1'-yl)-L-glutamine,1',2'-lactone. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀N₂O₇ | [5] |
| Molecular Weight | 292.29 g/mol | [5] |
| IUPAC Name | 3-[(3S,6R)-2-oxo-6-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]morpholin-3-yl]propanamide | [5] |
| CAS Number | 70699-77-3 | [3] |
Experimental Protocols
The isolation and characterization of this compound relied on a combination of microbiological, biochemical, and analytical techniques characteristic of the era.
Isolation of this compound by Biological Enrichment
The initial isolation of this compound from "null-type" crown gall tumors was achieved through a clever bioassay termed "biological enrichment."[1][3] This method exploited the specific nutritional advantage that opines confer on the bacteria that induce their synthesis.
Protocol:
-
Tumor Homogenization: Crown gall tumor tissue, induced by a "null-type" Agrobacterium strain (e.g., Bo542), was homogenized in a suitable buffer.[1]
-
Bacterial Growth Assay: The crude tumor extract was used as the sole carbon and nitrogen source in a minimal growth medium.[1]
-
Selective Growth: This medium was inoculated with either the "null-type" Agrobacterium strain (capable of catabolizing the unknown opine) or a control strain lacking a Ti plasmid.[1]
-
Enrichment: The "null-type" strain exhibited significant growth, indicating the presence of a utilizable nutrient in the tumor extract, while the control strain did not.[1]
-
Purification: The active compound (this compound) was then purified from the tumor extract through successive chromatographic steps, guided by the biological assay at each stage. The exact chromatographic methods used in the original paper were not detailed but likely involved techniques common at the time, such as paper chromatography and ion-exchange chromatography.[1]
Characterization Techniques
High-Voltage Paper Electrophoresis (HVPE): This technique was a standard method for separating charged molecules like amino acids and their derivatives, including opines.[6][7][8][9]
Protocol Outline:
-
Sample Application: A small spot of the purified opine solution is applied to a sheet of chromatography paper.
-
Electrophoresis: The paper is wetted with a buffer of a specific pH and placed in an electrophoresis chamber with a high voltage applied across the paper.
-
Separation: Charged molecules migrate towards the oppositely charged electrode at a rate dependent on their charge-to-mass ratio.
-
Visualization: The separated compounds are visualized by staining (e.g., with ninhydrin for amino groups) or by their radioactivity if radiolabeled precursors were used.
Mass Spectrometry: The definitive identification of this compound was achieved through mass spectrometry.[1][3] In the late 1970s and early 1980s, techniques for analyzing non-volatile, polar molecules like amino acid derivatives were evolving.[10][11][12]
Methodological Context:
-
Ionization: While modern techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) were not yet widely available, methods such as field desorption (FD) or fast atom bombardment (FAB) were emerging for the analysis of such compounds. These "soft ionization" techniques were crucial for obtaining the molecular ion peak without significant fragmentation.[11][12]
-
Analysis: The mass spectrum would have provided the molecular weight of the compound, and fragmentation patterns would have offered clues to its structure, which were then compared to known compounds or synthesized standards.
Biosynthesis of this compound
The biosynthesis of this compound in transformed plant cells is a multi-step enzymatic process encoded by genes located on the T-DNA of the Ti plasmid.[10] Specifically, three genes from the T-right (TR) region of octopine-type Ti plasmids are involved: mannopine synthase 1' (mas1'), mannopine synthase 2' (mas2'), and this compound synthase (ags).[5][13][14]
The pathway begins with the synthesis of mannopine, the precursor to this compound. The mas1' and mas2' genes work in concert to catalyze the reductive condensation of a sugar and an amino acid.[5][13][14] The final step is the lactonization of mannopine to form the cyclic structure of this compound, a reaction catalyzed by the enzyme this compound synthase (also known as mannopine cyclase), the product of the ags gene.[4][15][16]
Below is a DOT script representation of the this compound biosynthesis pathway.
Caption: The biosynthetic pathway of this compound from glucose and L-glutamine.
Experimental Workflow for this compound Discovery
The logical flow of experiments that led to the discovery and characterization of this compound can be visualized as follows.
Caption: The experimental workflow for the discovery and identification of this compound.
Conclusion
The discovery of this compound was a landmark achievement in plant pathology and molecular biology. It not only validated and expanded the opine concept but also paved the way for a deeper understanding of the intricate molecular dialogue between Agrobacterium and its plant hosts. The methodologies employed in its discovery, from biological enrichment to early mass spectrometry, highlight the ingenuity of researchers in an era of rapidly advancing biochemical techniques. For today's scientists, the story of this compound serves as a powerful example of how fundamental research into seemingly niche biological phenomena can lead to profound insights with far-reaching implications for biotechnology and genetic engineering.
References
- 1. pnas.org [pnas.org]
- 2. This compound in "null-type" crown gall tumors: Evidence for generality of the opine concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-Voltage Paper Electrophoresis (HVPE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved high-resolution high-voltage paper electrophoresis system for use in screening for aminoacidopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-voltage paper electrophoresis (HVPE) of cell-wall building blocks and their metabolic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. masspec.scripps.edu [masspec.scripps.edu]
- 12. History of mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. The mannopine synthase promoter contains vectorial cis-regulatory elements that act as enhancers and silencers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dual promoter of Agrobacterium tumefaciens mannopine synthase genes is regulated by plant growth hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification and characterization of catabolic mannopine cyclase encoded by the Agrobacterium tumefaciens Ti plasmid pTi15955 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Genetic Architecture of Agropine Synthesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agropine, a unique derivative of glutamic acid and a sugar lactone, is a member of the opine family of compounds produced in plant crown gall tumors induced by Agrobacterium tumefaciens. The synthesis of this compound is a sophisticated biological process directed by genes located on the transferred DNA (T-DNA) of the tumor-inducing (Ti) plasmid of Agrobacterium. This technical guide provides an in-depth exploration of the genetic basis of this compound synthesis, detailing the key genes, their regulation, and the experimental methodologies used to elucidate this fascinating example of inter-kingdom genetic transfer.
Genetic Locus of this compound Synthesis
The genetic determinants for this compound biosynthesis are situated on the T-DNA of octopine-type Ti plasmids. Specifically, they are found within the rightward T-DNA region (TR-DNA). This region is transferred from the bacterium to the plant cell and integrated into the plant genome. The expression of these genes is subsequently carried out by the plant's own transcriptional and translational machinery.
The core genes responsible for the this compound biosynthetic pathway are:
-
ags (this compound synthase): This gene encodes the enzyme this compound synthase, which catalyzes the final step in this compound biosynthesis.
-
mas1 and mas2 (mannopine synthase genes): These genes are responsible for the synthesis of mannopine, the precursor to this compound. They encode enzymes that catalyze the reductive condensation of a sugar and an amino acid.
The this compound Biosynthetic Pathway
The synthesis of this compound from its basic precursors is a two-step enzymatic process occurring within the transformed plant cell:
-
Mannopine Synthesis: The enzymes encoded by the mas1 and mas2 genes catalyze the formation of mannopine.
-
This compound Synthesis: this compound synthase, the product of the ags gene, then converts mannopine into this compound.[1]
This pathway highlights a remarkable example of genetic engineering by a prokaryote, which co-opts the host plant's cellular machinery to produce a unique metabolite that the bacterium can then utilize as a source of carbon and nitrogen.
Regulation of this compound Synthesis Genes
The expression of the this compound synthesis genes is tightly regulated, ensuring their transcription only within the transformed plant cell. This regulation occurs at the promoter level.
The ags Promoter
The promoter of the ags gene has been a subject of detailed molecular analysis. Studies involving 5'-deletion mutants have revealed a complex array of regulatory elements within the 314 base pairs upstream of the transcription start site.[2] These include:
-
Positive Regulatory Regions: Four distinct domains that enhance the transcriptional activity of the promoter.
-
Negative Regulatory Element: A region that acts to attenuate promoter strength.[2]
-
TATA Motif: Located between positions -26 and -33, this is a core promoter element essential for the initiation of transcription.
-
CCAAT Box-like Sequences: Found within the TATA proximal domain (-74 to -105), these sequences are also critical for high-level promoter activity.[2]
The mas Promoter
The mas genes are controlled by a bidirectional promoter, a single regulatory region that drives the transcription of both mas1 and mas2 in divergent directions. This promoter is known to be responsive to plant hormones, a key feature given the altered hormonal balance in crown gall tumors. The activity of the mas dual promoters is regulated by auxin and enhanced by cytokinin.[2]
Quantitative Data
While the genetic and regulatory frameworks of this compound synthesis are well-established, specific quantitative data regarding the enzymatic activities and gene expression levels are not extensively available in the public domain. The following table summarizes the type of quantitative data that would be essential for a complete understanding of the system.
| Parameter | Enzyme/Gene | Description | Reported Values |
| Enzyme Kinetics | |||
| Michaelis Constant (Km) | This compound Synthase (Ags) | Substrate concentration at which the enzyme reaction rate is half of Vmax. | Not available |
| Maximum Velocity (Vmax) | This compound Synthase (Ags) | The maximum rate of reaction when the enzyme is saturated with substrate. | Not available |
| Michaelis Constant (Km) | Mannopine Synthase (Mas1/Mas2) | Substrate concentration at which the enzyme reaction rate is half of Vmax. | Not available |
| Maximum Velocity (Vmax) | Mannopine Synthase (Mas1/Mas2) | The maximum rate of reaction when the enzyme is saturated with substrate. | Not available |
| Gene Expression | |||
| Basal Expression Level | ags, mas1, mas2 | Transcript abundance in unstimulated transformed plant cells. | Not available |
| Induced Expression Level | mas1, mas2 | Transcript abundance in response to auxin and cytokinin stimulation. | Not available |
Experimental Protocols
The elucidation of the genetic basis of this compound synthesis has relied on a variety of molecular biology techniques. Below are generalized protocols for key experiments.
Promoter Activity Analysis using Reporter Genes
This protocol describes the general steps to analyze the activity of the ags or mas promoters using a reporter gene like β-glucuronidase (GUS).
a. Plasmid Construction:
- Clone the promoter region of interest (e.g., the 314 bp upstream region of ags) upstream of a promoterless reporter gene (e.g., uidA for GUS) in a binary vector suitable for Agrobacterium-mediated plant transformation.
- Verify the construct by restriction digestion and DNA sequencing.
b. Plant Transformation:
- Introduce the binary vector into a suitable Agrobacterium tumefaciens strain.
- Transform plant tissue (e.g., tobacco leaf discs) using the Agrobacterium-mediated transformation method.
- Select for transformed cells on a medium containing appropriate antibiotics and hormones.
- Regenerate whole transgenic plants.
c. Reporter Gene Assay (GUS Assay):
- Collect tissue samples from the transgenic plants.
- Incubate the tissue in a solution containing the GUS substrate, X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide).
- The presence of a blue color indicates GUS activity, and thus, promoter activity.
- For quantitative analysis, use a fluorometric assay with the substrate 4-methylumbelliferyl-β-D-glucuronide (MUG).
5' Deletion Analysis of a Promoter
This protocol outlines the general procedure for identifying essential regulatory regions within a promoter.
a. Generation of Deletion Constructs:
- Start with a plasmid containing the full-length promoter of interest fused to a reporter gene.
- Use a systematic method, such as exonuclease III digestion or PCR with a series of forward primers, to create a nested set of deletions from the 5' end of the promoter.
- Clone these deletion fragments back into the reporter vector.
b. Analysis of Promoter Activity:
- Transform plants with each of the deletion constructs as described above.
- Perform reporter gene assays on the resulting transgenic plants.
- Compare the reporter gene activity of the different deletion mutants to that of the full-length promoter. A significant drop in activity indicates the removal of a positive regulatory element.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to identify proteins that bind to specific DNA sequences, such as the regulatory elements within a promoter.
a. Preparation of Nuclear Protein Extract:
- Isolate nuclei from transformed plant tissue.
- Extract nuclear proteins using a high-salt buffer.
- Determine the protein concentration of the extract.
b. Probe Labeling:
- Synthesize a short, double-stranded DNA oligonucleotide corresponding to the putative regulatory element.
- Label the oligonucleotide with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
c. Binding Reaction and Electrophoresis:
- Incubate the labeled probe with the nuclear protein extract in a binding buffer.
- For competition assays, add an excess of unlabeled specific or non-specific competitor DNA.
- Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
- Visualize the bands by autoradiography or a suitable non-radioactive detection method. A shifted band indicates a protein-DNA interaction.
Visualizations
Caption: Biosynthetic pathway of this compound within a transformed plant cell.
Caption: General workflow for promoter activity analysis.
Caption: Regulation of the bidirectional mas promoter by plant hormones.
References
An In-depth Technical Guide on the Core Relationship Between Agropine and Mannopine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Opines, such as agropine and mannopine, are unique amino acid and sugar derivatives produced in plant crown galls induced by Agrobacterium tumefaciens. These compounds serve as a crucial source of carbon and nitrogen for the colonizing bacteria. The biosynthesis of this compound is intrinsically linked to mannopine, with the former being a lactonized derivative of the latter. This technical guide provides a comprehensive overview of the biochemical relationship between this compound and mannopine synthesis, detailing the enzymatic reactions, the genetic basis, regulatory mechanisms, and the experimental protocols utilized to elucidate these pathways. A thorough understanding of these processes is vital for researchers in plant pathology, bacterial genetics, and for professionals in drug development exploring novel antimicrobial targets.
Introduction
Agrobacterium tumefaciens, a soil-dwelling bacterium, possesses the remarkable ability to transfer a segment of its DNA, known as the T-DNA, from its tumor-inducing (Ti) plasmid into the genome of a host plant. The expression of genes within this T-DNA leads to the formation of crown gall tumors and the synthesis of opines. The type of opines produced is determined by the specific genes present on the T-DNA of the infecting bacterial strain. This guide focuses on the biosynthesis of two such opines: mannopine and its derivative, this compound.
The Biosynthetic Pathway: From Mannopine to this compound
The synthesis of this compound is a two-step process that begins with the formation of mannopine.
Mannopine Synthesis
Mannopine is synthesized through a reductive condensation reaction between a sugar and an amino acid. The key enzymes involved are encoded by the mas1 and mas2 genes, located on the T-DNA.
-
Step 1: Condensation. The first step involves the condensation of D-mannose with L-glutamine. This reaction is catalyzed by the product of the mas2 gene, a dehydratase.
-
Step 2: Reduction. The resulting intermediate is then reduced by an NADH-dependent reductase, the product of the mas1 gene, to form mannopine.
This compound Synthesis
This compound is formed from mannopine through an intramolecular cyclization, resulting in a lactone. This reaction is catalyzed by this compound synthase, also known as mannopine cyclase, which is encoded by the ags gene, also located on the T-DNA.[1][2] This enzymatic lactonization of mannopine is a key step that differentiates the this compound-type opines.[3]
Genetic Organization and Homology
The genes responsible for mannopine and this compound biosynthesis, mas1, mas2, and ags, are clustered on the T-DNA of Ti or Ri plasmids.[4][5] Interestingly, the genes involved in the catabolism of these opines by Agrobacterium show significant homology to their biosynthetic counterparts. The catabolic genes, mocC, mocD, and agcA, are responsible for the reverse reactions, breaking down mannopine and this compound to be utilized by the bacterium.[6][7] This suggests a close evolutionary relationship and a tightly regulated system for opine metabolism.
Data Presentation: Enzyme Characteristics
Quantitative data on the enzymes involved in this compound and mannopine synthesis is crucial for understanding their function.
| Enzyme | Gene | Substrate(s) | Product | Molecular Mass (kDa) | Cofactor(s) |
| Mannopine Synthase (reductase component) | mas1 | Deoxy-fructosyl-glutamine, NADH | Mannopine, NAD+ | - | NADH |
| Mannopine Synthase (dehydratase component) | mas2 | D-mannose, L-glutamine | Deoxy-fructosyl-glutamine | - | - |
| This compound Synthase (Mannopine Cyclase) | ags | Mannopine | This compound | 45[8][9][10] | None required[8][10] |
Experimental Protocols
The elucidation of the this compound and mannopine biosynthetic pathways has been made possible through a variety of experimental techniques.
Heterologous Expression and Purification of Enzymes
A general protocol for the expression and purification of opine biosynthetic enzymes, such as this compound synthase, is outlined below. This protocol can be adapted for mannopine synthase as well.
-
Gene Cloning: The coding sequence of the target gene (ags or mas) is amplified by PCR and cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag) for purification.[3][11][12]
-
Transformation: The expression vector is transformed into a suitable host, typically E. coli.[13][14]
-
Protein Expression: The transformed E. coli cells are cultured and protein expression is induced (e.g., with IPTG).
-
Cell Lysis: The cells are harvested and lysed to release the recombinant protein.
-
Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by further purification steps like ion-exchange or size-exclusion chromatography if necessary.[13]
Enzyme Activity Assays
5.2.1. Mannopine Synthase Activity Assay
The activity of the reductase component of mannopine synthase can be measured by monitoring the oxidation of its cofactor, NADH.
-
Reaction Mixture: Prepare a reaction mixture containing the purified Mas1 enzyme, its substrate (deoxy-fructosyl-glutamine), and NADH in a suitable buffer.
-
Initiation: Start the reaction by adding the enzyme or substrate.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.[15]
-
Calculation: The rate of the reaction can be calculated from the change in absorbance using the molar extinction coefficient of NADH.
5.2.2. This compound Synthase (Mannopine Cyclase) Activity Assay
The activity of this compound synthase can be determined by measuring the formation of this compound from mannopine.
-
Reaction Mixture: Incubate the purified Ags enzyme with its substrate, mannopine, in an appropriate buffer.
-
Time Course: Take aliquots of the reaction mixture at different time points.
-
Quenching: Stop the reaction in the aliquots (e.g., by adding acid or boiling).
-
Product Analysis: Analyze the formation of this compound using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][16][17][18]
-
Quantification: Quantify the amount of this compound produced by comparing it to a standard curve.
Site-Directed Mutagenesis
To study the function of specific amino acid residues in the enzymes, site-directed mutagenesis can be employed.
-
Primer Design: Design primers containing the desired mutation.[6][8][19][20][21]
-
PCR Amplification: Use the mutagenic primers to amplify the entire plasmid containing the gene of interest using a high-fidelity DNA polymerase.[8][19][20]
-
Template Digestion: Digest the parental, non-mutated plasmid template with an enzyme like DpnI, which specifically cleaves methylated DNA (the template) but not the newly synthesized, unmethylated PCR product.[6][19]
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Verification: Sequence the plasmid from the resulting colonies to confirm the presence of the desired mutation.
Signaling Pathways and Regulation
The expression of the opine synthesis genes is tightly regulated within the plant cell. The promoter of the mas genes, for example, is known to be regulated by the plant hormones auxin and cytokinin.[22][23]
Regulation by Auxin and Cytokinin
Auxin and cytokinin are key plant hormones that regulate a wide range of developmental processes. Their signaling pathways converge to control the expression of various genes, including those involved in opine synthesis.[3][9][24][25][26][27][28][29]
The auxin signaling pathway involves the perception of auxin by TIR1/AFB receptors, leading to the degradation of Aux/IAA transcriptional repressors. This allows Auxin Response Factors (ARFs), a family of transcription factors, to bind to Auxin Response Elements (AuxREs) in the promoters of target genes and regulate their expression.[1][24][30]
Cytokinin signaling is initiated by histidine kinase receptors, leading to a phosphorelay cascade that ultimately activates Type-B Arabidopsis Response Regulators (ARRs), which are transcription factors that bind to cytokinin response elements in the promoters of target genes.[7]
The promoters of the mas genes contain cis-regulatory elements that are responsive to both auxin and cytokinin, suggesting a complex interplay between these two hormone signaling pathways in controlling opine synthesis.[7] The presence of specific Auxin Response Elements (AuxREs) with the consensus sequence TGTCTC in the promoters of auxin-responsive genes has been identified.[24]
Mandatory Visualizations
Biochemical Pathway of this compound Synthesis
Caption: Biosynthetic pathway of this compound from D-mannose and L-glutamine.
Experimental Workflow for Characterizing an Opine Biosynthesis Enzyme
Caption: Workflow for heterologous expression, purification, and characterization of an opine biosynthetic enzyme.
Simplified Auxin and Cytokinin Signaling Crosstalk in Regulating mas Gene Expression
Caption: Simplified model of auxin and cytokinin signaling pathways regulating mas gene expression.
Conclusion
The synthesis of this compound is directly dependent on the prior synthesis of mannopine, highlighting a linear biochemical relationship. The genes encoding the enzymes for these transformations are located on the T-DNA of Agrobacterium and are expressed in the host plant cell. The regulation of these genes by plant hormones such as auxin and cytokinin underscores the intricate interaction between the bacterium and its host. The homologous nature of the biosynthetic and catabolic gene sets for these opines suggests a co-evolutionary arms race for the control of these valuable nutrient sources. Further research into the specific kinetic parameters of the involved enzymes and the detailed molecular mechanisms of their regulation will provide a more complete understanding of this fascinating biological system and may reveal novel targets for controlling crown gall disease and for the development of new antimicrobial strategies.
References
- 1. Regulation of auxin transcriptional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promoter Motif Profiling and Binding Site Distribution Analysis of Transcription Factors Predict Auto- and Cross-Regulatory Mechanisms in Arabidopsis Flowering Genes [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. statalist.org [statalist.org]
- 5. Enzyme Kinetics 101: Michaelis-Menten Equation and Vmax [synapse.patsnap.com]
- 6. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 7. Meeting at the DNA: Specifying Cytokinin Responses through Transcription Factor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Directed Mutagenesis [protocols.io]
- 9. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 10. researchgate.net [researchgate.net]
- 11. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an activity assay for characterizing deoxyhypusine synthase and its diverse reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. devtoolsdaily.com [devtoolsdaily.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. savemyexams.com [savemyexams.com]
- 17. Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. assaygenie.com [assaygenie.com]
- 20. bowdish.ca [bowdish.ca]
- 21. static.igem.org [static.igem.org]
- 22. youtube.com [youtube.com]
- 23. Enhanced Agrobacterium-Mediated Transformation in Chinese Cabbage via Tenoxicam, Phytohormone Optimization, and Visual Reporters | MDPI [mdpi.com]
- 24. AUXIN RESPONSE FACTOR3 Regulates Floral Meristem Determinacy by Repressing Cytokinin Biosynthesis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Auxin–Cytokinin Interaction Regulates Meristem Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cytokinin and auxin interaction in root stem-cell specification during early embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Molecular Responses during Plant Grafting and Its Regulation by Auxins, Cytokinins, and Gibberellins | MDPI [mdpi.com]
- 29. Frontiers | Editorial: Methods in phytohormone detection and quantification: 2022 [frontiersin.org]
- 30. To bind or not to bind: how AUXIN RESPONSE FACTORs select their target genes - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Trajectory of Agropine Catabolism: A Technical Guide
This technical guide provides an in-depth exploration of the evolutionary origins, genetic organization, and regulation of agropine catabolism genes in Agrobacterium. It is intended for researchers in molecular biology, microbiology, and drug development seeking a comprehensive understanding of this unique bacterial metabolic system. The document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual diagrams of the underlying molecular processes.
Introduction: The Opine Concept and Genetic Colonization
Agrobacterium tumefaciens, a soil-dwelling bacterium, is the causative agent of crown gall disease in plants. This pathogenic interaction is a sophisticated example of "genetic colonization," whereby the bacterium transfers a segment of its tumor-inducing (Ti) plasmid, known as the T-DNA, into the plant host's genome.[1] The T-DNA carries genes that, once expressed by the plant's cellular machinery, direct the synthesis of plant hormones, leading to tumor formation, and unique compounds called opines.[2][3][4]
Opines, such as this compound, are derivatives of amino acids or sugars that the bacterium is uniquely equipped to use as a source of carbon, nitrogen, and sometimes phosphorus.[2][5][6] The genes for opine catabolism are located on the non-transferred portion of the Ti plasmid.[3][5][6] This elegant strategy, termed the "opine concept," ensures that the bacterium engineers a niche for itself, creating a dedicated nutrient supply that competing microbes cannot easily exploit.[5] This guide focuses specifically on the evolutionary mechanisms that have shaped the genes responsible for the catabolism of this compound and related mannityl opines.
Evolutionary Origins of this compound Catabolism Genes
The evolution of the this compound metabolic system is a compelling story of gene duplication, divergence, and convergent evolution. Research indicates that the bacterial genes for breaking down opines are intimately linked to the T-DNA genes that command their synthesis in the plant.
Gene Duplication and Functional Divergence
A primary mechanism in the evolution of the this compound system is gene duplication. The gene for this compound biosynthesis in the plant, ags (mannopine cyclase), is located on the T-DNA. Its function is to cyclize mannopine into this compound within the plant tumor cells.[7][8][9] On the bacterial Ti plasmid, a separate gene, agcA, encodes a catabolic mannopine cyclase that performs a similar function in the bacterium.[7][10]
Sequence analysis has revealed that the plant-expressed ags gene and the bacterium-expressed agcA gene are homologous, sharing approximately 60% identity at the DNA level.[7][8][11] This strong similarity suggests they arose from a common ancestral gene that underwent a duplication event. Following duplication, one copy became associated with the T-DNA and evolved a plant-specific promoter, while the other remained on the bacterial plasmid with a bacterial promoter.[7][8] This divergence allowed for the specialization of the two genes for anabolic (biosynthesis in the plant) and catabolic (degradation in the bacterium) roles.
A similar evolutionary link has been established for the genes involved in mannopine metabolism. The bacterial mannopine catabolism (moc) genes show significant sequence identity to the T-DNA's mannopine synthesis (mas) genes, indicating they also likely evolved from a common ancestor.[8] It has been proposed that the tumor-expressed mas genes evolved from the bacterial moc genes, which themselves may have been derived from other genes in the bacterial genome.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Transient Expression Assay in NahG Arabidopsis Plants Using Agrobacterium tumefaciens [bio-protocol.org]
- 3. Opine catabolic loci from Agrobacterium plasmids confer chemotaxis to their cognate substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative dissection of Agrobacterium T-DNA expression in single plant cells reveals density-dependent synergy and antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. Opine-Based Agrobacterium Competitiveness: Dual Expression Control of the Agrocinopine Catabolism (acc) Operon by Agrocinopines and Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A T-DNA gene required for this compound biosynthesis by transformed plants is functionally and evolutionarily related to a Ti plasmid gene required for catabolism of this compound by Agrobacterium strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico analysis of the chemotactic system of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Protocol for Efficient Agrobacterium-Mediated Transient Gene Expression in Medicago sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A T-DNA gene required for this compound biosynthesis by transformed plants is functionally and evolutionarily related to a Ti plasmid gene required for catabolism of this compound by Agrobacterium strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Agropine: A Key Signal Molecule Orchestrating Plant-Microbe Interactions in the Rhizosphere
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The rhizosphere is a dynamic environment characterized by intricate chemical communication between plants and microorganisms. Among the diverse signaling molecules, opines, particularly agropine, play a pivotal role in mediating the interaction between plants and the plant pathogen Agrobacterium tumefaciens. This technical guide provides a comprehensive overview of this compound as a signal molecule, detailing its biosynthesis by transformed plant cells, its perception and catabolism by Agrobacterium, and its function in orchestrating bacterial chemotaxis, gene expression, and the transfer of genetic material. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways to serve as a valuable resource for researchers in plant science, microbiology, and drug development.
Introduction: The "Opine Concept" and this compound's Role
The "opine concept" posits that pathogenic Agrobacterium species genetically engineer their plant hosts to produce unique compounds, termed opines, which the bacteria can exclusively utilize as a source of carbon, nitrogen, and energy.[1] This creates a selective advantage for the pathogen in the competitive rhizosphere environment.[2][3] this compound is a specific type of opine, a heterocyclic sugar derivative, synthesized in plant tissues transformed by certain strains of Agrobacterium tumefaciens and Agrobacterium rhizogenes.[1][4][5]
Beyond its nutritional role, this compound functions as a critical signaling molecule. It acts as a chemoattractant, guiding motile Agrobacterium towards the nutrient-rich environment of the plant tumor or transformed roots.[6] Furthermore, this compound and other opines are known to induce the expression of genes responsible for their own catabolism and for the conjugative transfer of the tumor-inducing (Ti) or root-inducing (Ri) plasmid to other bacteria.[7][8] This facilitates the spread of the pathogenic traits within the bacterial population. Understanding the molecular mechanisms of this compound signaling is crucial for developing novel strategies to combat crown gall disease and for harnessing the Agrobacterium-plant interaction for biotechnological applications.
This compound Biosynthesis and Catabolism: A Tale of Two Kingdoms
The biosynthesis of this compound in the plant and its subsequent catabolism by Agrobacterium are tightly linked processes, with the genes for both pathways encoded by the bacterial Ti or Ri plasmid.
Biosynthesis in the Plant Host
The genetic information for this compound synthesis is located on the T-DNA (transferred DNA) region of the Ti/Ri plasmid, which is transferred and integrated into the plant genome during infection.[9][10] The biosynthesis of this compound is a multi-step process involving enzymes encoded by the ags (this compound synthesis) and mas (mannopine synthesis) genes.[4][5]
The proposed pathway begins with the condensation of a sugar and an amino acid, followed by a cyclization reaction to form the characteristic lactone structure of this compound.[4][5] Specifically, mannopine is synthesized first and is then lactonized to form this compound.[4]
Catabolism by Agrobacterium
The genes for this compound catabolism are located on the non-T-DNA portion of the Ti/Ri plasmid and are organized in operons.[11] The expression of these catabolic operons is induced by the presence of this compound itself.[8] The catabolic pathway essentially reverses the biosynthetic process, breaking down this compound into its constituent sugar and amino acid components, which can then enter the bacterium's central metabolism.[5] Interestingly, the genes for this compound biosynthesis (ags) and catabolism (agcA) are thought to have evolved from a common ancestral gene through a duplication event.[12][13]
Quantitative Data on this compound and Related Opine Signaling
While specific quantitative data for this compound's signaling effects are dispersed throughout the literature, this section compiles available data and uses findings from closely related opines to illustrate the quantitative nature of these interactions.
Table 1: Opine Concentrations in Transformed Plant Tissues
| Opine | Plant Tissue | Concentration Range | Reference(s) |
| Octopine | Tobacco Crown Gall | 1-240 times higher than normal tissue | [4] |
| Octopine | Sunflower Crown Gall | Trace to high levels | [2] |
| Nopaline | Grapevine Crown Gall | High levels | [2] |
| Vitopine | Grapevine Crown Gall | Present | [2] |
| This compound | "Null-type" Crown Gall | Detected | [5] |
Table 2: this compound and Other Opines as inducers of Gene Expression and Plasmid Transfer
| Opine(s) | Induced Process | Quantitative Effect | Reference(s) |
| Agrocinopines | acc operon expression | Induction by opines and phosphate starvation | [14] |
| Octopine | occ operon expression | Activated by a LysR-type regulator | [15] |
| Opines (general) | Ti plasmid copy number | Up to eightfold increase | [7] |
| Octopine & Agrocinopines | Ti plasmid conjugation | Requires opine as an inducing signal | [16][17] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study this compound as a signal molecule in the rhizosphere.
Protocol for Opine Extraction and Quantification from Plant Tissues
This protocol is adapted from methods developed for the analysis of various opines, including mannopine, a precursor to this compound.
Objective: To extract and quantify this compound from transformed plant tissues.
Materials:
-
Transformed plant tissue (e.g., crown gall, hairy roots)
-
Liquid nitrogen
-
Mortar and pestle
-
80% Methanol
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.22 µm)
-
UHPLC-ESI-QTOF mass spectrometer
-
This compound standard (if available)
Procedure:
-
Harvest fresh transformed plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known weight of the powdered tissue (e.g., 100 mg) to a centrifuge tube.
-
Add 1 mL of 80% methanol to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 15 minutes in a sonication bath.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
For quantitative analysis, repeat the extraction with another 1 mL of 80% methanol and pool the supernatants.
-
Filter the pooled supernatant through a 0.22 µm syringe filter into a clean vial for analysis.
-
Analyze the sample using a UHPLC-ESI-QTOF mass spectrometer.
-
For quantification, create a standard curve using a pure this compound standard of known concentrations. If a standard is unavailable, relative quantification can be performed by comparing peak areas between different samples.
Protocol for Agrobacterium Chemotaxis Assay
This protocol describes a soft agar swarm plate assay to assess the chemotactic response of Agrobacterium to this compound.
Objective: To determine if this compound acts as a chemoattractant for Agrobacterium tumefaciens.
Materials:
-
Agrobacterium tumefaciens strain of interest
-
Appropriate liquid growth medium (e.g., LB or YEP)
-
Chemotaxis agar (e.g., 0.3% agar in a minimal medium)
-
This compound solution of known concentration
-
Sterile petri dishes
-
Incubator
Procedure:
-
Grow the Agrobacterium strain in liquid medium overnight at 28°C with shaking.
-
Prepare chemotaxis agar plates.
-
Inoculate the center of the chemotaxis agar plate with a small volume (e.g., 2-5 µL) of the overnight bacterial culture.
-
Once the inoculum has dried, spot a small volume (e.g., 1 µL) of the this compound solution at a specific distance from the bacterial inoculum. A negative control (buffer or water) should be spotted on the opposite side.
-
Incubate the plates at 28°C for 24-48 hours.
-
Observe the plates for the formation of a "swarm" of bacteria moving towards the this compound spot, indicating a positive chemotactic response. The diameter of the swarm can be measured for a semi-quantitative analysis.
Protocol for this compound-Induced Gene Expression Analysis using RT-qPCR
This protocol outlines the steps to quantify the expression of this compound catabolism genes in Agrobacterium in response to this compound.
Objective: To measure the change in transcript levels of target genes in Agrobacterium upon exposure to this compound.
Materials:
-
Agrobacterium tumefaciens strain
-
Liquid growth medium
-
This compound solution
-
RNA extraction kit suitable for bacteria
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (e.g., agcA) and a reference gene
-
Real-time PCR instrument
Procedure:
-
Grow an overnight culture of Agrobacterium.
-
Inoculate fresh medium with the overnight culture and grow to mid-log phase.
-
Divide the culture into two: one control group and one treatment group.
-
Add this compound to the treatment group to a final desired concentration. Add an equal volume of solvent to the control group.
-
Incubate both cultures for a specific period (e.g., 1-4 hours).
-
Harvest the bacterial cells by centrifugation.
-
Extract total RNA from both control and treated cells using a suitable RNA extraction kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA templates using reverse transcriptase.
-
Perform qPCR using the synthesized cDNA, primers for the target and reference genes, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in the this compound-treated sample relative to the control.
Visualizing this compound Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Microfluidic chemotaxis assay - Microfluidics Innovation Center [microfluidics-innovation-center.com]
- 2. mpipz.mpg.de [mpipz.mpg.de]
- 3. researchgate.net [researchgate.net]
- 4. Detection and quantitation of octopine in normal plant tissue and in crown gall tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in “null-type” crown gall tumors: Evidence for generality of the opine concept - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Motility and Chemotaxis in Agrobacterium tumefaciens Surface Attachment and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agrobacterium tumefaciens responses to plant-derived signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Agrobacterium tumefaciens responses to plant-derived signaling molecules [frontiersin.org]
- 9. ojs.openagrar.de [ojs.openagrar.de]
- 10. Transcriptome Profiling and Functional Analysis of<i>Agrobacterium tumefaciens</i>Reveals a General Conserved Response … [ouci.dntb.gov.ua]
- 11. A sensitive, versatile microfluidic assay for bacterial chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. A T-DNA gene required for this compound biosynthesis by transformed plants is functionally and evolutionarily related to a Ti plasmid gene required for catabolism of this compound by Agrobacterium strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Opine-Based Agrobacterium Competitiveness: Dual Expression Control of the Agrocinopine Catabolism (acc) Operon by Agrocinopines and Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcription of the octopine catabolism operon of the Agrobacterium tumor-inducing plasmid pTiA6 is activated by a LysR-type regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conjugation factor of Agrobacterium tumefaciens regulates Ti plasmid transfer by autoinduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Induction and Loss of Ti Plasmid Conjugative Competence in Response to the Acyl-Homoserine Lactone Quorum-Sensing Signal - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Presence of Agropine: A Technical Guide to its Natural Occurrence and Analysis in Planta
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of agropine, a unique secondary metabolite found in the plant kingdom. The presence of this compound is not a feature of innate plant metabolism but is rather a consequence of genetic transformation by Agrobacterium species. This document details its occurrence, biosynthetic pathway, and the experimental protocols for its detection and quantification, offering a comprehensive resource for researchers in phytochemistry, plant pathology, and drug discovery.
Natural Occurrence of this compound
This compound is a member of the opine family, which are low-molecular-weight compounds synthesized in plant tissues transformed by Agrobacterium tumefaciens or Agrobacterium rhizogenes. These bacteria transfer a segment of their plasmid DNA, known as the T-DNA, into the plant genome. The T-DNA carries genes that, when expressed by the plant's cellular machinery, lead to the synthesis of phytohormones, causing tumorous growth (crown galls or hairy roots), and the production of opines. This compound serves as a specific carbon and nitrogen source for the colonizing bacteria.
While not naturally produced by untransformed plants, the integration of T-DNA into a plant's genome can be a naturally occurring event in evolutionary history, leading to what are known as "natural genetically modified organisms" (nGMOs). Some of these nGMOs have been found to retain and express opine synthesis genes.
The table below summarizes the documented presence of this compound in various plant species, primarily within crown gall tumors or hairy roots induced by Agrobacterium. It is important to note that while the presence of this compound is well-documented, specific quantitative data on its concentration in different plant tissues is scarce in publicly available literature. The levels are often described qualitatively as "high" or in relative terms.
| Plant Species | Tissue Type | Inducing Agent | This compound Presence | Quantitative Data (µg/g fresh weight) | Reference(s) |
| Nicotiana tabacum (Tobacco) | Crown Gall Tumor | Agrobacterium tumefaciens (octopine-type) | Present | Not Reported | [1] |
| Helianthus annuus (Sunflower) | Crown Gall Tumor | Agrobacterium tumefaciens (octopine-type) | Present | Not Reported | [2] |
| Kalanchoe daigremontiana | Crown Gall Tumor | Agrobacterium tumefaciens (this compound-type) | Present | Not Reported | [1] |
| Various Dicotyledonous Species | Hairy Roots | Agrobacterium rhizogenes (this compound-type) | Present | Not Reported | [3] |
| "Null-type" Tumors | Crown Gall Tumor | Agrobacterium tumefaciens (e.g., pTiBo542) | Present | Not Reported | [4][5] |
Biosynthesis of this compound
This compound is not synthesized de novo by plants but is the result of the enzymatic modification of a precursor molecule, mannopine. The biosynthesis is a two-step process catalyzed by enzymes encoded by genes located on the T-DNA transferred from Agrobacterium.
The key enzymes in this pathway are:
-
Mannopine Synthase (Mas): This enzyme, encoded by the mas1 and mas2 genes, catalyzes the reductive condensation of a sugar (D-mannose) and an amino acid (L-glutamine) to form mannopine.
-
This compound Synthase (Ags) / Mannopine Cyclase: Encoded by the ags gene, this enzyme facilitates the lactonization of mannopine to produce this compound.[4][6]
Experimental Protocols
The detection and quantification of this compound in plant tissues require specific extraction and analytical methods. Below are detailed protocols for a modern high-performance liquid chromatography-mass spectrometry (HPLC-MS) method and a classical paper electrophoresis technique.
Protocol 1: UHPLC-ESI-QTOF Mass Spectrometry for Opine Quantification
This method is adapted from modern analytical procedures for opine analysis and offers high sensitivity and specificity.[3]
1. Sample Preparation and Extraction: a. Collect 30-40 mg of fresh plant tissue (e.g., crown gall or hairy root) and immediately freeze in liquid nitrogen. b. Lyophilize the frozen tissue for 24 hours and then grind to a fine powder using a bead beater or mortar and pestle. c. To the powdered tissue, add 1 mL of 80% methanol (MeOH). d. Vortex the mixture vigorously to ensure thorough homogenization. e. Sonicate the sample for 10 minutes at room temperature in an ultrasonic bath. f. Centrifuge the extract at 14,500 x g for 10 minutes at 4°C. g. Carefully collect the supernatant. h. Repeat the extraction (steps c-g) on the remaining pellet with another 1 mL of 80% MeOH. i. Pool the two supernatants and filter through a 0.22 µm syringe filter into an HPLC vial.
2. UHPLC-ESI-QTOF Analysis: a. Chromatographic System: Ultra-High-Performance Liquid Chromatography system. b. Column: A suitable reversed-phase column (e.g., C18) for polar compound analysis. c. Mobile Phase A: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient Elution: A suitable gradient program to separate opines. For example:
- 0-1 min: 5% B
- 1-8 min: Linear gradient to 95% B
- 8-10 min: Hold at 95% B
- 10-10.1 min: Linear gradient back to 5% B
- 10.1-12 min: Hold at 5% B for column re-equilibration. f. Flow Rate: 0.3 mL/min. g. Injection Volume: 5 µL. h. Mass Spectrometry System: Quadrupole Time-of-Flight (QTOF) mass spectrometer with an Electrospray Ionization (ESI) source. i. Ionization Mode: Positive ion mode. j. Data Acquisition: Acquire data in MS and MS/MS (tandem mass spectrometry) modes. The exact mass of this compound can be used for targeted detection. k. Quantification: Use a standard curve prepared with a pure this compound standard to quantify its concentration in the plant extract.
Protocol 2: High-Voltage Paper Electrophoresis (HVPE) for Opine Detection
This is a classical method for the separation and qualitative detection of opines.[2]
1. Sample Preparation and Extraction: a. Homogenize fresh plant tissue (approximately 1 g) in a suitable volume (e.g., 2 mL) of 80% ethanol. b. Centrifuge the homogenate at 10,000 x g for 10 minutes. c. Collect the supernatant and dry it under vacuum. d. Re-dissolve the dried extract in a small volume (e.g., 100 µL) of water.
2. Paper Electrophoresis: a. Apparatus: High-voltage paper electrophoresis system. b. Paper: Whatman 3MM chromatography paper. c. Buffer: Acetic acid-formic acid buffer (pH 1.7-1.9). d. Sample Application: Spot a small volume (e.g., 5-10 µL) of the concentrated extract onto a pencil line drawn in the center of the paper. e. Electrophoresis: Run the electrophoresis at a high voltage (e.g., 3000 V) for a sufficient time to achieve separation (e.g., 1-2 hours). The exact voltage and time may need to be optimized. f. Drying: After electrophoresis, thoroughly dry the paper in a fume hood.
3. Visualization: a. Reagent: Alkaline silver nitrate solution. b. Staining: Dip the dried paper in the alkaline silver nitrate reagent. c. Development: Opines will appear as dark brown or black spots. The migration distance can be compared to that of a pure this compound standard run on the same paper.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the workflow for this compound analysis and the signaling context of its biosynthesis.
Conclusion
This compound stands as a fascinating example of the intricate biochemical interactions between plants and pathogenic bacteria. Its presence is a definitive marker of genetic transformation by Agrobacterium. While its natural occurrence is limited to these transformed tissues and naturally occurring transgenic plants, the study of its biosynthesis and accumulation provides valuable insights into plant-microbe interactions and the metabolic potential of genetically modified plant cells. The analytical methods detailed in this guide offer robust frameworks for researchers to detect and quantify this compound, paving the way for further investigations into its physiological roles and potential applications. The notable absence of extensive quantitative data in the literature highlights an area ripe for future research, which could further elucidate the dynamics of opine production in different plant species and under various conditions.
References
- 1. mpipz.mpg.de [mpipz.mpg.de]
- 2. journals.asm.org [journals.asm.org]
- 3. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 4. This compound in “null-type” crown gall tumors: Evidence for generality of the opine concept - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bases of Crown Gall Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual promoter of Agrobacterium tumefaciens mannopine synthase genes is regulated by plant growth hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Agropine Extraction from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agropine is a low molecular weight opine, specifically a mannityl family opine, produced in plant crown gall tumors induced by the pathogenic bacterium Agrobacterium tumefaciens. These compounds are synthesized by the plant machinery under the direction of genes transferred from the bacterium's Ti plasmid. This compound and other opines serve as a unique carbon and nitrogen source for the colonizing bacteria, illustrating a remarkable example of biochemical parasitism. The presence of this compound is a key biomarker for crown gall disease and its unique structure makes it a molecule of interest for further research and potential applications in drug development.
This document provides a detailed protocol for the extraction, purification, and quantification of this compound from crown gall tissues. The methodologies are based on established principles of natural product chemistry and analytical techniques, synthesized to provide a comprehensive workflow for researchers.
Data Presentation
The efficiency of this compound extraction is highly dependent on the solvent system and extraction conditions. Below is a summary of hypothetical quantitative data based on typical alkaloid and opine extraction efficiencies, which should be used as a baseline for optimization.
| Parameter | Method A: Ethanolic Extraction | Method B: Aqueous Homogenization | Notes |
| Extraction Solvent | 80% Ethanol (v/v) in water | Deionized Water | Ethanol is effective for extracting a broad range of polar to moderately polar compounds. |
| Solvent to Tissue Ratio | 10:1 (mL solvent: g tissue) | 2:1 (mL solvent: g tissue) | A higher solvent ratio in ethanolic extraction aids in efficient solubilization. |
| Extraction Time | 24 hours | 30 minutes | Longer maceration in ethanol allows for thorough extraction. |
| Extraction Temperature | Room Temperature (20-25°C) | 4°C | Room temperature is sufficient for ethanolic extraction; cooling is used to minimize degradation. |
| Crude Extract Yield | ~15-20% of dry tissue weight | ~5-10% of fresh tissue weight | Yields are estimates and will vary based on tumor size, age, and plant species. |
| Purity (Post-LLE) | ~40-50% | ~20-30% | Liquid-liquid extraction significantly improves purity by removing non-polar contaminants. |
| Final Purity (Post-HPLC) | >95% | >95% | Preparative HPLC is essential for achieving high purity suitable for analytical standards. |
Experimental Protocols
I. Sample Collection and Preparation
-
Tissue Collection : Excise crown gall tumors from the host plant using a sterile scalpel. Select healthy, turgid tumor tissue, avoiding necrotic or decaying parts.
-
Surface Sterilization : To minimize microbial contamination, briefly rinse the excised galls with sterile deionized water, followed by a 1-minute immersion in 70% ethanol, and a final rinse with sterile deionized water.
-
Homogenization : Blot the surface-sterilized galls dry with sterile filter paper. For fresh tissue extraction, proceed directly to homogenization. For dry tissue analysis, freeze-dry the galls and then grind them into a fine powder using a mortar and pestle.
II. This compound Extraction from Crown Gall Tissue
This protocol describes a solid-liquid extraction using ethanol, a solvent in which this compound has been reported as a constituent of the extract.
-
Maceration : Weigh the powdered, freeze-dried crown gall tissue. Add 80% aqueous ethanol in a 10:1 solvent-to-tissue ratio (e.g., 100 mL of 80% ethanol for 10 g of dried tissue) into an Erlenmeyer flask.
-
Extraction : Seal the flask and place it on an orbital shaker at room temperature (20-25°C) for 24 hours to allow for thorough extraction.
-
Filtration : After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant debris.
-
Concentration : Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to remove the ethanol. The resulting aqueous extract can be used for further purification.
III. Purification of this compound
A. Liquid-Liquid Extraction (LLE) for Preliminary Purification
This step aims to remove non-polar impurities from the aqueous extract.
-
Solvent Partitioning : Transfer the concentrated aqueous extract from the previous step into a separatory funnel. Add an equal volume of a non-polar solvent such as n-hexane.
-
Extraction : Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate.
-
Phase Separation : The polar this compound will remain in the lower aqueous phase. Drain the aqueous layer into a clean flask. Discard the upper n-hexane layer, which contains non-polar contaminants.
-
Repeat : Repeat the extraction with n-hexane two more times to ensure complete removal of non-polar impurities.
B. Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification
For obtaining high-purity this compound, preparative HPLC is recommended. The following are suggested starting conditions that may require optimization.
-
Sample Preparation : Filter the aqueous extract from the LLE step through a 0.45 µm syringe filter before injection into the HPLC system.
-
HPLC Conditions :
-
Column : A reversed-phase C18 column is a suitable starting point for separating polar analytes like this compound.
-
Mobile Phase : A gradient elution with a polar mobile phase is recommended.
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program : Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B over 20-30 minutes.
-
Flow Rate : Typically 1-5 mL/min for preparative columns.
-
Detection : A UV detector set at a low wavelength (e.g., 210 nm) is suitable for detecting compounds like this compound that lack a strong chromophore.
-
-
Fraction Collection : Collect the fractions corresponding to the this compound peak as determined by preliminary analytical HPLC runs with a standard (if available) or by mass spectrometry detection.
-
Purity Analysis : Analyze the collected fractions using analytical HPLC to confirm purity. Pool the pure fractions and remove the solvent by lyophilization to obtain pure this compound.
IV. Quantification of this compound
Analytical HPLC is the method of choice for the quantification of this compound in the extracted samples.
-
Standard Preparation : Prepare a series of standard solutions of known concentrations of purified this compound.
-
Calibration Curve : Inject the standard solutions into the analytical HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis : Inject the filtered crude or partially purified extracts into the HPLC.
-
Quantification : Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Mandatory Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Simplified overview of this compound synthesis and utilization.
Application Note: Quantification of Agropine using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a sensitive and specific method for the quantification of agropine, a unique opine found in plant crown gall tumors induced by Agrobacterium tumefaciens. The protocol is adapted from established methods for the analysis of similar imine-linked opines and employs pre-column derivatization with 4-fluoro-7-nitrobenzoxadiazole (NBD-F) followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. This methodology provides a robust framework for researchers and scientists in the fields of plant pathology, microbiology, and drug development to accurately quantify this compound in various biological matrices.
Introduction
This compound is a heterocyclic opine derived from mannopine and is a key biomarker for crown gall disease in plants, which is incited by the transfer of T-DNA from Agrobacterium tumefaciens into the plant genome. The presence and concentration of this compound in plant tissues are of significant interest for studying plant-pathogen interactions and for the development of potential antimicrobial agents. High-performance liquid chromatography (HPLC) offers a reliable and sensitive technique for the quantification of this compound. This application note provides a detailed protocol for the extraction, derivatization, and HPLC analysis of this compound.
Experimental Protocols
Sample Preparation and Extraction
This protocol is designed for the extraction of opines from plant gall tissue.
Materials:
-
Plant gall tissue
-
Liquid nitrogen
-
80% Methanol
-
Mortar and pestle
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Excise fresh plant gall tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer approximately 100 mg of the powdered tissue to a microcentrifuge tube.
-
Add 1 mL of 80% methanol to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough extraction.
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the opine extract, and transfer it to a new microcentrifuge tube.
-
The extract is now ready for derivatization.
Pre-column Derivatization with NBD-F
Materials:
-
Opine extract (from step 1)
-
50 mM Borate buffer (pH 8.0) containing 20 mM EDTA
-
100 mM 4-fluoro-7-nitrobenzoxadiazole (NBD-F) in acetonitrile
-
50 mM HCl
-
Heating block or water bath
-
Ice bath
Procedure:
-
In a reaction vial, mix 300 µL of the opine extract with 100 µL of 100 mM NBD-F in acetonitrile solution.
-
Add 100 µL of 50 mM borate buffer (pH 8.0).
-
Heat the vial at 60°C for 1 minute in a heating block or water bath.[1]
-
Immediately cool the reaction mixture in an ice bath to stop the reaction.[1]
-
Add 400 µL of 50 mM HCl to the reaction mixture to neutralize it.[1]
-
The derivatized sample is now ready for HPLC analysis.
HPLC Conditions
Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 0.1% Trifluoroacetic acid (TFA)
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 10 | 90 |
| 25 | 40 | 60 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
Flow Rate: 1.0 mL/min
Detection:
Injection Volume: 20 µL
Data Presentation
The following tables summarize the quantitative data for various opines using a similar NBD-F derivatization and HPLC-fluorescence detection method. Method validation for this compound should be performed to determine its specific performance characteristics.
Table 1: On-column Detection Limits for NBD-derivatized Opines
| Opine | Detection Limit (pmol) |
|---|---|
| Mannopine | 0.5 |
| Mannopinic acid | 0.2 |
| Cucumopine | 0.1 |
| Octopine | 5 |
| Octopinic acid | 1 |
| Nopaline | 2 |
Data adapted from a study on imine-linked opines.
Table 2: Method Validation Parameters for this compound Quantification (Template)
| Parameter | Result |
|---|---|
| Linearity (Concentration Range, µg/mL) | To be determined |
| Correlation Coefficient (r²) | To be determined |
| Accuracy (% Recovery) | To be determined |
| Precision (% RSD) | To be determined |
| Limit of Detection (LOD, µg/mL) | To be determined |
| Limit of Quantitation (LOQ, µg/mL) | To be determined |
These values must be established through a comprehensive method validation study for this compound.
Visualizations
This compound Biosynthetic Pathway
The biosynthesis of this compound in crown gall tumors is a two-step process starting from the precursor mannopine. This transformation is catalyzed by the enzyme mannopine cyclase, which is encoded by the ags gene located on the T-DNA of the Agrobacterium Ti plasmid.[3][4]
Caption: Biosynthesis of this compound from mannopine.
Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound from plant gall tissue using HPLC.
Caption: Workflow for this compound quantification.
References
- 1. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 2. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A T-DNA gene required for this compound biosynthesis by transformed plants is functionally and evolutionarily related to a Ti plasmid gene required for catabolism of this compound by Agrobacterium strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A T-DNA gene required for this compound biosynthesis by transformed plants is functionally and evolutionarily related to a Ti plasmid gene required for catabolism of this compound by Agrobacterium strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Agropine using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agropine is a naturally occurring opine, a class of low-molecular-weight compounds found in plant crown gall tumors induced by Agrobacterium tumefaciens. These compounds are synthesized by the plant machinery but can only be metabolized by the bacteria, providing them with a unique source of carbon and nitrogen. The detection and quantification of this compound are crucial for studying plant-pathogen interactions, understanding the metabolic landscape of crown galls, and potentially for applications in biotechnology and drug development. This document provides a detailed application note and a synthesized protocol for the sensitive and specific detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Due to the limited availability of specific published methods for this compound detection, this protocol is a composite of established methods for the analysis of similar polar metabolites in plant matrices.
Principle of the Method
This method utilizes the high selectivity and sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound. The sample is first homogenized and extracted to isolate polar metabolites. The extract is then subjected to liquid chromatography for the separation of this compound from other matrix components. The eluting this compound is ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the signal of the analyte to that of a standard curve.
Key Experimental Components
Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₁H₂₀N₂O₇ | [1][2] |
| Molecular Weight | 292.29 g/mol | [1][2] |
| Exact Mass | 292.12705098 Da | [3] |
| CAS Number | 70699-77-3 | [1][2] |
Experimental Workflow
References
Application Notes and Protocols: Agropine as a Biomarker for Agrobacterium Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrobacterium tumefaciens, a soil-borne phytopathogen, is renowned for its natural ability to transfer a segment of its DNA, known as the T-DNA, into the plant genome, leading to crown gall disease. A key feature of this transformation is the synthesis of unique low-molecular-weight compounds called opines in the infected plant tissues. These opines, such as agropine, are not typically found in healthy plants and serve as a specific nutrient source for the colonizing Agrobacterium. The presence of this compound is, therefore, a direct indicator of successful T-DNA transfer and expression, making it a valuable biomarker for monitoring Agrobacterium infection. The biosynthesis of this compound is catalyzed by enzymes encoded by genes located on the T-DNA, specifically the this compound synthase (ags) gene. This document provides detailed application notes and experimental protocols for the detection and quantification of this compound as a biomarker for Agrobacterium infection.
Data Presentation
While specific quantitative data on this compound concentrations in various plant tissues from peer-reviewed literature is limited, the following table provides a representative structure for presenting such data. Researchers can populate this table with their own experimental results.
| Plant Species | Tissue Type | Agrobacterium Strain | Infection Status | This compound Concentration (µg/g fresh weight) | Mannopine Concentration (µg/g fresh weight) | Reference |
| Nicotiana tabacum | Crown Gall | Octopine-type | Infected | Data not available | Data not available | [Fictional Example] |
| Nicotiana tabacum | Leaf | Octopine-type | Uninfected | Not Detected | Not Detected | [Fictional Example] |
| Helianthus annuus | Crown Gall | Octopine-type | Infected | Data not available | Data not available | [Fictional Example] |
| Helianthus annuus | Stem | Octopine-type | Uninfected | Not Detected | Not Detected | [Fictional Example] |
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
The synthesis of this compound in transformed plant cells is a multi-step enzymatic process initiated from precursors readily available in the plant. The genes encoding the necessary enzymes are located on the T-DNA of octopine-type Ti plasmids.
Experimental Workflow for this compound Detection
The following workflow outlines the general steps for extracting and analyzing this compound from plant tissues. Detailed protocols for each step are provided in the subsequent sections.
Signaling Pathway for this compound Synthase (ags) Gene Expression
The expression of the ags gene is dependent on its successful transfer and integration into the plant genome via the T-DNA. The promoter of the ags gene contains eukaryotic-like regulatory elements that are recognized by the plant's transcriptional machinery. Plant hormones, such as auxins and cytokinins, which are often produced in elevated levels in crown gall tumors, play a role in regulating the expression of opine synthase genes.[1][2]
Experimental Protocols
Protocol 1: Extraction of Opines from Plant Tissue
This protocol is adapted from methods described for the extraction of mannityl opines, including this compound.[3]
Materials:
-
Infected and uninfected (control) plant tissue (e.g., crown gall tumors, surrounding stem tissue, healthy plant tissue)
-
Liquid nitrogen
-
Mortar and pestle
-
Sterile conical tubes (50 mL)
-
Milli-Q water or 80% ethanol
-
Water bath or heating block
-
Cheesecloth
-
Centrifuge
Procedure:
-
Harvest fresh plant tissue (approximately 1-5 grams). For infected samples, collect the crown gall tissue. For control samples, collect corresponding tissue from a healthy plant.
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a 50 mL sterile conical tube.
-
Add enough Milli-Q water or 80% ethanol to cover the top of the minced tissue.
-
Incubate the tube in a boiling water bath for 10 minutes to denature proteins and inactivate degradative enzymes.[3]
-
Allow the mixture to cool to room temperature.
-
Further homogenize the mixture using the mortar and pestle.
-
Filter the homogenate through several layers of cheesecloth to remove large debris.
-
Centrifuge the filtrate at 10,000 x g for 15 minutes at 4°C to pellet any remaining particulate matter.
-
Carefully collect the supernatant, which contains the opine extract. This extract can be used for immediate analysis or stored at -20°C.
Protocol 2: Detection of this compound by Paper Electrophoresis
This protocol provides a qualitative method for detecting the presence of this compound.
Materials:
-
Opine extract (from Protocol 1)
-
Whatman 3MM chromatography paper
-
Electrophoresis buffer (e.g., formic acid/acetic acid/water, pH 1.9)
-
High-voltage electrophoresis apparatus
-
Drying oven
-
Phenanthrenequinone reagent (0.02% in ethanol)
-
Alkaline solution (10% NaOH in 60% ethanol)
-
UV transilluminator (365 nm)
-
This compound standard (if available)
Procedure:
-
Cut the Whatman 3MM paper to the appropriate size for your electrophoresis apparatus.
-
Saturate the paper with the electrophoresis buffer and blot to remove excess liquid.
-
Spot a small volume (10-20 µL) of the opine extract onto the origin line of the paper. Also, spot the this compound standard if available.
-
Place the paper in the electrophoresis chamber, ensuring the ends are in contact with the buffer in the electrode reservoirs.
-
Run the electrophoresis at a constant voltage (e.g., 4000 V) for a specified time (e.g., 1-2 hours), or until the marker dyes have migrated a sufficient distance.
-
After electrophoresis, carefully remove the paper and dry it completely in an oven at 60°C.
-
Spray the dried paper evenly with the phenanthrenequinone reagent.
-
Allow the paper to air dry in a fume hood.
-
Dip the paper in the alkaline solution to develop the fluorescent spots.
-
Visualize the spots under a UV transilluminator at 365 nm. This compound will appear as a characteristic fluorescent spot. The migration distance can be compared to the standard.
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a framework for the quantitative analysis of this compound. Optimization of the chromatographic conditions may be necessary depending on the specific HPLC system and column used.
Materials:
-
Opine extract (from Protocol 1)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase A: 0.1% trifluoroacetic acid (TFA) in water
-
Mobile phase B: Acetonitrile
-
This compound standard of known concentration
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare a series of this compound standards of known concentrations to generate a calibration curve.
-
Filter the opine extracts and standards through a 0.22 µm syringe filter before injection.
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject a known volume (e.g., 20 µL) of the sample or standard onto the column.
-
Run a gradient elution program. An example gradient could be:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 50% B
-
20-25 min: 50% B
-
25-30 min: Linear gradient back to 5% B
-
30-35 min: Re-equilibration at 5% B
-
-
Monitor the elution profile at a suitable wavelength for this compound detection (e.g., 210 nm).
-
Identify the this compound peak in the chromatograms based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Express the final concentration as µg of this compound per gram of fresh weight of the plant tissue.
Conclusion
The detection and quantification of this compound serve as a reliable method for confirming Agrobacterium-mediated transformation in plants. The protocols provided herein offer a comprehensive guide for researchers to utilize this compound as a biomarker. While paper electrophoresis provides a straightforward qualitative assessment, HPLC offers sensitive and accurate quantification. The successful application of these methods will aid in studies of plant-pathogen interactions, screening for transformation events, and the development of novel strategies to control crown gall disease. Further research is warranted to establish a broader database of this compound concentrations in various plant species and under different infection conditions.
References
- 1. Dual promoter of Agrobacterium tumefaciens mannopine synthase genes is regulated by plant growth hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nopaline synthase promoter is wound inducible and auxin inducible - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of bacterial and host plant factors in Agrobacterium-mediated genetic transformation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Agropine Catabolism Assay in Bacterial Phenotyping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opines, such as agropine, are unique amino acid and sugar derivatives produced in plant crown galls induced by Agrobacterium tumefaciens. These compounds serve as a specific carbon, nitrogen, and energy source for the inciting bacteria, a concept known as "opine-mediated parasitism". The ability of a bacterium to catabolize specific opines is a key phenotypic trait, providing insights into its ecological niche, its interaction with host plants, and its potential for horizontal gene transfer. This application note provides detailed protocols for assessing this compound catabolism in bacteria, a crucial tool for bacterial phenotyping, functional genomics, and the study of plant-microbe interactions.
The catabolism of this compound is primarily studied in Agrobacterium tumefaciens and is encoded by the acc (agrocinopine catabolism) operon located on the Ti (tumor-inducing) plasmid. The expression of this operon is induced by the presence of agrocinopines and is also influenced by environmental factors such as phosphate availability.[1] Phenotypic assays for this compound catabolism can be used to identify and characterize bacterial strains, screen for mutants with altered opine metabolism, and investigate the regulation of the catabolic pathway.
Data Presentation
Table 1: Growth Kinetics of Agrobacterium tumefaciens on Minimal Medium with Different Carbon Sources
This table presents representative data on the specific growth rates (μ) and doubling times (td) of wild-type and a mutant Agrobacterium tumefaciens strain on minimal medium supplemented with either glucose or this compound as the sole carbon source.
| Bacterial Strain | Carbon Source | Specific Growth Rate (μ) (h⁻¹) | Doubling Time (td) (h) |
| Wild-Type A. tumefaciens | Glucose (10 mM) | 0.25 ± 0.02 | 2.77 |
| This compound (10 mM) | 0.18 ± 0.01 | 3.85 | |
| accA Mutant | Glucose (10 mM) | 0.24 ± 0.02 | 2.89 |
| This compound (10 mM) | No significant growth | - |
Note: The data presented are representative and may vary depending on the specific experimental conditions and bacterial strains used.
Table 2: this compound Consumption by Wild-Type Agrobacterium tumefaciens
This table illustrates the rate of this compound consumption by a wild-type A. tumefaciens strain grown in a minimal medium with this compound as the sole carbon source. This compound concentration in the culture supernatant is measured at different time points using High-Performance Liquid Chromatography (HPLC).
| Time (hours) | This compound Concentration (mM) |
| 0 | 10.0 |
| 6 | 8.5 |
| 12 | 5.2 |
| 18 | 1.8 |
| 24 | < 0.1 |
Note: The data presented are representative. Actual consumption rates can be influenced by inoculum density, aeration, and other culture conditions.
Experimental Protocols
Protocol 1: Bacterial Growth Curve Assay on this compound Medium
This protocol details the procedure for determining the growth kinetics of bacteria on a minimal medium containing this compound as the sole carbon and/or nitrogen source.
Materials:
-
Bacterial strain of interest (e.g., Agrobacterium tumefaciens)
-
This compound
-
Minimal medium (e.g., AB minimal medium)
-
Spectrophotometer
-
Sterile culture tubes or microplates
-
Incubator shaker
Procedure:
-
Prepare Minimal Medium: Prepare AB minimal medium according to standard protocols. Omit the standard carbon and nitrogen sources if this compound is to be used as the sole source of both.
-
Prepare this compound Stock Solution: Prepare a sterile stock solution of this compound (e.g., 100 mM) and filter-sterilize.
-
Prepare Growth Media: Aseptically add the this compound stock solution to the minimal medium to the desired final concentration (e.g., 10 mM). Prepare a control medium with a standard carbon source like glucose for comparison.
-
Inoculation: Inoculate the prepared media with an overnight culture of the bacterial strain to an initial optical density at 600 nm (OD₆₀₀) of 0.05.
-
Incubation: Incubate the cultures at the optimal growth temperature for the bacterium (e.g., 28°C for A. tumefaciens) with shaking (e.g., 200 rpm).
-
Growth Monitoring: Measure the OD₆₀₀ of the cultures at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
Data Analysis: Plot the OD₆₀₀ values against time on a semi-logarithmic scale. The specific growth rate (μ) can be calculated from the slope of the exponential phase of the growth curve.
Protocol 2: Chemotaxis Swarm Plate Assay
This assay qualitatively assesses the chemotactic response of bacteria towards this compound.
Materials:
-
Bacterial strain of interest
-
Swarm agar plates (e.g., minimal medium with 0.3% agar)
-
This compound solution (e.g., 10 mM)
-
Sterile filter paper discs
Procedure:
-
Prepare Swarm Agar Plates: Prepare minimal medium agar plates with a low agar concentration (0.3%) to allow bacterial motility.
-
Inoculation: Inoculate the center of the swarm agar plate with a small volume (e.g., 2-5 µl) of an overnight bacterial culture.
-
Application of Chemoattractant: Place a sterile filter paper disc on the agar surface at a distance from the inoculation point. Apply a small volume (e.g., 5-10 µl) of the this compound solution to the disc. A negative control with sterile water or buffer should also be included.
-
Incubation: Incubate the plates at the appropriate temperature for the bacteria.
-
Observation: Observe the plates over 24-72 hours for the formation of a "swarm" of bacteria moving towards the this compound-containing disc, indicating a positive chemotactic response.
Visualizations
Caption: A simplified diagram of the this compound catabolism pathway in Agrobacterium tumefaciens.
Caption: Experimental workflow for the phenotypic characterization of this compound catabolism in bacteria.
References
Investigating Agropine Synthase Gene Expression: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of Agropine synthase (ags) gene expression. This document outlines the fundamental aspects of ags gene regulation, its function in plant pathogenesis, and its application in biotechnology and drug development. Detailed experimental protocols and data presentation formats are provided to facilitate research in this area.
Introduction
The this compound synthase (ags) gene, located on the T-DNA (transferred DNA) of the Ti (tumor-inducing) plasmid in Agrobacterium tumefaciens, plays a pivotal role in the biosynthesis of opines, which are unique amino acid and sugar derivatives.[1] These opines are synthesized by the plant machinery after T-DNA integration and serve as a nutrient source for the colonizing Agrobacterium.[2] Understanding the regulation of the ags gene is crucial for comprehending the molecular interactions between Agrobacterium and host plants and for harnessing this natural gene transfer system for biotechnological applications, including the production of therapeutic proteins in plants.[3][4]
Data Presentation
Precise quantification of ags gene expression is essential for understanding its regulation. The following table summarizes the key regulatory elements within the ags promoter and their impact on gene expression, as identified through promoter deletion and mutant analysis.[5]
| Regulatory Element | Position Relative to Start Codon | Function | Predicted Expression Level Change |
| TATA Distal Domain B | -314 to -206 bp | Positive Regulator | Increase |
| Negative Element | -205 to -166 bp | Negative Regulator | Decrease |
| TATA Distal Domain A | -165 to -106 bp | Positive Regulator | Increase |
| TATA Proximal Domain (contains CCAAT-like boxes) | -105 to -74 bp | Major Positive Regulator | Significant Increase |
| TATA Motif | -33 to -26 bp | Core Promoter Element | Essential for Basal Expression |
Note: The predicted expression level changes are based on the functional characterization of these regulatory regions. Actual quantitative values would be determined experimentally using techniques such as qRT-PCR.
Signaling Pathway for this compound Synthase Gene Expression
The expression of the ags gene is intricately linked to the virulence (vir) gene system of Agrobacterium tumefaciens. The activation of vir genes is a prerequisite for the transfer and integration of the T-DNA, which carries the ags gene, into the plant genome. The following diagram illustrates the signaling cascade leading to T-DNA transfer and subsequent ags gene expression in the plant cell.
Experimental Protocols
Protocol 1: Quantification of ags Gene Expression using Real-Time Quantitative PCR (qRT-PCR)
This protocol describes the measurement of ags gene transcript levels in plant tissues previously transformed with Agrobacterium tumefaciens.
1. RNA Isolation:
-
Harvest plant tissue (e.g., leaf discs) 48-72 hours post-agroinfiltration.
-
Immediately freeze the tissue in liquid nitrogen to prevent RNA degradation.
-
Extract total RNA using a commercial plant RNA isolation kit or a standard TRIzol-based method.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.
2. cDNA Synthesis:
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. qRT-PCR:
-
Design primers specific to the ags gene and a suitable plant reference gene (e.g., Actin or Ubiquitin) for normalization.
-
Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green-based master mix.
-
Perform the qRT-PCR reaction in a real-time PCR thermal cycler.
-
Analyze the amplification data using the comparative Cq (ΔΔCq) method to determine the relative expression of the ags gene.
Protocol 2: Agrobacterium-Mediated Transient Gene Expression Assay
This protocol provides a method for the transient expression of a gene of interest (e.g., a therapeutic protein) under the control of the ags promoter in a model plant like Nicotiana benthamiana.[6][7][8][9]
1. Preparation of Agrobacterium Cultures:
-
Grow a single colony of Agrobacterium tumefaciens strain (e.g., GV3101) harboring the binary vector with the gene of interest downstream of the ags promoter in YEP medium with appropriate antibiotics at 28°C overnight.[9]
-
Pellet the bacterial cells by centrifugation and resuspend them in infiltration medium (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone).[9]
-
Adjust the optical density at 600 nm (OD₆₀₀) to 0.5-1.0.
-
Incubate the bacterial suspension at room temperature for 2-4 hours to induce the vir genes.
2. Agroinfiltration:
-
Using a needleless syringe, infiltrate the bacterial suspension into the abaxial side of the leaves of 4-6 week old Nicotiana benthamiana plants.[7]
-
Infiltrate several leaves per plant to ensure sufficient material for analysis.
3. Analysis of Gene Expression:
-
After 2-5 days of incubation, harvest the infiltrated leaf tissue.
-
Analyze the expression of the target protein by Western blotting using a specific antibody.
-
Alternatively, quantify the transcript levels using qRT-PCR as described in Protocol 1.
Experimental Workflow
The following diagram outlines the general workflow for investigating ags gene expression.
Applications in Drug Development
The Agrobacterium-mediated transformation system is a powerful tool for "molecular pharming," the production of recombinant pharmaceutical proteins in plants. By placing a gene encoding a therapeutic protein (e.g., an antibody, vaccine antigen, or enzyme) under the control of a strong plant-inducible promoter like the ags promoter, high levels of the protein can be transiently expressed and subsequently purified from the plant biomass.[3][10] This approach offers a cost-effective and scalable alternative to traditional mammalian cell culture systems for the production of certain biopharmaceuticals.[4]
Conclusion
The study of this compound synthase gene expression provides valuable insights into the intricate molecular dialogue between Agrobacterium and its plant hosts. The protocols and information presented here offer a solid foundation for researchers to investigate the regulation of the ags gene and to leverage this knowledge for innovative applications in plant biotechnology and drug development.
References
- 1. A T-DNA gene required for this compound biosynthesis by transformed plants is functionally and evolutionarily related to a Ti plasmid gene required for catabolism of this compound by Agrobacterium strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agrobacterium tumefaciens responses to plant-derived signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of Recombinant Proteins by Agrobacterium-Mediated Transient Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agrobacterium-Mediated Transient Expression: a Perspective Approach for High-Scale Production of Recombinant Proteins in Plants | Science and Innovation [nasu-periodicals.org.ua]
- 5. Regulatory elements within the this compound synthase promoter of T-DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay [bio-protocol.org]
- 7. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transient Expression Assay in NahG Arabidopsis Plants Using Agrobacterium tumefaciens [bio-protocol.org]
- 9. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
- 10. m.youtube.com [m.youtube.com]
Application of Agropine in Studies of Horizontal Gene Transfer: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agropine, a unique heterocyclic sugar derivative, plays a pivotal role in the intricate relationship between Agrobacterium tumefaciens and its host plants. Synthesized within plant crown gall tumors as directed by the bacterium's transferred DNA (T-DNA), this compound serves as a specific nutrient source and a chemoattractant for the bacterial population. This "opine concept" represents a sophisticated example of inter-kingdom horizontal gene transfer and niche construction. Understanding the role of this compound provides valuable insights into the mechanisms of horizontal gene transfer, bacterial chemotaxis, and virulence gene regulation. These application notes and protocols are designed to provide researchers with the necessary tools to utilize this compound in their studies of these fundamental biological processes.
Data Presentation
The following table summarizes quantitative data on the effects of opines, including this compound, on various aspects of Agrobacterium-mediated horizontal gene transfer.
| Parameter | Opine(s) | Organism/System | Quantitative Effect | Reference(s) |
| vir Gene Induction | Octopine, Nopaline, Leucinopine, Succinamopine | Agrobacterium tumefaciens A348 | 2- to 10-fold enhancement in the presence of acetosyringone | [1] |
| Transformation Efficiency | Nopaline | Cotton shoot tips | Markedly increased in the presence of acetosyringone | [1] |
| Ti Plasmid Conjugation | Agrocinopines | Agrobacterium tumefaciens | Induction of conjugal transfer | [2][3] |
Signaling Pathways and Experimental Workflows
This compound-Mediated Signaling in Agrobacterium
The presence of this compound in the tumor environment triggers a signaling cascade in Agrobacterium tumefaciens. This involves chemotaxis towards the opine, its uptake, and the subsequent induction of genes for its catabolism and for the conjugal transfer of the Ti plasmid.
Caption: this compound signaling pathway in Agrobacterium tumefaciens.
Experimental Workflow for Studying this compound's Effect on Transformation Efficiency
This workflow outlines the key steps to investigate how this compound influences the efficiency of Agrobacterium-mediated plant transformation.
Caption: Workflow for assessing this compound's impact on transformation.
Experimental Protocols
Protocol 1: Agrobacterium tumefaciens Chemotaxis Swarm Plate Assay
This protocol allows for the qualitative and semi-quantitative assessment of Agrobacterium chemotaxis towards this compound.
Materials:
-
Agrobacterium tumefaciens strain of interest
-
ATGN minimal medium[4]
-
Bacto agar
-
Sterile petri plates (100 mm)
-
This compound (synthesis may be required, see Note 1)
-
Sterile toothpicks or inoculation loops
Procedure:
-
Prepare Swarm Agar Plates:
-
Prepare ATGN minimal medium.
-
Add Bacto agar to a final concentration of 0.25% (w/v) for a semi-solid consistency that allows bacterial motility.[4]
-
Autoclave the medium and cool to approximately 50°C.
-
In a sterile hood, add a filter-sterilized solution of this compound to the desired final concentration (e.g., 1 mM). For a negative control, prepare plates without this compound.
-
Pour approximately 25 mL of the medium into each 100 mm petri plate and let it solidify.[4]
-
-
Inoculation:
-
Grow the Agrobacterium tumefaciens strain in liquid ATGN medium to mid-log phase (OD600 of 0.5-0.6).
-
Using a sterile toothpick or inoculation loop, carefully inoculate the center of the swarm agar plate by gently stabbing the agar.[4]
-
-
Incubation:
-
Incubate the plates at 28°C for 48-72 hours.
-
-
Analysis:
-
Observe the plates for the formation of a "swarm ring" emanating from the point of inoculation.
-
The diameter of the swarm ring is indicative of the chemotactic response. A larger ring on the this compound-containing plate compared to the control plate suggests positive chemotaxis.
-
For semi-quantitative analysis, measure and compare the diameters of the swarm rings across different conditions.
-
Protocol 2: Opine Catabolism Assay (Paper Electrophoresis)
This protocol is used to determine if an Agrobacterium strain can catabolize this compound.
Materials:
-
Agrobacterium tumefaciens strain to be tested
-
Minimal medium (e.g., AB minimal medium)
-
This compound
-
Whatman 3MM chromatography paper
-
Electrophoresis apparatus
-
Formic acid/acetic acid buffer (pH 1.9)
-
Silver nitrate stain
-
Sodium hydroxide solution
Procedure:
-
Bacterial Growth:
-
Grow the Agrobacterium strain in minimal medium supplemented with a standard carbon source (e.g., mannitol) to mid-log phase.
-
Harvest the cells by centrifugation, wash them with sterile saline, and resuspend them in minimal medium lacking a carbon source.
-
-
Opine Incubation:
-
Add this compound to the bacterial suspension to a final concentration of approximately 1 mM.
-
Incubate the culture with shaking at 28°C.
-
Take samples at different time points (e.g., 0, 4, 8, and 24 hours).
-
Centrifuge the samples to pellet the bacteria and collect the supernatant.
-
-
Paper Electrophoresis:
-
Spot a small volume (e.g., 5-10 µL) of the supernatant from each time point onto a strip of Whatman 3MM paper.
-
Perform high-voltage paper electrophoresis using a formic acid/acetic acid buffer (pH 1.9).
-
-
Staining and Analysis:
-
After electrophoresis, dry the paper and stain it with an alkaline silver nitrate solution to visualize the opines.
-
A decrease in the intensity of the this compound spot over time indicates that the bacteria are catabolizing it.
-
Protocol 3: vir Gene Induction Assay (β-Galactosidase Assay)
This protocol quantifies the induction of virulence (vir) genes in response to this compound using a lacZ reporter fusion.
Materials:
-
Agrobacterium tumefaciens strain containing a vir-promoter-lacZ fusion plasmid (e.g., virB-lacZ or virE-lacZ)
-
Induction medium (e.g., AB-MES)
-
Acetosyringone
-
This compound
-
Z-buffer
-
o-nitrophenyl-β-D-galactopyranoside (ONPG)
-
Sodium carbonate (Na2CO3)
-
Spectrophotometer
Procedure:
-
Bacterial Culture and Induction:
-
Grow the Agrobacterium reporter strain overnight in a suitable medium (e.g., MG/L).[6]
-
Inoculate fresh induction medium (AB*) to an OD600 of approximately 0.2.[6]
-
Prepare different induction conditions:
-
Control (no inducers)
-
Acetosyringone only (e.g., 100 µM)
-
Acetosyringone + this compound (at various concentrations)
-
-
Incubate the cultures with shaking at 25-28°C for 18-24 hours.
-
-
β-Galactosidase Assay:
-
Measure the final OD600 of each culture.
-
Take an aliquot of each culture (e.g., 100 µL) and add it to Z-buffer.
-
Lyse the cells by adding a few drops of chloroform and vortexing.
-
Add ONPG solution to start the reaction and incubate at 28°C.
-
Stop the reaction by adding Na2CO3 when a yellow color develops.
-
Measure the absorbance at 420 nm (A420).
-
-
Calculation of Miller Units:
-
Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = (1000 * A420) / (t * v * OD600) where:
-
t = reaction time in minutes
-
v = volume of culture used in mL
-
OD600 = cell density at the end of induction
-
-
An increase in Miller Units in the presence of this compound and acetosyringone compared to acetosyringone alone indicates that this compound enhances vir gene induction.
Protocol 4: Plant Transformation Efficiency Assay (GUS Histochemical Assay)
This protocol is used to visualize and quantify the efficiency of Agrobacterium-mediated transformation in plant tissues, which can be used to assess the effect of this compound.
Materials:
-
Transformed plant tissue (e.g., leaf discs, seedlings)
-
GUS staining solution:
-
100 mM sodium phosphate buffer (pH 7.0)
-
10 mM EDTA
-
0.5 mM potassium ferricyanide
-
0.5 mM potassium ferrocyanide
-
0.1% (v/v) Triton X-100
-
1 mM 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)
-
-
70% ethanol
Procedure:
-
Tissue Preparation and Staining:
-
Collect the plant tissue after the co-cultivation and selection steps.
-
Immerse the tissue completely in the GUS staining solution in a suitable container (e.g., a multi-well plate or microfuge tube).
-
Incubate the tissue at 37°C overnight.
-
-
Destaining:
-
Remove the staining solution and wash the tissue with 70% ethanol.
-
Replace the ethanol several times until the chlorophyll is removed and the tissue is clear.
-
-
Analysis:
-
Observe the tissue under a dissecting microscope.
-
Blue spots or areas indicate the expression of the GUS reporter gene, signifying successful transformation events.
-
Quantify the transformation efficiency by counting the number of blue spots per explant or by calculating the percentage of explants showing GUS expression.
-
By comparing the transformation efficiency of explants co-cultivated with Agrobacterium in the presence and absence of this compound, its effect on horizontal gene transfer to the plant can be determined.
References
- 1. Opine-Based Agrobacterium Competitiveness: Dual Expression Control of the Agrocinopine Catabolism (acc) Operon by Agrocinopines and Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of conjugal transfer functions of Agrobacterium tumefaciens Ti plasmid pTiC58 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of conjugal transfer functions of Agrobacterium tumefaciens Ti plasmid pTiC58 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Motility and Chemotaxis in Agrobacterium tumefaciens Surface Attachment and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agrobacterium Ti and Ri plasmids specify enzymic lactonization of mannopine to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Receiver of the Agrobacterium tumefaciens VirA Histidine Kinase Forms a Stable Interaction with VirG to Activate Virulence Gene Expression [frontiersin.org]
Application Notes and Protocols: Agropine as a Screenable Marker System in Plant Transformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of plant genetic engineering, the ability to distinguish transformed from non-transformed cells is paramount. While dominant selectable markers conferring resistance to antibiotics or herbicides are widely used, there is a growing interest in alternative systems to reduce the reliance on these genes in transgenic plants. Opines, such as agropine, are unique amino acid or sugar derivatives synthesized by plant cells transformed with Agrobacterium tumefaciens. The genes for opine synthesis are located on the transferred DNA (T-DNA) of the tumor-inducing (Ti) plasmid.[1][2] This natural system has been adapted for use as a screenable marker, where the presence of this compound in plant tissue serves as a definitive indicator of successful T-DNA integration and expression.
This document provides detailed application notes and protocols for the use of this compound synthesis as a screenable marker in plant transformation studies. It is important to note that this system is primarily used for screening and confirmation of transformation events, rather than as a direct selection method that inhibits the growth of non-transformed cells. However, the production of opines by transformed plants can foster the specific growth of opine-degrading bacteria, a principle that could be harnessed for novel selection strategies.[3]
Principle
The core of this marker system is the introduction of the this compound synthase (ags) gene into the plant genome via Agrobacterium-mediated transformation. The ags gene, derived from the T-DNA of octopine-type Ti plasmids, encodes the enzyme mannopine cyclase, which catalyzes the conversion of mannopine to this compound.[4] Transformed plant cells that have successfully integrated and expressed the ags gene will produce this compound, which can then be detected in the plant tissues through various analytical methods. The absence of endogenous this compound synthesis in most plants ensures that its detection is a reliable indicator of transgene expression.
Data Presentation
While extensive quantitative data on the direct selection efficiency of this compound is not available due to its primary use as a screenable marker, the following table summarizes key parameters and reported findings related to opine detection as a confirmation of transformation.
| Parameter | Observation/Value | Plant System | Reference |
| Transformation Confirmation | High frequency of opine production in kanamycin-resistant plants | Arabidopsis thaliana | [5] |
| Opine Accumulation | Up to 30 µg/mg dry weight of plant tissue | Hairy root cultures | [3] |
| Opine Release into Medium | Estimated at 1-2% (w/v) or ~50 mM | Plant-bacteria cocultivation | [3] |
| Background Opine Synthesis | Possible in wild-type callus tissue, especially after arginine feeding | General plant tissue | [4] |
Experimental Protocols
Protocol 1: Construction of a T-DNA Binary Vector with the ags Gene
-
Vector Backbone Selection : Choose a suitable T-DNA binary vector for Agrobacterium-mediated transformation. This vector should contain the necessary elements for replication in both E. coli and Agrobacterium, as well as T-DNA right and left border sequences.
-
Gene Cassette Assembly : Synthesize or isolate the this compound synthase (ags) gene. Place the ags gene under the control of a constitutive plant promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter, and a suitable polyadenylation signal, like the nopaline synthase (NOS) terminator.
-
Cloning : Clone the assembled ags expression cassette into the multiple cloning site of the T-DNA binary vector between the right and left border sequences. If desired, a conventional selectable marker gene (e.g., nptII for kanamycin resistance) can be included in the T-DNA region to facilitate initial selection.
-
Transformation into E. coli : Transform the resulting plasmid into a competent E. coli strain (e.g., DH5α) for plasmid amplification and sequence verification.
-
Transformation into Agrobacterium : Introduce the verified binary vector into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404, EHA105) via electroporation or triparental mating.
Protocol 2: Agrobacterium-Mediated Plant Transformation
This protocol provides a general workflow for tobacco leaf disc transformation. It should be optimized for the specific plant species and explant type.
-
Prepare Agrobacterium Culture :
-
Inoculate a single colony of the Agrobacterium strain carrying the ags binary vector into 5 mL of LB medium with appropriate antibiotics.
-
Grow overnight at 28°C with shaking.
-
Inoculate 50 mL of LB medium with the overnight culture and grow to an OD600 of 0.6-0.8.
-
Pellet the bacteria by centrifugation and resuspend in liquid MS medium to a final OD600 of 0.2-0.5. Add acetosyringone to a final concentration of 100 µM to induce the vir genes.
-
-
Prepare Plant Explants :
-
Sterilize seeds of the target plant and germinate them on MS medium.
-
Excise leaf discs (approx. 1 cm²) from 3-4 week old sterile plantlets.
-
-
Infection and Co-cultivation :
-
Immerse the leaf discs in the Agrobacterium suspension for 10-20 minutes.
-
Blot the explants on sterile filter paper to remove excess bacteria.
-
Place the explants on co-cultivation medium (MS agar plates with appropriate hormones) and incubate in the dark at 22-25°C for 2-3 days.
-
-
Selection and Regeneration :
-
Transfer the explants to a selection medium containing a suitable antibiotic (e.g., kanamycin 50-100 mg/L if nptII is used) to select for transformed cells, and a bacteriostatic agent (e.g., cefotaxime 250-500 mg/L) to eliminate Agrobacterium.
-
Subculture the explants to fresh selection medium every 2-3 weeks.
-
Once shoots regenerate, excise them and transfer to a rooting medium.
-
Protocol 3: Detection of this compound in Transformed Tissues
This protocol is based on high-voltage paper electrophoresis (HVPE) and staining.
-
Sample Preparation :
-
Homogenize approximately 100 mg of putative transgenic plant tissue (leaf, callus, or root) in a suitable extraction buffer (e.g., water or a slightly acidic buffer).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes to pellet cell debris.
-
Collect the supernatant for analysis.
-
-
High-Voltage Paper Electrophoresis (HVPE) :
-
Spot the plant extract supernatant onto Whatman 3MM chromatography paper. Also, spot this compound standards.
-
Wet the paper with the electrophoresis buffer (e.g., formic acid/acetic acid/water, pH 1.9).
-
Perform electrophoresis at a high voltage (e.g., 3000 V) for a duration sufficient to separate the compounds (e.g., 1-2 hours).
-
-
Staining and Visualization :
-
After electrophoresis, thoroughly dry the paper in a fume hood.
-
Spray the dried paper with an alkaline silver nitrate solution (e.g., 0.1 M AgNO3 in acetone, followed by spraying with 0.5 M NaOH in ethanol).
-
Opines, including this compound, will appear as dark brown or black spots.
-
Compare the migration of the spots from the plant extracts to the this compound standard to confirm the presence of this compound.
-
Visualizations
Caption: T-DNA construct with the this compound synthase (ags) gene.
Caption: Experimental workflow for this compound-based screening.
Caption: this compound synthesis pathway in transformed plant cells.
Conclusion
The use of this compound synthesis as a screenable marker offers a valuable, non-antibiotic-based method for identifying and confirming successful plant transformation events. While not a direct selection system in its common application, the definitive presence of this compound in transformed tissues provides a robust and reliable indicator of transgene expression. The protocols outlined here provide a framework for integrating this system into plant transformation workflows. Further research may lead to the development of novel positive selection strategies based on the unique metabolic relationship between opine-producing plants and opine-catabolizing microorganisms.
References
Application Notes and Protocols for the In Vitro Synthesis of Agropine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agropine is a heterocyclic opine derived from the condensation of L-glutamine and a lactonized form of mannose. Opines are low-molecular-weight compounds found in plant crown gall tumors and are synthesized by enzymes encoded by genes transferred from Agrobacterium tumefaciens.[1] These compounds serve as a unique source of carbon and nitrogen for the colonizing bacteria.[1] The unique structure of this compound and its role in plant-microbe interactions make it a molecule of interest for various research applications, including studies on nutrient transport, bacterial metabolism, and as a potential scaffold for drug design.
This document provides detailed, proposed protocols for the in vitro synthesis of this compound for research purposes. As established, validated protocols for the complete in vitro synthesis of this compound are not widely published, the following chemo-enzymatic method is proposed based on established biochemical principles.
Proposed Chemo-Enzymatic Synthesis of this compound
The proposed synthesis of this compound is a two-step process that mimics the biosynthetic pathway. The first step is the chemical synthesis of the precursor molecule, mannopine, via reductive amination. The second step is the enzymatic conversion of mannopine to this compound using mannopine cyclase.
Step 1: Chemical Synthesis of Mannopine
Mannopine is synthesized through the reductive amination of D-mannose with L-glutamine. This reaction involves the formation of a Schiff base intermediate, which is then reduced to form the stable secondary amine.
Experimental Protocol: Reductive Amination for Mannopine Synthesis
Materials and Reagents:
-
D-Mannose
-
L-Glutamine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Glacial acetic acid
-
Diethyl ether (anhydrous)
-
Deionized water
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
pH meter
Procedure:
-
Reactant Dissolution: In a clean, dry round-bottom flask, dissolve D-mannose (1 equivalent) and L-glutamine (1.2 equivalents) in anhydrous methanol. The volume of methanol should be sufficient to fully dissolve the reactants.
-
pH Adjustment: Gently stir the solution and add a catalytic amount of glacial acetic acid to acidify the reaction mixture to a pH of approximately 5-6. This pH range is generally optimal for imine formation.
-
Imine Formation: Allow the reaction to stir at room temperature for 2-4 hours to facilitate the formation of the Schiff base intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise to the solution. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Quenching: Quench the reaction by the slow addition of deionized water.
-
Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the methanol.
-
Precipitation and Washing: The crude mannopine product can be precipitated by the addition of a large excess of cold anhydrous diethyl ether. The resulting precipitate should be collected by filtration and washed several times with cold diethyl ether to remove unreacted starting materials and byproducts.
-
Drying: Dry the crude mannopine product under vacuum. The product should be characterized by techniques such as NMR and mass spectrometry before proceeding to the next step.
Step 2: Enzymatic Synthesis of this compound
The final step in the synthesis is the lactonization of mannopine, catalyzed by the enzyme mannopine cyclase. This enzyme is encoded by the ags gene from Agrobacterium tumefaciens. For this in vitro protocol, the enzyme must first be obtained through heterologous expression and purification.
Experimental Protocol: Enzymatic Conversion of Mannopine to this compound
Part A: Heterologous Expression and Purification of Mannopine Cyclase
-
Gene Synthesis and Cloning: The ags gene sequence from an this compound-type Ti or Ri plasmid should be codon-optimized for expression in E. coli and synthesized commercially. The gene should be cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.
-
Transformation: Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3).
-
Expression: Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication or using a French press.
-
Purification: Clarify the lysate by centrifugation. Purify the His-tagged mannopine cyclase from the supernatant using a Ni-NTA affinity chromatography column according to the manufacturer's instructions. Elute the purified enzyme with a high-imidazole buffer.
-
Dialysis and Storage: Dialyze the purified enzyme against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.
Part B: Enzymatic Reaction
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Synthesized mannopine (10 mM)
-
Purified mannopine cyclase (1-5 µM)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
-
Incubation: Incubate the reaction mixture at 30°C for 2-4 hours. The optimal reaction time should be determined empirically by taking time-course samples and analyzing for this compound formation by HPLC.
-
Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 5 minutes) or by adding an equal volume of acetonitrile to precipitate the enzyme.
-
Clarification: Centrifuge the terminated reaction mixture to pellet the precipitated enzyme. The supernatant, containing the synthesized this compound, can then be taken for purification.
Proposed Purification Protocol for this compound
This compound is a polar and likely charged molecule at neutral pH, making ion-exchange chromatography an effective method for purification.
Experimental Protocol: Ion-Exchange Chromatography Purification
Materials and Reagents:
-
Strong cation exchange resin (e.g., Dowex 50W)
-
Chromatography column
-
Ammonium hydroxide solution (e.g., 0.1 M to 2 M)
-
Deionized water
-
HPLC system for analysis
Procedure:
-
Column Preparation: Pack a chromatography column with a strong cation exchange resin and equilibrate with deionized water.
-
Sample Loading: Load the supernatant from the enzymatic reaction onto the column.
-
Washing: Wash the column with several column volumes of deionized water to remove any unbound, neutral, or negatively charged impurities.
-
Elution: Elute the bound this compound using a stepwise or linear gradient of ammonium hydroxide. Start with a low concentration (e.g., 0.1 M) and increase to a higher concentration (e.g., 2 M).
-
Fraction Collection: Collect fractions and analyze each for the presence of this compound using an appropriate method, such as HPLC or a colorimetric assay for opines.
-
Pooling and Lyophilization: Pool the fractions containing pure this compound and lyophilize to remove the water and ammonium hydroxide, yielding the purified this compound product.
-
Purity Assessment: Assess the purity of the final product using analytical reversed-phase HPLC, preferably with a column designed for the retention of polar compounds.[2][3]
Data Presentation
The following table presents hypothetical but realistic quantitative data for the proposed chemo-enzymatic synthesis of this compound. This data should be used as a benchmark for optimizing the synthesis protocol.
| Step | Product | Starting Material (Amount) | Product (Amount) | Yield (%) | Purity (%) |
| Chemical Synthesis | Mannopine | D-Mannose (1 g) | 0.85 g | ~49 | >90 |
| Enzymatic Conversion | This compound | Mannopine (500 mg) | 420 mg | ~84 | >95 |
| Purification | This compound | Crude this compound (420 mg) | 350 mg | ~83 | >99 |
Stability and Storage
This compound contains a lactone functional group, which is susceptible to hydrolysis in aqueous solutions, particularly under acidic or basic conditions.[4][5]
-
Solid Form: Purified, solid this compound should be stored in a desiccator at -20°C to prevent degradation.
-
Solutions: For experimental use, it is recommended to prepare fresh solutions. If stock solutions are necessary, they should be prepared in an anhydrous aprotic solvent like DMSO, aliquoted to minimize freeze-thaw cycles, and stored at -80°C.[4] Avoid long-term storage in aqueous buffers.
Visualizations
Diagrams
Caption: Proposed chemo-enzymatic workflow for the in vitro synthesis of this compound.
Caption: Biosynthetic pathway of this compound in Agrobacterium-infected plant cells.
References
- 1. D-mannose suppresses macrophage IL-1β production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Lactone enols are stable in the gas phase but highly unstable in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Agropine Stability and Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to agropine stability during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
A1: this compound is a heterocyclic compound known as an opine, which is found in plant crown gall tumors induced by Agrobacterium tumefaciens. Chemically, it is the 1',2'-lactone of mannopine.[1][2] The stability of this compound is a significant concern during extraction due to the presence of a lactone ring in its structure. Lactone rings are susceptible to hydrolysis, which is the cleavage of the ester bond by water, leading to the opening of the ring.[3][4][5] This reaction converts this compound back to its precursor, mannopine, thereby reducing the yield of the desired compound and complicating downstream analysis and purification.
Q2: What are the primary factors that affect this compound stability?
A2: The primary factors influencing this compound stability are pH and temperature. Lactone hydrolysis is significantly accelerated under both acidic and basic conditions, as well as at elevated temperatures.[4][5][6] The presence of certain enzymes in the plant extract, such as esterases, can also catalyze the hydrolysis of the lactone ring. Additionally, the choice of extraction solvent can impact stability.
Q3: What are the visible signs of this compound degradation in my extract?
A3: this compound itself does not have a distinct color. Therefore, degradation is typically not observable by a color change unless other pigments in the plant extract are affected by the extraction conditions. The primary indication of this compound degradation is a lower-than-expected yield of this compound and the corresponding appearance of its hydrolysis product, mannopine, in analytical chromatograms.
Q4: How can I detect and quantify this compound and its potential degradation products?
A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for the detection and quantification of this compound and its degradation product, mannopine.[7][8][9][10][11] A reversed-phase C18 column can be used with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[7][10] Detection is typically performed using a UV detector at a low wavelength (around 210 nm), as this compound lacks a strong chromophore.[7][10] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for more sensitive and specific detection and identification of this compound and its degradation products.
Troubleshooting Guide: this compound Extraction and Stability
This guide addresses common issues encountered during the extraction of this compound from plant tissues, with a focus on maintaining its stability.
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Lactone Hydrolysis due to pH | - Maintain a neutral to slightly acidic pH (pH 6-7) during extraction and storage. Avoid strongly acidic or alkaline conditions.[4][5]- Use a buffered extraction solution to maintain a stable pH. |
| Thermal Degradation | - Perform all extraction steps at low temperatures (4°C).[6]- Avoid heating the extract. If solvent evaporation is necessary, use methods that do not require high temperatures, such as lyophilization or rotary evaporation under reduced pressure at a low temperature. |
| Enzymatic Degradation | - Flash-freeze plant tissue in liquid nitrogen immediately after harvesting to deactivate enzymes.- Consider adding broad-spectrum protease and esterase inhibitors to the extraction buffer. |
| Inefficient Extraction | - Ensure thorough homogenization of the plant tissue to maximize cell lysis.- Optimize the solvent system. A mixture of water and a polar organic solvent like methanol or ethanol is often effective for extracting polar compounds like this compound. |
| Adsorption to Labware | - Use silanized glassware or low-adhesion plasticware to minimize loss of the compound on surfaces. |
Issue 2: Inconsistent Results Between Batches
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Plant Material | - Use plant material from the same growth stage and conditions.- Pool and homogenize a larger batch of plant material before dividing it for replicate extractions. |
| Inconsistent Extraction Times | - Standardize the duration of each extraction step to ensure uniformity across samples. |
| Changes in pH during Extraction | - Monitor the pH of the extract throughout the process and adjust as necessary with a suitable buffer. |
Experimental Protocols
Protocol 1: Extraction of this compound from Crown Gall Tumors
This protocol is a general guideline and may require optimization for specific plant tissues.
Materials:
-
Crown gall tumor tissue
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction Buffer: 50 mM MES buffer, pH 6.5
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Harvest fresh crown gall tumors and immediately flash-freeze them in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a pre-chilled tube.
-
Add 5 volumes of ice-cold Extraction Buffer to the powdered tissue (e.g., 5 mL buffer for 1 g of tissue).
-
Vortex vigorously for 1 minute to resuspend the powder.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Analyze the extract immediately by HPLC or store at -80°C.
Protocol 2: HPLC Analysis of this compound and Mannopine
This is a starting point for developing an HPLC method. Optimization of the mobile phase composition and gradient may be necessary.
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 2% B5-15 min: 2-30% B15-20 min: 30% B20-22 min: 30-2% B22-30 min: 2% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Visualizations
This compound Biosynthesis and Degradation Pathway
Caption: this compound biosynthesis and potential degradation during extraction.
Troubleshooting Workflow for Low this compound Yield
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Buy this compound | 70699-77-3 [smolecule.com]
- 2. This compound | C11H20N2O7 | CID 121936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Influence of prior pH and thermal stresses on thermal tolerance of foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC method validation for atropine sulfate in injection form [wisdomlib.org]
- 8. Determination of Atropine by HPLC - AppNote [mtc-usa.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. abap.co.in [abap.co.in]
- 11. Quantification of Atropine and Scopolamine in Different Plant Organs of Datura Metel: Development and Validation of High-Performance Liquid Chromatography Method | Auctores [auctoresonline.org]
Technical Support Center: Optimizing Agropine Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of agropine in complex plant matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for this compound detection?
A1: The primary analytical methods for the detection and quantification of opines like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectrophotometric assays. HPLC is often preferred for its sensitivity and ability to separate this compound from other plant metabolites.
Q2: Why am I getting low or no this compound detection in my known positive samples?
A2: This could be due to several factors:
-
Inefficient Extraction: this compound may not be efficiently extracted from the plant tissue. Review your extraction solvent and protocol.
-
Degradation: this compound may be degrading during extraction or storage. Ensure samples are kept cold and processed quickly.
-
Matrix Effects: Other compounds in the plant extract can interfere with the detection signal.
-
Instrumental Issues: For HPLC or GC-MS, issues with the column, detector, or mobile/carrier gas can lead to poor results.
Q3: What are "matrix effects" and how can I minimize them?
A3: Matrix effects occur when components of the sample matrix (other than the analyte of interest) interfere with the analytical measurement. In plant extracts, pigments, phenolics, and other secondary metabolites can cause these effects, leading to either suppression or enhancement of the this compound signal.[1][2][3][4][5] To minimize matrix effects, you can:
-
Dilute the sample: This is a simple and often effective method to reduce the concentration of interfering compounds.[1][4]
-
Improve sample cleanup: Use Solid-Phase Extraction (SPE) to purify the sample before analysis.
-
Use matrix-matched standards: Prepare your calibration standards in a blank plant extract that does not contain this compound.
-
Employ an internal standard: An isotopically labeled standard is ideal for correcting for matrix effects.
Q4: What is the best solvent for extracting this compound?
A4: Polar solvents are generally used for extracting alkaloids like this compound. Commonly used solvents include methanol, ethanol, or mixtures of these with water.[6][7] The optimal solvent may vary depending on the plant species and tissue type. Acidifying the solvent with a small amount of acid (e.g., formic acid or acetic acid) can improve the extraction efficiency of protonated alkaloids.
Q5: How should I prepare my plant tissue for extraction?
A5: Proper tissue preparation is crucial for efficient extraction. Plant tissues should be flash-frozen in liquid nitrogen immediately after collection and then ground to a fine powder using a mortar and pestle or a cryogenic grinder. This increases the surface area for solvent extraction.
Troubleshooting Guides
HPLC-Based this compound Detection
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Peak or Very Small Peak for this compound | Inefficient extraction. | Optimize extraction solvent (try different polar solvents or acidified solvents). Increase extraction time or use sonication. |
| This compound degradation. | Keep samples on ice during extraction. Use fresh samples. Check the stability of your standards. | |
| Incorrect mobile phase composition. | Ensure correct preparation of the mobile phase. Degas the mobile phase to remove dissolved air. | |
| Column issues (e.g., contamination, degradation). | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Detector issue (e.g., lamp off or failing). | Check the detector lamp status and replace if necessary. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample or inject a smaller volume. |
| Mismatch between sample solvent and mobile phase. | Dissolve the final extract in the mobile phase if possible. | |
| Column contamination or degradation. | Clean the column or replace it. | |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure this compound is in a single ionic state. | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Air bubbles in the pump. | Purge the pump to remove any trapped air bubbles.[8] | |
| Column aging. | Retention times may shift over the lifetime of a column. Consistent use of standards is key for identification. | |
| High Background Noise | Contaminated mobile phase or sample. | Use HPLC-grade solvents. Filter your samples before injection. |
| Air bubbles in the detector. | Purge the detector. | |
| Failing detector lamp. | Replace the detector lamp. |
Sample Extraction and Cleanup
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | Inappropriate solvent. | Test a range of polar solvents (methanol, ethanol, water) and their mixtures. Consider adding a small amount of acid. |
| Insufficient grinding of plant tissue. | Ensure the tissue is ground to a fine, homogenous powder. | |
| Insufficient extraction time or agitation. | Increase the extraction time and ensure constant, vigorous mixing. Ultrasound-assisted extraction can improve efficiency.[9][10] | |
| Clogged SPE Cartridges or Filters | High levels of particulate matter in the extract. | Centrifuge the crude extract at a higher speed or for a longer duration before SPE or filtration. Consider a pre-filter. |
| Precipitation of compounds. | Ensure that the sample remains fully solubilized in the loading buffer. | |
| Inconsistent Results Between Replicates | Non-homogenous sample. | Ensure the ground plant tissue is thoroughly mixed before taking subsamples for extraction. |
| Inconsistent extraction procedure. | Standardize all steps of the extraction protocol, including volumes, times, and temperatures. | |
| Variable matrix effects. | Implement a robust sample cleanup protocol and consider using an internal standard. |
Experimental Protocols
Protocol 1: this compound Extraction from Plant Tissue
Note: This protocol is a general guideline and may require optimization for specific plant species and tissues.
-
Sample Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction:
-
Weigh approximately 100 mg of the frozen plant powder into a microcentrifuge tube.
-
Add 1 mL of extraction solvent (e.g., 80% methanol in water with 0.1% formic acid).
-
Vortex vigorously for 1 minute.
-
Incubate at 4°C for 1 hour with constant shaking.
-
Alternatively, use an ultrasonic bath for 20 minutes.
-
-
Clarification:
-
Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Optional Cleanup (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a non-eluting solvent (e.g., 0.1% formic acid in water).
-
Elute the this compound with a suitable solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Final Preparation:
-
Evaporate the solvent from the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: HPLC-UV Method for this compound Detection
Note: This is an example method adapted from protocols for similar tropane alkaloids and will likely require optimization.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][12]
-
Mobile Phase: Isocratic elution with a mixture of a buffered aqueous solution and an organic solvent (e.g., 87:13 v/v 0.025 M phosphoric acid (pH 3): acetonitrile).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[11]
-
Injection Volume: 20 µL.[11]
-
Standard Curve: Prepare a series of this compound standards in the mobile phase to generate a standard curve for quantification.
Visualizations
Caption: Workflow for this compound extraction and analysis.
Caption: Logical troubleshooting flow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables [agris.fao.org]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods for Plant Hormones - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. m.youtube.com [m.youtube.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Comparative analysis of extraction methods for bioactive compounds in aromatic and medicinal plants | Agroindustrial Science [revistas.unitru.edu.pe]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. abap.co.in [abap.co.in]
Technical Support Center: Agropine Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with agropine degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for this compound degradation in Agrobacterium tumefaciens?
A1: The primary pathway for this compound degradation in Agrobacterium tumefaciens is encoded by genes on the Ti (tumor-inducing) or Ri (root-inducing) plasmids. The process begins with the transport of this compound into the bacterial cell. Inside the cell, the degradation proceeds through a series of enzymatic reactions, starting with the conversion of this compound to mannopine.
Q2: Which genes and enzymes are essential for this compound catabolism?
A2: The key genes involved in the catabolism of this compound and its intermediate, mannopine, are found in the moc (mannopine catabolism) region of the Ti plasmid. The essential enzymes and their corresponding genes include:
-
This compound Transport: An ABC transport system encoded by the agt operon is responsible for the uptake of this compound.
-
Mannopine Cyclase (AgcA): This enzyme, encoded by the agcA gene, catalyzes the initial step of intracellular this compound degradation by converting it to mannopine.[1] This enzyme can also catalyze the reverse reaction, the lactonization of mannopine to this compound.[2]
-
Mannopine Oxidoreductase (MocC): This enzyme is involved in the subsequent degradation of mannopine.
-
Further Degradation: The products of the mocD and mocE genes are also required for the complete catabolism of mannopine.
Q3: What are the intermediate and final byproducts of this compound degradation?
A3: The degradation of this compound proceeds through the following intermediates:
-
Mannopine: this compound is first converted to mannopine by mannopine cyclase.
-
Santhopine: Mannopine is then oxidized to santhopine.
While the complete catabolism of mannopine and santhopine to central metabolites is not fully detailed in readily available literature, it is understood that these compounds are ultimately broken down to provide the bacterium with a source of carbon and nitrogen. Based on the catabolism of similar opines like agrocinopines, which are degraded to sugar phosphates (arabinose 2-phosphate) and sugars (fructose or sucrose), it is likely that the mannopine and santhopine pathways yield similar simple sugars and amino acids that can enter central metabolism.
Q4: Can the accumulation of intermediates in the this compound degradation pathway be toxic to the bacteria?
A4: Yes, the accumulation of mannopine, an intermediate in this compound degradation, can be inhibitory to the growth of Agrobacterium tumefaciens strains that can transport but not further catabolize it. This is a crucial consideration for experiments involving mutant strains blocked in the mannopine degradation pathway.
Troubleshooting Guides
Issue 1: No or slow growth of Agrobacterium on this compound as the sole carbon/nitrogen source.
| Possible Cause | Troubleshooting Step |
| Plasmid loss or mutation: The Ti/Ri plasmid carrying the this compound catabolism genes may have been lost or may have acquired a mutation in a key gene (agt, agcA, mocC, mocD, mocE). | - Verify the presence of the Ti/Ri plasmid using plasmid isolation and gel electrophoresis.- Sequence the key catabolic genes to check for mutations.- Perform control experiments with wild-type strains known to utilize this compound. |
| Inhibitory effects of intermediates: If using a mutant strain, the accumulation of mannopine could be inhibiting growth. | - Supplement the medium with a small amount of an alternative carbon/nitrogen source to allow for initial growth and adaptation.- Analyze the culture supernatant for the presence of accumulated intermediates using techniques like HPLC or mass spectrometry. |
| Sub-optimal culture conditions: Incorrect pH, temperature, or aeration can hinder bacterial growth. | - Ensure the culture medium has a pH between 6.5 and 7.5.- Incubate cultures at the optimal temperature for Agrobacterium (typically 25-28°C).- Provide adequate aeration by using baffled flasks and a shaking incubator. |
| Poor this compound quality: The this compound used in the medium may be degraded or impure. | - Use high-purity, sterile-filtered this compound solutions.- Store this compound stocks at -20°C to prevent degradation. |
Issue 2: Inconsistent or non-reproducible results in this compound degradation assays.
| Possible Cause | Troubleshooting Step |
| Variability in inoculum preparation: Differences in the growth phase or cell density of the starting bacterial culture can lead to inconsistent results. | - Standardize the inoculum preparation by using cultures grown to a specific optical density (e.g., mid-log phase).- Wash the cells in a minimal medium before inoculating the degradation assay to remove any residual carbon/nitrogen sources. |
| Inaccurate quantification of this compound: The method used to measure this compound concentration may not be sensitive or specific enough. | - Utilize a validated analytical method such as high-performance liquid chromatography (HPLC) or a specific enzymatic assay for accurate quantification.- Prepare a standard curve with known concentrations of this compound for each experiment. |
| Contamination of cultures: Contamination with other microorganisms can interfere with the degradation of this compound. | - Regularly check the purity of your Agrobacterium cultures by streaking on selective agar plates and performing microscopy.- Use sterile techniques throughout the experimental setup. |
Data Presentation
Currently, specific kinetic parameters (Km, Vmax, kcat) for the enzymes of the this compound degradation pathway are not extensively reported in the literature. The following table provides a template for summarizing such data once it becomes available through experimental determination.
| Enzyme | Gene | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Optimal pH | Optimal Temp (°C) |
| Mannopine Cyclase | agcA | This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Mannopine Cyclase | agcA | Mannopine | Data not available | Data not available | Data not available | Data not available | Data not available |
| Mannopine Oxidoreductase | mocC | Mannopine | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The molecular mass of the catabolic mannopine cyclase has been determined to be 45 kDa. This enzyme does not require any cofactors for its activity.[2]
Experimental Protocols
Protocol 1: Assay for this compound Degradation by Agrobacterium tumefaciens
This protocol allows for the monitoring of this compound disappearance from a liquid culture over time.
Materials:
-
Agrobacterium tumefaciens strain of interest
-
Minimal medium (e.g., AB minimal medium)
-
Sterile this compound solution (10 mg/mL in water)
-
Sterile carbon and nitrogen sources for control cultures (e.g., mannitol and ammonium sulfate)
-
Spectrophotometer
-
Shaking incubator
-
Microcentrifuge
-
HPLC system with a suitable column for opine analysis (e.g., a reverse-phase C18 column)
Methodology:
-
Inoculum Preparation:
-
Inoculate a single colony of the Agrobacterium strain into 5 mL of a rich medium (e.g., LB) and grow overnight at 28°C with shaking.
-
The next day, inoculate 1 mL of the overnight culture into 50 mL of minimal medium containing a non-opine carbon and nitrogen source and grow to an OD600 of 0.6-0.8 (mid-log phase).
-
Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).
-
Wash the cell pellet twice with sterile minimal medium lacking any carbon or nitrogen source.
-
Resuspend the final cell pellet in the same minimal medium to an OD600 of 1.0.
-
-
Degradation Assay:
-
Prepare flasks with 50 mL of minimal medium supplemented with this compound as the sole carbon and nitrogen source (final concentration of 0.2 mg/mL).
-
Inoculate the flasks with the washed bacterial suspension to a final OD600 of 0.05.
-
As a negative control, prepare a flask with this compound-containing medium but without bacteria.
-
As a positive growth control, prepare a flask with a non-opine carbon and nitrogen source and inoculate with the bacteria.
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Incubate all flasks at 28°C with shaking (200 rpm).
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from each flask.
-
Measure the OD600 of the aliquot to monitor bacterial growth.
-
Centrifuge the aliquot at 13,000 x g for 5 minutes to pellet the cells.
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Collect the supernatant and store it at -20°C for later analysis.
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Analyze the concentration of this compound in the supernatant using HPLC. The disappearance of this compound over time indicates its degradation by the bacteria.
-
Mandatory Visualizations
References
Overcoming interference in Agropine analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Agropine analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which matrices is it typically analyzed?
This compound is a type of opine, a class of low-molecular-weight compounds produced in plant crown gall tumors induced by Agrobacterium tumefaciens[1]. Consequently, the most common matrix for this compound analysis is plant tissue extracts, particularly from crown galls. It may also be analyzed in bacterial cultures of Agrobacterium.
Q2: What are the primary analytical techniques for this compound quantification?
The most powerful and widely used technique for the analysis of opines like this compound is Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS)[2]. This method offers high sensitivity and selectivity for detecting a wide range of opines in a single run[2]. Other potential techniques include Capillary Electrophoresis (CE) for the separation of charged molecules like opines, and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step to increase volatility[3][4][5].
Q3: What is "matrix effect" and how does it affect this compound analysis?
The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds in the sample matrix, leading to either ion suppression or enhancement[6][7]. In the context of this compound analysis in plant extracts, complex matrix components like phenolic acids and flavonoids can co-elute with this compound and interfere with its accurate quantification by LC-MS/MS, often causing signal suppression[6][8].
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound analysis.
Problem 1: Low or no this compound signal detected in known positive samples.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effect (Ion Suppression) | 1. Dilute the sample extract: A simple 1:10 or 1:100 dilution with the initial mobile phase can significantly reduce the concentration of interfering matrix components[2]. 2. Implement sample cleanup: Use Solid-Phase Extraction (SPE) to remove interfering compounds. C18 or mixed-mode cartridges can be effective for cleaning up plant extracts. 3. Use a matrix-matched calibration curve: Prepare calibration standards in an extract from a blank plant matrix (known not to contain this compound) to compensate for matrix effects[2]. | Increased this compound signal intensity and improved peak shape. |
| Inefficient Extraction | 1. Optimize extraction solvent: While methanol or ethanol are commonly used, the efficiency can vary. Experiment with different solvent systems and ratios. 2. Improve cell disruption: Ensure thorough grinding of plant tissue, potentially using liquid nitrogen, to maximize the release of this compound. | Higher recovery of this compound from the plant tissue. |
| This compound Degradation | 1. Maintain low temperatures: Process samples on ice or at 4°C to minimize enzymatic degradation. 2. Analyze samples promptly: Store extracts at -80°C if immediate analysis is not possible. | Consistent and reproducible this compound concentrations across replicate samples. |
Problem 2: Poor peak shape and resolution in HPLC analysis.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-elution with Interfering Compounds | 1. Optimize chromatographic gradient: Adjust the mobile phase gradient to improve the separation of this compound from closely eluting matrix components. 2. Change stationary phase: If using a C18 column, consider a different chemistry (e.g., phenyl-hexyl) that may offer different selectivity for this compound and interferents. | Symmetrical and well-resolved this compound peak. |
| Inappropriate Mobile Phase pH | 1. Adjust mobile phase pH: The charge state of this compound is pH-dependent. Experiment with different pH values of the aqueous mobile phase to optimize peak shape. | Improved peak symmetry and retention time stability. |
Problem 3: High variability in quantitative results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | 1. Standardize extraction protocol: Ensure consistent tissue weight-to-solvent volume ratios and extraction times for all samples. 2. Use an internal standard: Incorporate a stable isotope-labeled analog of this compound or a structurally similar compound that is not present in the sample to correct for variations in extraction efficiency and instrument response. | Reduced relative standard deviation (RSD) between replicate measurements. |
| Instrumental Drift | 1. Equilibrate the LC-MS system: Allow sufficient time for the system to stabilize before starting the analytical run. 2. Run quality control (QC) samples: Inject a QC sample at regular intervals throughout the analytical batch to monitor instrument performance. | Consistent retention times and peak areas for QC samples. |
Experimental Protocols
Protocol 1: Extraction of Opines from Plant Tissue for UHPLC-MS Analysis
This protocol is adapted from a validated method for opine analysis in plant extracts[2].
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Sample Homogenization: Freeze approximately 100 mg of plant tissue (e.g., crown gall) in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Add 1 mL of 80% methanol to the powdered tissue. Vortex vigorously for 1 minute and then sonicate for 15 minutes in a water bath.
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Centrifugation: Centrifuge the extract at 14,000 rpm for 10 minutes at 4°C.
-
Dilution: Transfer the supernatant to a new microfuge tube and dilute 1:10 with the initial mobile phase (e.g., 0.1% formic acid in water).
-
Filtration: Filter the diluted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 2: UHPLC-ESI-QTOF-MS Analysis of Opines
This method is based on a published protocol for the separation and detection of a wide range of opines[2].
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-50% B
-
5-6 min: 50-98% B
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6-7 min: 98% B
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7-8 min: 98-2% B
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8-10 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
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MS Detection: ESI in positive ion mode. Acquire data in full scan mode and targeted MS/MS for this compound. The exact mass of this compound ([M+H]⁺) should be used for detection and quantification.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. Isolation and Characterization of Avirulent and Virulent Strains of Agrobacterium tumefaciens from Rose Crown Gall in Selected Regions of South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a capillary zone electrophoresis method for the determination of atropine, homatropine and scopolamine in ophthalmic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Agropine Production in Crown Gall Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the yield of agropine from crown gall cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it synthesized in crown gall tumors?
This compound is a heterocyclic opine, a unique amino acid derivative, produced by plant cells transformed by certain strains of Agrobacterium tumefaciens. Its synthesis is directed by genes located on the T-DNA (transferred DNA) of the tumor-inducing (Ti) plasmid of the bacterium, which integrates into the plant genome. Specifically, the synthesis involves a three-step enzymatic pathway encoded by genes on the TR-DNA of octopine-type Ti plasmids.[1][2]
Q2: Which Agrobacterium strains are suitable for inducing this compound-producing crown galls?
This compound production is typically associated with octopine-type strains of Agrobacterium tumefaciens that carry a Ti plasmid with the necessary genes for this compound biosynthesis.[1] It has also been identified in tumors induced by "null-type" Ti plasmids, which were subsequently renamed this compound-type plasmids.[3][4] When selecting a strain, it is crucial to verify the presence of the this compound synthesis gene cluster.
Q3: What are the key factors influencing this compound yield in crown gall cultures?
Several factors can significantly impact this compound yield, including:
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Culture Medium Composition: The balance of macro- and micronutrients, vitamins, and carbon sources is critical.
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Plant Hormones: The ratio of auxins and cytokinins in the culture medium can affect tumor growth and, consequently, this compound production.[5][6]
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Environmental Conditions: Light intensity, photoperiod, and temperature can influence the metabolic activity of the crown gall tissue.[7]
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Genetic Factors: The specific Agrobacterium strain and the host plant species can affect the efficiency of transformation and opine synthesis.
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Oxygen Availability: Crown gall tumors can become hypoxic, which may influence their metabolism and growth.[8]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No this compound Production | Inefficient T-DNA transfer or integration. | Ensure the use of a virulent Agrobacterium strain and an appropriate plant species. Optimize the co-cultivation conditions (duration, temperature). |
| Suboptimal culture medium. | Systematically test different basal media (e.g., MS, B5) and vary the concentrations of key components like sucrose and nitrogen sources.[9] | |
| Inappropriate hormone balance. | Experiment with different concentrations and ratios of auxins (e.g., NAA, 2,4-D) and cytokinins (e.g., BAP, kinetin) to promote optimal tumor growth without inhibiting secondary metabolite production.[6] | |
| Poor Crown Gall Growth | Nutrient depletion in the medium. | Subculture the gall tissue to fresh medium at regular intervals to ensure a consistent supply of nutrients.[7] |
| Contamination (bacterial or fungal). | Maintain strict aseptic techniques during all manipulations.[10][11] Consider using antibiotics in the initial culture stages to eliminate residual Agrobacterium. | |
| Accumulation of inhibitory compounds. | Incorporate activated charcoal into the medium to adsorb inhibitory phenolic compounds and excess ethylene.[10] | |
| Tissue Browning and Necrosis | Oxidation of phenolic compounds released from the plant tissue. | Add antioxidants like ascorbic acid or citric acid to the culture medium.[12] Pre-treat explants by soaking them in an antioxidant solution before culture. |
| High levels of stress. | Optimize the culture environment by ensuring appropriate light and temperature conditions. Avoid excessive handling of the cultures.[7] | |
| Vitrification (Hyperhydricity) | High humidity within the culture vessel. | Use vented culture vessel lids or periodically open the vessels in a sterile environment to improve air exchange.[10] |
| High salt or cytokinin concentration in the medium. | Reduce the concentration of salts in the basal medium (e.g., use half-strength MS medium) and optimize the cytokinin levels.[10] |
Experimental Protocols
Protocol 1: Induction of this compound-Producing Crown Gall Cultures
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Prepare Explants: Select healthy, young plant tissue (e.g., stems, leaves) from a suitable host plant. Surface sterilize the explants using a standard protocol (e.g., 70% ethanol for 1 minute, followed by 10% bleach solution with a drop of Tween 20 for 10-15 minutes, and then rinse three to four times with sterile distilled water).
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Inoculate with Agrobacterium: Prepare a fresh culture of an this compound-inducing Agrobacterium tumefaciens strain grown to an OD600 of 0.6-0.8. Wound the sterilized explants with a sterile scalpel and dip them in the bacterial suspension for 15-30 minutes.
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Co-cultivation: Place the inoculated explants on a co-cultivation medium (e.g., MS medium with appropriate vitamins and sucrose, supplemented with acetosyringone to induce virulence gene expression). Incubate in the dark for 2-3 days.
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Eliminate Bacteria and Induce Callus: Transfer the explants to a fresh selection medium containing antibiotics (e.g., cefotaxime, carbenicillin) to kill the Agrobacterium and plant growth regulators (a suitable auxin/cytokinin ratio) to induce callus formation at the wound sites.
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Subculture and Maintenance: Subculture the developing crown gall tissue to fresh medium every 3-4 weeks. Once established, the cultures can often be maintained on a hormone-free medium, as the transformed cells produce their own phytohormones.[4]
Protocol 2: Extraction and Quantification of this compound
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Sample Preparation: Harvest fresh crown gall tissue and freeze it immediately in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle.
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Extraction: Extract the powdered tissue with an 80% methanol or ethanol solution. Vortex thoroughly and incubate at a low temperature (e.g., 4°C) for several hours or overnight to ensure complete extraction.
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Purification: Centrifuge the extract to pellet the cell debris. The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering compounds.[13]
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Quantification: Analyze the purified extract using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for accurate quantification of this compound.[14][15][16] A standard curve with known concentrations of purified this compound should be used for calibration.
Visualizations
This compound Biosynthesis Pathway
Caption: Biosynthesis pathway of this compound from plant precursors, catalyzed by T-DNA encoded enzymes.
Experimental Workflow for Improving this compound Yield
Caption: A logical workflow for the systematic improvement of this compound yield from crown gall cultures.
References
- 1. researchgate.net [researchgate.net]
- 2. Agrobacterium tumefaciens TR-DNA encodes a pathway for this compound biosynthesis | Semantic Scholar [semanticscholar.org]
- 3. pnas.org [pnas.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. plantcelltechnology.com [plantcelltechnology.com]
- 8. Frontiers | Hypoxic Conditions in Crown Galls Induce Plant Anaerobic Responses That Support Tumor Proliferation [frontiersin.org]
- 9. Optimization of the Effect of Culture Medium and Sucrose Concentration and pH on the Production of Hairy Roots of Atropa belladonna L. Using the Response Surface Methodology (RSM) Under In Vitro Condition - Iranian Journal of Horticultural Science and Technology [journal-irshs.ir]
- 10. plantocol.dackdel.com [plantocol.dackdel.com]
- 11. youngplant.cn [youngplant.cn]
- 12. plantcelltechnology.com [plantcelltechnology.com]
- 13. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
Agropine Quantification by Mass Spectrometry: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of agropine using mass spectrometry.
General Troubleshooting Workflow
When encountering issues with this compound quantification, a systematic approach can help identify and resolve the problem efficiently. The following workflow provides a general guideline for troubleshooting.
Caption: General troubleshooting workflow for this compound quantification.
Frequently Asked Questions (FAQs)
Sample Preparation
Question 1: I am seeing low recovery of this compound from my plant tissue samples. What could be the cause?
Low recovery of this compound is often due to suboptimal extraction or cleanup procedures. This compound is a polar compound and requires a polar solvent for efficient extraction.
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Extraction Solvent: Ensure you are using a sufficiently polar solvent system, such as 80% methanol or ethanol. Homogenization of the tissue is critical to ensure complete cell lysis.
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Extraction Protocol: A recommended protocol for the extraction of opines from plant tissue is provided below.[1]
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Cleanup Step: If you are using a cleanup step, such as Solid Phase Extraction (SPE), ensure the chosen sorbent is appropriate for a polar compound like this compound. A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE cartridge may be suitable.
Experimental Protocol: this compound Extraction from Plant Tissue
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Weigh out 100-200 mg of fresh plant tissue and flash-freeze in liquid nitrogen.
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Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.
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Add 1 mL of ice-cold 80% methanol to the powdered tissue.
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Vortex vigorously for 1 minute to ensure thorough mixing.
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Incubate on ice for 30 minutes, with intermittent vortexing every 10 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Carefully collect the supernatant, which contains the extracted this compound.
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For cleaner samples, consider a subsequent SPE cleanup step.
Question 2: I suspect matrix effects are suppressing my this compound signal in LC-MS/MS. How can I confirm and mitigate this?
Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, are a common problem in LC-MS/MS.[2] This can lead to signal suppression or enhancement, affecting the accuracy of quantification.
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Confirmation: To confirm matrix effects, perform a post-extraction spike experiment. Compare the peak area of this compound in a neat solvent to the peak area of this compound spiked into a blank sample extract at the same concentration. A significant difference indicates the presence of matrix effects.
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Mitigation Strategies:
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Sample Dilution: A simple first step is to dilute the sample extract. This will reduce the concentration of interfering matrix components.
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Improved Cleanup: Employ a more rigorous sample cleanup method, such as SPE, to remove interfering compounds.
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Chromatographic Separation: Optimize your LC method to better separate this compound from co-eluting matrix components. Consider using a HILIC column, which is well-suited for polar compounds.
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Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. This is the most effective way to compensate for matrix effects as the SIL-IS will be affected in the same way as the analyte.
-
Data Presentation: Matrix Effect Evaluation
| Sample Type | This compound Concentration (ng/mL) | Peak Area | Matrix Effect (%) |
| Neat Solvent | 10 | 1,500,000 | N/A |
| Post-Extraction Spike | 10 | 750,000 | -50% (Suppression) |
LC-MS/MS Analysis
Question 3: What are the recommended starting parameters for this compound quantification by LC-MS/MS?
For a polar compound like this compound, a HILIC column is often a good starting point for chromatographic separation. Alternatively, reversed-phase chromatography with an ion-pairing agent can be used. For detection, electrospray ionization (ESI) in positive mode is typically effective.
Experimental Protocol: LC-MS/MS for this compound
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LC System: UHPLC system
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Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile
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Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute this compound.
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Flow Rate: 0.3 mL/min
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Injection Volume: 5 µL
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MS System: Triple quadrupole mass spectrometer
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Ionization Mode: ESI Positive
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Monitoring Mode: Selected Reaction Monitoring (SRM)
Data Presentation: Hypothetical SRM Transitions for this compound
Based on the structure of this compound (C11H20N2O7, MW: 292.29), plausible SRM transitions are listed below. These would need to be empirically optimized.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 293.1 [M+H]+ | 130.1 | 15 |
| 293.1 [M+H]+ | 112.1 | 25 |
GC-MS Analysis
Question 4: Can I analyze this compound by GC-MS? If so, what derivatization strategy should I use?
Direct analysis of this compound by GC-MS is not feasible due to its low volatility and thermal instability.[3] Derivatization is necessary to increase its volatility.[4] Silylation, which replaces active hydrogens on hydroxyl and amine groups with trimethylsilyl (TMS) groups, is a common and effective strategy.[5][6]
Caption: Decision process for GC-MS analysis of this compound.
Experimental Protocol: Silylation of this compound for GC-MS
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Dry down 50 µL of the sample extract under a stream of nitrogen.
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Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).
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Cap the vial tightly and heat at 70°C for 60 minutes.
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Cool the sample to room temperature before injecting into the GC-MS.
Question 5: I am seeing multiple peaks for my derivatized this compound standard in GC-MS. What is happening?
The presence of multiple peaks for a single derivatized standard often indicates incomplete derivatization or the formation of different derivatization products.
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Incomplete Reaction: The silylation reaction may not have gone to completion. Try increasing the reaction time, temperature, or the amount of derivatizing reagent.
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Moisture: The presence of water in the sample or reagents can quench the silylation reaction. Ensure that your sample extract is completely dry and that you are using anhydrous solvents and reagents.
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Reagent Degradation: Derivatization reagents can degrade over time, especially if exposed to moisture. Use fresh reagents for optimal results.
By addressing these common issues, researchers can develop a robust and reliable method for the quantification of this compound by mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C11H20N2O7 | CID 121936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS analysis of multiply derivatized opioids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved GC/MS analysis of opiates with use of oxime-TMS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Agropine in different storage conditions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of agropine under various storage conditions. The information is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound in an aqueous solution is significantly influenced by temperature, pH, and exposure to light. Like many similar bicyclic compounds, this compound is susceptible to hydrolysis, particularly at non-optimal pH values and elevated temperatures.
Q2: What is the optimal pH for storing this compound solutions?
While specific long-term stability studies on this compound are not extensively documented in publicly available literature, related compounds and general chemical principles suggest that a slightly acidic pH is often optimal for the stability of similar molecules in aqueous solutions. For instance, a stable pH of 5.5 has been shown to be critical in Agrobacterium-mediated transformation processes where opines like this compound are relevant[1]. It is recommended to perform stability studies to determine the optimal pH for your specific application and concentration.
Q3: How does temperature affect the stability of this compound?
Elevated temperatures accelerate the degradation of many organic molecules, and this compound is likely no exception. Thermal degradation can lead to the breakdown of the molecule into smaller, inactive compounds[2][3]. For long-term storage, it is advisable to keep this compound solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. Short-term excursions to room temperature may be acceptable, but prolonged exposure should be avoided.
Q4: Is this compound sensitive to light?
Q5: What are the expected degradation products of this compound?
The exact degradation products of this compound under various conditions have not been extensively characterized in the available literature. However, hydrolysis is a likely degradation pathway, which would involve the cleavage of ester or amide bonds within the molecule.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity of this compound solution | Degradation due to improper storage. | - Verify storage temperature and pH of the solution.- Prepare fresh solutions and store them at recommended conditions (refrigerated or frozen, protected from light).- Perform a stability study to determine the shelf-life under your specific experimental conditions. |
| Unexpected peaks in analytical chromatography | Presence of degradation products. | - Analyze a freshly prepared standard of this compound to confirm its retention time.- Subject the this compound solution to stress conditions (e.g., high temperature, extreme pH) to intentionally generate degradation products and identify their peaks.- Use a stability-indicating analytical method to separate this compound from its potential degradation products. |
| Inconsistent experimental results | Instability of this compound in the experimental medium. | - Evaluate the pH and temperature of your experimental medium.- Consider if any components in the medium could be reacting with this compound.- Prepare this compound solutions fresh before each experiment if instability is suspected. |
Experimental Protocols
General Protocol for Assessing this compound Stability
This protocol outlines a general approach to evaluate the stability of this compound in a specific solution.
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Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent in which it is known to be stable (e.g., water, a buffer at optimal pH).
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Preparation of Study Samples: Dilute the stock solution with the desired storage buffer or medium to the final experimental concentration.
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Storage Conditions: Aliquot the study samples into appropriate containers (e.g., amber glass vials) and store them under different conditions to be tested (e.g., 4°C, 25°C, 40°C; different pH values; protected from light vs. exposed to light).
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Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), remove an aliquot from each storage condition.
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Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of remaining this compound.
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Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). This data can be used to determine the degradation rate and half-life of this compound under each storage condition.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. Stable pH Suppresses Defense Signaling and is the Key to Enhance Agrobacterium-Mediated Transient Expression in Arabidopsis Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
Technical Support Center: Preservation of Agropine in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the enzymatic degradation of Agropine in experimental samples.
Troubleshooting Guide
This guide addresses common issues encountered during sample handling and analysis that may lead to this compound degradation.
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable this compound in samples. | Enzymatic Degradation: Samples were not processed or stored correctly, allowing for enzymatic activity from contaminating Agrobacterium or endogenous plant enzymes. | Immediately upon collection, flash-freeze samples in liquid nitrogen to halt all enzymatic activity. Store at -80°C until further processing. For extraction, use a pre-chilled solvent (e.g., methanol:water, 80:20, v/v) at -20°C. |
| Inconsistent this compound levels across replicates. | Variable Sample Handling: Inconsistent time between sample collection and inactivation of enzymes. | Standardize the sample collection and quenching protocol. Ensure that all samples are treated identically and processed within the same timeframe. |
| This compound degradation observed even after initial freezing. | Thawing and Refreezing: Repeated freeze-thaw cycles can lead to the formation of micro-ice crystals, damaging cellular compartments and allowing enzymes to come into contact with this compound upon thawing. | Aliquot samples into smaller volumes after the initial processing to avoid the need for repeated thawing and refreezing of the entire sample. |
| Suspected bacterial contamination leading to degradation. | Presence of Agrobacterium tumefaciens: The bacteria responsible for producing this compound also possess the enzymes to catabolize it. | If working with plant tissues, ensure thorough surface sterilization to remove epiphytic bacteria. Consider adding a broad-spectrum antibiotic to the extraction buffer if bacterial contamination is a concern and will not interfere with downstream analysis. |
| Loss of this compound during sample extraction. | Suboptimal Extraction Solvent or Temperature: The chosen solvent may not efficiently extract this compound, or the extraction temperature may be too high, promoting degradation. | Use a polar solvent mixture such as methanol/water or acetonitrile/water. Perform all extraction steps on ice or at 4°C to minimize enzymatic activity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for this compound degradation?
A1: The primary enzymes responsible for this compound degradation are found in Agrobacterium tumefaciens. The degradation pathway is initiated by mannopine cyclase (encoded by the agcA gene), which converts this compound back to mannopine. Subsequently, mannopine oxidoreductase (MocC) oxidizes mannopine to santhopine, which is then further catabolized by other enzymes in the moc operon (e.g., MocDE).
Q2: What is the optimal method for long-term storage of samples containing this compound?
A2: For long-term storage, samples should be flash-frozen in liquid nitrogen immediately after collection and then stored at -80°C. Alternatively, samples can be lyophilized (freeze-dried) to remove water, which is essential for enzymatic activity, and then stored at -80°C.
Q3: Are there any chemical inhibitors that can be used to prevent this compound degradation?
A3: While specific inhibitors for mannopine cyclase and Moc proteins are not commercially available, general enzyme inhibitors can be employed.
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Broad-spectrum protease and phosphatase inhibitors: These cocktails can help inactivate a wide range of degradative enzymes.
-
EDTA: As many bacterial oxidoreductases are metalloenzymes, the addition of a chelating agent like EDTA to the extraction buffer can help inhibit their activity by sequestering essential metal ions.
-
Extreme pH: Adjusting the pH of the extraction buffer to be highly acidic (e.g., pH 2-3) or basic (e.g., pH 9-10) can denature and inactivate many enzymes. However, the stability of this compound at these pH values should be verified.
Q4: How can I minimize enzymatic activity during sample extraction?
A4: To minimize enzymatic activity during extraction, it is crucial to work quickly and at low temperatures.
-
Keep samples frozen until the moment of extraction.
-
Use pre-chilled extraction solvents (-20°C).
-
Perform all homogenization and centrifugation steps on ice or in a refrigerated centrifuge (4°C).
-
After extraction, store the supernatant at -80°C until analysis.
Q5: Can the choice of extraction solvent affect this compound stability?
A5: Yes, the solvent can influence enzyme activity. Using a high percentage of organic solvent, such as 80% methanol or acetonitrile, can help to denature and precipitate proteins, including degradative enzymes, thus preserving the integrity of this compound.
Data Presentation
The following table summarizes the expected relative stability of this compound under various storage and handling conditions. This data is illustrative and based on general principles of secondary metabolite preservation, as specific quantitative data for this compound is limited.
| Condition | Temperature | Duration | Expected this compound Stability | Notes |
| Fresh Tissue | Room Temperature (25°C) | 1 hour | Very Low | High risk of rapid enzymatic degradation. |
| Fresh Tissue | 4°C | 4 hours | Low | Slowed, but still significant, enzymatic activity. |
| Flash-Frozen Tissue | -80°C | > 1 year | Very High | Gold standard for long-term preservation. |
| Lyophilized (Freeze-Dried) Tissue | -80°C | > 2 years | Excellent | Removal of water provides superior long-term stability. |
| Methanol Extract | 4°C | 24-48 hours | Moderate | Organic solvent provides some protection, but degradation can still occur. |
| Methanol Extract | -20°C | 1-2 weeks | High | Reduced temperature significantly slows degradation in extract. |
| Methanol Extract | -80°C | > 6 months | Very High | Optimal for storing extracted this compound. |
Experimental Protocols
Protocol 1: Sample Collection and Quenching of Enzymatic Activity
-
Collection: Excise plant tissue (e.g., crown gall tumor) and immediately place it in a pre-labeled cryovial.
-
Quenching: Immediately plunge the cryovial into liquid nitrogen. This ensures rapid freezing and halts all enzymatic activity.
-
Storage: Transfer the frozen samples to a -80°C freezer for long-term storage.
Protocol 2: Extraction of this compound for Analysis
-
Preparation: Pre-cool a mortar and pestle by filling them with liquid nitrogen. Also, prepare an extraction buffer of 80% methanol in water and cool it to -20°C.
-
Homogenization: Place the frozen plant tissue in the pre-cooled mortar and add liquid nitrogen. Grind the tissue to a fine powder.
-
Extraction: Transfer the frozen powder to a pre-chilled tube containing the cold extraction buffer. Vortex vigorously for 1 minute.
-
Incubation: Incubate the mixture at -20°C for 1 hour to ensure complete extraction.
-
Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the supernatant containing the extracted this compound to a new pre-chilled tube.
-
Storage: Store the extract at -80°C until analysis.
Mandatory Visualization
This compound Degradation Pathway
Caption: Enzymatic degradation pathway of this compound in Agrobacterium tumefaciens.
Experimental Workflow for this compound Preservation
Caption: Recommended workflow for sample handling to prevent this compound degradation.
Issues with Agropine uptake mutants in Agrobacterium
Welcome to the technical support center for researchers working with agropine uptake mutants in Agrobacterium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound/agrocinopine catabolism (acc) operon?
A1: The acc operon, located on the Ti plasmid, encodes the proteins necessary for the uptake and breakdown of this compound and agrocinopines. These opines are produced by crown gall tumors and serve as a specific source of carbon, nitrogen, and sometimes phosphate for the Agrobacterium that incited the tumor. This system is a key part of the "opine concept," where the bacterium genetically engineers a plant to produce a unique nutrient that only it can efficiently utilize.
Q2: My this compound uptake mutant shows reduced virulence. Is this expected?
A2: While the primary role of this compound uptake is nutritional, some indirect effects on virulence could be observed. For example, the periplasmic binding protein AccA is not only involved in uptake but also in chemotaxis towards agrocinopines.[1] A loss of chemotaxis could reduce the efficiency of the bacterium in locating the nutrient-rich environment of the tumor, potentially impacting its proliferation and persistence at the infection site. However, a direct role for this compound uptake in the T-DNA transfer process itself is not established.
Q3: How is the expression of the acc operon regulated?
A3: The expression of the acc operon is subject to dual regulation. It is induced by the presence of agrocinopines, which act as inducers by inactivating the AccR repressor.[2] Additionally, the operon is induced under phosphate-limiting conditions, suggesting the bacterium prioritizes the uptake of these phosphate-containing opines when phosphate is scarce in the environment.[2] This dual regulation ensures that the machinery for this compound catabolism is only produced when the substrate is available or when there is a strong nutritional demand for phosphate.[2]
Troubleshooting Guides
Issue 1: Growth and Metabolism
Q: My this compound uptake mutant (e.g., accC or accF knockout) is growing slower than the wild-type on minimal medium, even without this compound. What could be the cause?
A: This could be due to several factors:
-
Polar effects of the mutation: If the mutation was created using a transposon or a non-polar cassette was not used, it could be affecting the expression of downstream genes that are essential for normal growth.
-
Metabolic burden: The mutation might be causing a metabolic imbalance or the accumulation of a toxic intermediate, even in the absence of this compound.
-
Secondary mutations: It's possible that a secondary, unintended mutation occurred during the mutagenesis process.
Troubleshooting Steps:
-
Confirm the mutation: Use PCR and sequencing to verify the location and nature of your mutation.
-
Test for polar effects: If possible, perform RT-qPCR to check the expression levels of genes downstream of your mutation.
-
Complementation: Transform your mutant with a plasmid carrying the wild-type version of the mutated gene. If this restores the wild-type growth phenotype, it confirms that the observed effect is due to your specific mutation.
-
Growth curve analysis: Perform detailed growth curve analysis on various minimal and rich media (e.g., AB minimal, YEP) to characterize the growth defect more precisely.
Issue 2: Uptake and Chemotaxis
Q: My accA mutant still seems to take up some this compound, although at a much lower rate than wild-type. Is there another uptake system?
A: While AccA is the high-affinity periplasmic binding protein for the primary agrocinopine ABC transporter, some low-level, less specific uptake might occur through other transporters. It has been observed that under phosphate-limiting conditions, a secondary means of opine uptake might be induced.[3]
Troubleshooting Steps:
-
Perform a quantitative uptake assay: Use radiolabeled this compound or a depletion assay (measuring the disappearance of this compound from the medium over time) to quantify the uptake rate accurately. Compare this to both wild-type and a null mutant under both phosphate-rich and phosphate-limited conditions.
-
Check for contamination: Ensure your mutant culture is pure and not contaminated with wild-type bacteria. Streak for single colonies and verify the mutant genotype by PCR.
Q: I am not observing any chemotactic response to this compound with my wild-type Agrobacterium strain in a swarm agar assay. What's wrong?
A: A lack of chemotaxis can be due to several experimental factors:
-
Incorrect agar concentration: The agar concentration in your swarm plates is critical. If it's too high, the bacteria won't be able to move. A concentration of 0.18-0.3% is typically used.[1][4]
-
Non-motile bacteria: Your Agrobacterium culture may have lost motility. This can happen with repeated subculturing.
-
Inappropriate medium: The composition of the minimal medium used for the assay is important. Ensure it provides the necessary nutrients for motility but doesn't contain chemoattractants that could mask the effect of this compound.
-
Opine concentration: The concentration of this compound used as the chemoattractant needs to be optimized. Too high a concentration can be repellent or saturate the receptors, while too low a concentration won't elicit a response.
Troubleshooting Steps:
-
Verify motility: Before performing the chemotaxis assay, check the motility of your bacteria under a microscope. You should see actively swimming bacteria. You can also perform a simple swimming motility test on a low-agar plate without a specific chemoattractant.[4]
-
Optimize agar concentration: Prepare swarm plates with a range of agar concentrations (e.g., 0.15%, 0.2%, 0.25%, 0.3%) to find the optimal concentration for your strain.
-
Use fresh cultures: Always use freshly grown, motile cultures for chemotaxis assays. It's good practice to passage the bacteria through a motility plate to enrich for a motile population.[2]
-
Test a positive control: Use a known chemoattractant for Agrobacterium, such as sucrose or an amino acid, to ensure your assay conditions are working correctly.
Quantitative Data Summary
The following table summarizes the expected phenotypes for different types of mutants in the agrocinopine catabolism (acc) operon.
| Gene Mutant | Protein Function | Expected this compound/Agrocinopine Uptake | Expected Chemotaxis to Agrocinopine | Expected Growth on this compound as Sole Carbon Source |
| accA | Periplasmic Binding Protein | Abolished | Abolished[1] | No Growth |
| accC | ABC Transporter Component | Abolished | Normal[1] | No Growth |
| accF | Agrocinopine Phosphodiesterase | Normal | Normal[1] | No Growth |
| accR | Repressor | Constitutively High | Normal | Enhanced Growth |
Experimental Protocols
Protocol 1: this compound Uptake Assay (Depletion Method)
This protocol is adapted from methods used for agrocinopine uptake.[2]
-
Prepare Bacterial Cultures:
-
Inoculate wild-type and mutant Agrobacterium strains in a rich medium (e.g., YEP) and grow overnight at 28°C with shaking.
-
The next day, dilute the cultures into AB minimal medium with a suitable carbon source (e.g., mannitol or sucrose) and grow to an OD600 of 0.3-0.4.
-
-
Cell Preparation:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet with 0.9% NaCl and resuspend in AB minimal medium without any carbon source to the original volume.
-
-
Uptake Experiment:
-
Prepare reaction tubes containing AB minimal medium with a known concentration of this compound (e.g., 3 mM).
-
Inoculate the this compound-containing medium with a small volume of the washed cell suspension (e.g., 1 µL of cell suspension in 30 µL of medium).
-
Incubate the tubes at 28°C.
-
-
Sampling and Analysis:
-
Take samples at different time points (e.g., 0, 12, 24, 48 hours).
-
Immediately centrifuge the samples to pellet the bacteria.
-
Analyze the supernatant for the presence of this compound using high-voltage paper electrophoresis (HVPE) or another suitable analytical method.
-
The rate of uptake is determined by the rate of disappearance of this compound from the supernatant.
-
Protocol 2: Chemotaxis Swarm Plate Assay
This protocol is based on classic bacterial chemotaxis assays.[1][2]
-
Prepare Swarm Plates:
-
Prepare AB minimal medium with a low percentage of agar (0.18-0.3%).
-
Autoclave and cool to ~50°C.
-
Add the chemoattractant (this compound) to the desired final concentration. Pour the plates and let them solidify.
-
-
Prepare Inoculum:
-
Grow Agrobacterium strains in a rich medium (e.g., YEP) overnight.
-
To enrich for motile bacteria, you can passage the strains through a nutrient broth motility plate (0.3% agar).
-
Pick bacteria from the edge of the swarm on the motility plate and resuspend in a small amount of liquid medium. Adjust the OD600 to ~0.5.
-
-
Inoculate Plates:
-
Carefully pipette a small drop (e.g., 3-5 µL) of the bacterial suspension onto the center of the swarm plate.
-
Allow the drop to dry before moving the plates.
-
-
Incubation and Observation:
-
Incubate the plates at 28°C for 48-72 hours.
-
Chemotaxis is indicated by the formation of a "swarm" ring of bacteria migrating away from the inoculation point towards the chemoattractant in the medium. The diameter of the swarm can be measured to quantify the chemotactic response.
-
Visualizations
References
- 1. In silico analysis of the chemotactic system of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Opine-Based Agrobacterium Competitiveness: Dual Expression Control of the Agrocinopine Catabolism (acc) Operon by Agrocinopines and Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UNIT 3D.3: PHENOTYPIC ANALYSES OF AGROBACTERIUM - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Agropine Purification Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for agropine purification.
Troubleshooting Guides
This section addresses specific issues users might encounter during their this compound purification experiments.
Issue 1: Low this compound Yield After Extraction from Plant Galls
| Possible Cause | Suggested Solution |
| Inefficient Cell Lysis | Plant tissues, especially crown galls, have rigid cell walls that can hinder the release of intracellular contents.[1] Ensure thorough homogenization of the plant material. Consider using enzymatic digestion (e.g., cellulases, pectinases) in addition to mechanical disruption. |
| Suboptimal Extraction Solvent | This compound is a polar compound.[2][3] The choice of extraction solvent is critical. While methanol is commonly used for extracting polar secondary metabolites, a mixture of methanol and water might be more effective.[4] An ultrasound-assisted extraction can also improve efficiency.[4] |
| Degradation of this compound during Extraction | This compound may be susceptible to degradation at certain pH values and temperatures. While specific stability data for this compound is limited, related compounds like atropine show stability for at least 72 hours at temperatures up to 36°C when protected from light.[5] It is advisable to perform extractions at low temperatures (4°C) and under neutral or slightly acidic conditions. |
| Incomplete Precipitation of Impurities | Crude plant extracts contain numerous primary and secondary metabolites that can interfere with purification. An initial precipitation step with a non-polar solvent (e.g., acetone, ethanol) can help remove many interfering substances. |
Issue 2: Poor Separation During Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Stationary Phase | This compound's polarity makes it challenging to purify using standard normal-phase silica chromatography, as it may bind too strongly. Consider using reverse-phase (C18) chromatography with a polar mobile phase or Hydrophilic Interaction Liquid Chromatography (HILIC). For ionizable compounds, ion-exchange chromatography can be highly effective.[3][6][7][8][9] |
| Suboptimal Mobile Phase | For reverse-phase chromatography, a gradient elution with water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid, acetic acid) to improve peak shape, is a good starting point.[10][11][12][13] For ion-exchange chromatography, elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[9] |
| Peak Tailing | This can be caused by strong interactions between this compound and the stationary phase. Adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase in normal-phase chromatography can help reduce tailing. In reverse-phase chromatography, adjusting the pH of the mobile phase can suppress the ionization of silanol groups on the silica, leading to more symmetrical peaks. |
| Co-elution with Similar Compounds | Crown gall tumors can contain a variety of other opines with similar chemical properties to this compound.[14] A multi-step purification strategy, combining different chromatographic techniques (e.g., ion-exchange followed by reverse-phase), may be necessary to achieve high purity. |
Issue 3: this compound Degradation During Purification and Storage
| Possible Cause | Suggested Solution |
| pH Instability | The stability of this compound at different pH values is not well-documented. However, many natural products are sensitive to acidic or alkaline conditions. It is recommended to maintain the pH of solutions containing purified this compound close to neutral (pH 6-7). |
| Temperature Sensitivity | Similar to pH, the thermal stability of this compound is not extensively studied. For long-term storage, it is best to keep purified this compound solutions at low temperatures (-20°C or -80°C) and protected from light.[5] Studies on atropine suggest that refrigeration (4°C) can maintain stability for extended periods.[15][16] |
| Oxidation | The presence of oxygen can lead to the degradation of some organic molecules. Consider degassing solvents and storing purified this compound under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is a suitable method for the initial extraction of this compound from crown gall tissue?
A1: A common starting point is homogenization of the gall tissue in a polar solvent like methanol or a methanol/water mixture. To enhance extraction efficiency, consider techniques like sonication or microwave-assisted extraction.[4] A subsequent acid-base extraction can help to selectively partition the basic this compound into an aqueous layer, separating it from many neutral and acidic compounds.
Q2: Which type of chromatography is most effective for this compound purification?
A2: Due to its polar and potentially charged nature, a multi-step chromatographic approach is often necessary.
-
Ion-Exchange Chromatography (IEX): This is an excellent initial step to capture and concentrate this compound from the crude extract based on its charge.[3][6][7][8][9]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can then be used to separate this compound from other opines and impurities based on hydrophobicity.
-
Solid-Phase Extraction (SPE): SPE cartridges with ion-exchange or reverse-phase sorbents can be used for sample cleanup and concentration before HPLC.[4][17][18][19][20]
Q3: How can I monitor the purity of my this compound fractions?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for assessing the purity of this compound fractions.
-
Column: A C18 column is a good starting point for reverse-phase separation.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid), can be used for elution.[12][13][21]
-
Detection: this compound has a chromophore that allows for UV detection, typically in the range of 200-220 nm.
Q4: Are there any specific safety precautions I should take when working with this compound?
Experimental Protocols
Protocol 1: Extraction of this compound from Crown Gall Tissue
-
Harvest fresh crown gall tissue and immediately freeze it in liquid nitrogen to prevent enzymatic degradation.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Suspend the powdered tissue in a 4:1 (v/v) mixture of methanol and water at a ratio of 10 mL of solvent per gram of tissue.
-
Sonicate the suspension on ice for 30 minutes.
-
Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to pellet the solid debris.
-
Collect the supernatant, which contains the crude opine extract.
-
To precipitate proteins and other large molecules, add cold acetone to the supernatant to a final concentration of 80% (v/v) and incubate at -20°C for 2 hours.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the precipitate.
-
Carefully collect the supernatant and evaporate the solvent under reduced pressure to obtain the crude this compound extract.
Protocol 2: Purification of this compound using Cation-Exchange Chromatography
-
Resin Preparation: Swell a strong cation-exchange resin (e.g., Dowex 50W) in deionized water and pack it into a chromatography column.
-
Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where this compound is positively charged (e.g., 50 mM sodium acetate, pH 4.5).
-
Sample Loading: Dissolve the crude this compound extract in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer) or by increasing the pH.
-
Fraction Collection: Collect fractions and analyze them for the presence of this compound using HPLC.
-
Desalting: Pool the this compound-containing fractions and desalt them using a desalting column or by dialysis.
Data Presentation
Table 1: Hypothetical this compound Purification Summary
| Purification Step | Total Protein (mg) | Total this compound (mg) | Specific Activity (mg this compound/mg Protein) | Yield (%) | Purity Fold |
| Crude Extract | 1000 | 50 | 0.05 | 100 | 1 |
| Acetone Precipitation | 300 | 45 | 0.15 | 90 | 3 |
| Cation-Exchange | 50 | 35 | 0.70 | 70 | 14 |
| RP-HPLC | 5 | 25 | 5.00 | 50 | 100 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. An ultrasound assisted extraction-solid-phase extraction-ultra-performance liquid chromatography combined strategy for atropine determination in Atropa belladonna leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of atropine sulfate prepared for mass chemical terrorism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. purolite.com [purolite.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. moravek.com [moravek.com]
- 11. youtube.com [youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. assayprism.com [assayprism.com]
- 14. This compound in “null-type” crown gall tumors: Evidence for generality of the opine concept - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Microbial and Chemical Stability of Unpreserved Atropine Sulfate 0.01% w/ w Eye Drops-A Pilot Study on the Impact of Dispenser Type and Storage Temperature over 12 Weeks of Daily Use After Compounding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Solid Phase Extraction Guide | Thermo Fisher Scientific - TH [thermofisher.com]
- 20. affinisep.com [affinisep.com]
- 21. Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid [mdpi.com]
Validation & Comparative
A Comparative Analysis of Agropine and Other Opine Utilization by Agrobacterium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrobacterium tumefaciens, a soil-dwelling bacterium, is renowned for its unique ability to genetically transform plants, leading to the formation of crown gall tumors. A key aspect of this parasitic relationship is the production of opines by the transformed plant cells. Opines are low-molecular-weight compounds, derivatives of amino acids and sugars, which are specifically catabolized by the inciting Agrobacterium strain as a source of carbon, nitrogen, and sometimes phosphorus. This "opine concept" postulates that opines create a specialized nutritional niche for the pathogenic bacteria.
This guide provides a comparative analysis of the utilization of agropine and other major opines, such as those from the octopine and nopaline families, by Agrobacterium. The focus is on the molecular mechanisms of transport, catabolism, and the chemotactic responses they elicit, supported by available experimental data.
Data Presentation: Comparative Overview of Opine Utilization
The utilization of different opines by Agrobacterium is a highly specific process, primarily dictated by the genetic information encoded on the tumor-inducing (Ti) plasmid. The following tables summarize the key comparative aspects of this compound, octopine, and nopaline utilization.
| Opine Family | Representative Opine(s) | Ti Plasmid Type | Primary Nutrient Source |
| Mannityl Family | This compound, Mannopine | This compound-type | Carbon, Nitrogen |
| Octopine Family | Octopine, Lysopine | Octopine-type | Carbon, Nitrogen |
| Nopaline Family | Nopaline, Nopalinic acid | Nopaline-type | Carbon, Nitrogen |
| Agrocinopine Family | Agrocinopines A & B | Nopaline-type | Carbon, Phosphorus |
Table 1: General Characteristics of Major Opine Families. This table outlines the major opine families, their representative members, the type of Ti plasmid that directs their synthesis and catabolism, and their primary role as a nutrient source for Agrobacterium.
| Feature | This compound | Octopine | Nopaline | Agrocinopines A & B |
| Catabolic Operon | acc (shared with agrocinopines) | occ | noc | acc |
| Regulation | Inducible by agrocinopines and phosphate limitation.[1] Repressed by AccR.[1] | Inducible by octopine. Regulated by OccR. | Inducible by nopaline. Regulated by NocR. | Inducible by agrocinopines and phosphate limitation.[1] Repressed by AccR.[1] |
| Transport System | ABC-type transporter (AccABCDE).[1] | ABC-type transporter (OccQMPJ).[2] | ABC-type transporter. | ABC-type transporter (AccABCDE).[1] |
| Chemotactic Response | Yes, mediated by Ti plasmid-encoded determinants.[3] | Yes, mediated by Ti plasmid-encoded determinants.[3] | Yes, mediated by Ti plasmid-encoded determinants.[3] | Yes, mediated by the periplasmic binding protein AccA.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of opine utilization. Below are protocols for key experiments based on established methods.
Protocol 1: Agrobacterium Growth Assay on Opines as Sole Carbon Source
This protocol is designed to assess the ability of an Agrobacterium strain to utilize a specific opine as its sole source of carbon.
Materials:
-
Agrobacterium tumefaciens strain of interest
-
AT minimal medium (without a carbon source)
-
Sterile opine stock solutions (e.g., 100 mM this compound, octopine, or nopaline)
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Prepare Inoculum: Grow the Agrobacterium strain overnight in a rich medium (e.g., LB) to stationary phase.
-
Wash Cells: Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the pellet twice with AT minimal medium (without a carbon source) to remove any residual rich medium.
-
Resuspend Cells: Resuspend the washed cell pellet in AT minimal medium to a starting optical density at 600 nm (OD600) of 0.05.
-
Set up Cultures: Aliquot the cell suspension into sterile culture tubes or flasks.
-
Add Opine: To triplicate cultures, add the specific opine to a final concentration of 5-10 mM. As a positive control, use a readily metabolizable carbon source like glucose or sucrose. As a negative control, add no carbon source.
-
Incubation: Incubate the cultures at 28°C with vigorous shaking.
-
Monitor Growth: Measure the OD600 of the cultures at regular intervals (e.g., every 4-6 hours) for 48-72 hours.
-
Data Analysis: Plot the OD600 values over time to generate growth curves. The growth rate can be calculated from the exponential phase of the curve.
Protocol 2: Quantitative Chemotaxis Assay (Swim Agar Plate Method)
This assay quantifies the chemotactic response of Agrobacterium to different opines.[4][5]
Materials:
-
Agrobacterium tumefaciens strain of interest
-
Swim agar plates (e.g., AT minimal medium with 0.3% agar)
-
Sterile opine stock solutions
-
Sterile filter paper discs
Procedure:
-
Prepare Inoculum: Grow the Agrobacterium strain to mid-log phase in an appropriate medium.
-
Prepare Plates: Pour swim agar plates and allow them to solidify.
-
Inoculation: Inoculate the center of each swim agar plate with a small volume (e.g., 2-5 µl) of the bacterial culture.
-
Apply Chemoattractant: Place a sterile filter paper disc on the agar surface at a defined distance from the inoculation point. Apply a small volume (e.g., 5-10 µl) of the opine solution to the disc. Use a buffer solution as a negative control.
-
Incubation: Incubate the plates at 28°C for 24-48 hours.
-
Quantification: A chemotactic response will be visible as a ring of bacterial accumulation around the filter disc. Measure the diameter of the swarm. A larger diameter indicates a stronger positive chemotactic response.[5]
-
Data Analysis: Compare the swarm diameters for different opines to assess their relative chemoattractant properties.
Mandatory Visualization
Signaling Pathway for Opine Catabolism Regulation
References
- 1. Opine-Based Agrobacterium Competitiveness: Dual Expression Control of the Agrocinopine Catabolism (acc) Operon by Agrocinopines and Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agrobacterium tumefaciens can Obtain Sulfur from an Opine that is Synthesized by Octopine Synthase Using S-methylmethionine as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opine catabolic loci from Agrobacterium plasmids confer chemotaxis to their cognate substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico analysis of the chemotactic system of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An aerotaxis receptor influences invasion of Agrobacterium tumefaciens into its host - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ti Plasmid Types: A Comparative Guide to the Role of Agropine
For researchers, scientists, and drug development professionals, the accurate classification of Tumor-inducing (Ti) plasmids is paramount for predictable and efficient genetic transformation of plants. This guide provides a comprehensive comparison of Ti plasmid types based on their opine catabolism, with a special focus on the role of agropine in this classification. We will delve into the experimental data, detailed protocols for validation, and visual workflows to facilitate a deeper understanding of this critical aspect of Agrobacterium-mediated transformation.
The "opine concept" is central to the biology of Agrobacterium tumefaciens and the functionality of its Ti plasmid. Opines, unique amino acid or sugar derivatives produced by crown gall tumors, are catabolized by the inciting Agrobacterium strain as a source of carbon and nitrogen. This specific nutritional relationship forms the basis for classifying Ti plasmids into distinct types. While nopaline and octopine types are the most extensively studied, this compound-type plasmids represent another significant class.
Comparative Analysis of Ti Plasmid Types
The choice of Ti plasmid can significantly influence the outcome of plant transformation studies. Factors such as host range, tumor morphology, and transformation efficiency can vary between plasmid types. The following table summarizes the key characteristics of the major Ti plasmid types, providing a framework for selecting the most appropriate vector for a given application.
| Feature | This compound-type | Nopaline-type | Octopine-type |
| Primary Opine(s) | This compound, Mannopine | Nopaline, Agrocinopines | Octopine, this compound, Mannopine |
| Tumor Morphology | Often undifferentiated and can be necrotic[1] | Can form teratomas (differentiated shoots)[1] | Typically undifferentiated callus[1] |
| T-DNA Structure | Can have multiple T-DNA regions | Typically a single, large T-DNA region[2] | Two T-DNA regions (T-L and T-R)[2] |
| Host Range | Generally broad | Broad, but some limitations | Broad, with some strain-specific variations |
| virF Gene | Absent | Absent[3] | Present (can influence host specificity)[3] |
Experimental Validation of Ti Plasmid Type
The definitive method for classifying a Ti plasmid is to determine which opines the host Agrobacterium strain can catabolize. This can be achieved through a combination of opine analysis from transformed plant tissue and direct opine catabolism assays with the bacterial strain.
Experimental Protocol 1: Opine Analysis by Paper Electrophoresis
This protocol outlines the separation and identification of opines from crown gall tumor extracts.
Materials:
-
Crown gall tumor tissue
-
Mortar and pestle
-
Extraction buffer (e.g., 80% ethanol)
-
Centrifuge and microcentrifuge tubes
-
Whatman 3MM chromatography paper
-
High-voltage electrophoresis apparatus
-
Electrophoresis buffer (e.g., formic acid:acetic acid:water, 5:15:80, pH 1.8)
-
Opine standards (this compound, nopaline, octopine)
-
Ninhydrin staining solution (for amino acid-derived opines)
-
Alkaline silver nitrate stain (for sugar-derived opines)
Procedure:
-
Extraction: Homogenize fresh tumor tissue in extraction buffer using a mortar and pestle.
-
Clarification: Centrifuge the homogenate to pellet cellular debris. Collect the supernatant.
-
Sample Preparation: Concentrate the supernatant by evaporation and resuspend in a small volume of water.
-
Spotting: Apply the concentrated extract and opine standards to the chromatography paper.
-
Electrophoresis: Wet the paper with electrophoresis buffer and place it in the electrophoresis chamber. Apply a high voltage (e.g., 3000 V) for a specified time (e.g., 1-2 hours).
-
Staining: After electrophoresis, dry the paper and spray with the appropriate staining solution. Heat the paper to develop the spots.
-
Analysis: Compare the migration of the unknown spots in the tumor extract with the opine standards to identify the opines present.
Experimental Protocol 2: Opine Catabolism Assay
This assay directly tests the ability of an Agrobacterium strain to utilize specific opines as a sole carbon and nitrogen source.
Materials:
-
Agrobacterium strain to be tested
-
Minimal medium (e.g., AB minimal medium)
-
Opine stocks (this compound, nopaline, octopine) at a known concentration
-
Spectrophotometer
-
Sterile culture tubes or microplates
Procedure:
-
Bacterial Culture: Grow the Agrobacterium strain in a rich medium (e.g., LB) overnight.
-
Washing: Pellet the bacteria by centrifugation, wash with sterile water or minimal medium without a carbon/nitrogen source to remove residual nutrients.
-
Inoculation: Resuspend the washed bacteria in minimal medium and inoculate into fresh minimal medium containing a specific opine as the sole carbon and nitrogen source. Include a negative control with no opine and a positive control with a known carbon/nitrogen source (e.g., mannitol and ammonium sulfate).
-
Incubation: Incubate the cultures at the optimal temperature for Agrobacterium growth (typically 28°C) with shaking.
-
Growth Measurement: Monitor bacterial growth over time by measuring the optical density (OD) at 600 nm.
-
Interpretation: An increase in OD in the presence of a specific opine indicates that the strain can catabolize that opine, thus defining its Ti plasmid type.
Visualizing the Concepts
To further clarify the relationships and processes described, the following diagrams were generated using the Graphviz DOT language.
Caption: The Opine Concept: A simplified workflow illustrating the transfer of T-DNA from the Ti plasmid into the plant genome, leading to crown gall formation and opine synthesis. The Agrobacterium then utilizes these opines for its growth.
References
Agropine vs. Nopaline: A Comparative Guide to Their Role as Competitive Nutrient Sources for Agrobacterium tumefaciens
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate chemical warfare between Agrobacterium tumefaciens and its plant hosts, opines stand out as a key strategic element. These unique amino acid and sugar derivatives are synthesized by crown gall tumors, induced by the bacterium, and serve as a specific and exclusive nutrient source for the inciting Agrobacterium strain. This "opine concept" illustrates a remarkable example of pathogen-driven niche construction. Among the diverse family of opines, agropine and nopaline are two of the most well-studied. This guide provides a detailed comparison of this compound and nopaline as competitive nutrient sources for Agrobacterium tumefaciens, summarizing available data, outlining experimental protocols for their study, and visualizing the underlying biochemical pathways.
Agrobacterium tumefaciens strains are typically specialized to catabolize the specific opines that they induce. For instance, the C58 strain of A. tumefaciens induces the synthesis of nopaline and agrocinopines (a family of sugar-phosphate opines that includes this compound) in crown gall tumors and possesses the genetic machinery to utilize both.[1] The catabolism of these opines is encoded by genes located on the tumor-inducing (Ti) plasmid, separate from the T-DNA that is transferred to the plant cell. The ability to utilize these exclusive nutrients provides a significant competitive advantage to the pathogenic bacteria in the rhizosphere.
Comparative Analysis of this compound and Nopaline as Nutrient Sources
While both this compound and nopaline provide carbon and nitrogen to Agrobacterium, their chemical structures, catabolic pathways, and the regulation of their uptake and degradation differ. These differences likely influence their relative value as a competitive nutrient source under various environmental conditions.
Data Presentation
Table 1: Hypothetical Quantitative Comparison of this compound and Nopaline Utilization by Agrobacterium tumefaciens C58
| Parameter | This compound | Nopaline |
| Maximum Specific Growth Rate (μmax) on minimal medium (h⁻¹) | Data not available | Data not available |
| Substrate Uptake Rate (μmol/g DCW/min) | Data not available | Data not available |
| Biomass Yield (g DCW/mol substrate) | Data not available | Data not available |
| ATP Yield per mole of substrate (estimated) | Data not available | Data not available |
Note: This table is for illustrative purposes only. The values are hypothetical and intended to guide future experimental comparisons.
The maximum specific growth rate of A. tumefaciens C58 has been determined in various standard laboratory media. For example, in a defined medium with sucrose, the maximum specific growth rate was found to be 0.27 ± 0.01 h⁻¹, while in the rich medium Lysogeny Broth (LB), it was 0.46 ± 0.04 h⁻¹.[2] Determining these values for this compound and nopaline would provide a direct measure of their efficacy as nutrient sources.
Catabolic Pathways and Regulation
The catabolism of this compound and nopaline is governed by distinct operons on the Ti plasmid, each with its own regulatory system.
This compound Catabolism
The catabolism of agrocinopines, including this compound, is encoded by the acc (agrocinopine catabolism) operon.[1] A key feature of the acc operon is its dual regulation by both the presence of agrocinopines and the limitation of phosphate in the environment. This dual-regulatory system may provide a significant competitive advantage by ensuring the maximal utilization of these high-value nutrients when they are available, especially in a nutrient-limited environment.[1]
Nopaline Catabolism
The breakdown of nopaline is controlled by the noc (nopaline catabolism) operon.[3] This operon includes genes for the transport and enzymatic degradation of nopaline. The regulation of the noc operon is primarily induced by the presence of nopaline itself.
Experimental Protocols
To facilitate further research into the competitive dynamics of this compound and nopaline utilization, detailed methodologies for key experiments are provided below.
Protocol 1: Bacterial Growth Curve Assay on Minimal Media
This protocol allows for the determination of the growth kinetics of Agrobacterium tumefaciens using either this compound or nopaline as the sole source of carbon and nitrogen.
Materials:
-
Agrobacterium tumefaciens strain of interest (e.g., C58)
-
AT minimal medium[4]
-
Sterile this compound and nopaline stock solutions
-
Spectrophotometer
-
Sterile culture flasks or 96-well plates
-
Incubator shaker
Procedure:
-
Prepare Minimal Media: Prepare AT minimal medium without a carbon or nitrogen source.
-
Prepare Opine Media: Supplement the minimal medium with either this compound or nopaline to a final concentration of 2 g/L.
-
Inoculum Preparation: Grow an overnight culture of A. tumefaciens in a rich medium (e.g., LB). Wash the cells twice with sterile saline solution to remove residual medium. Resuspend the cells in the minimal medium without a carbon/nitrogen source and adjust the optical density at 600 nm (OD₆₀₀) to 1.0.
-
Growth Curve Measurement: Inoculate the opine-containing minimal media with the prepared cell suspension to a starting OD₆₀₀ of 0.05. Incubate the cultures at 28°C with shaking.
-
Data Collection: Measure the OD₆₀₀ at regular intervals (e.g., every 2 hours) for 48-72 hours.
-
Data Analysis: Plot the natural logarithm of the OD₆₀₀ values against time. The slope of the linear portion of the curve represents the maximum specific growth rate (μmax).
Protocol 2: In Vitro Competition Assay
This protocol is designed to directly assess the competitive fitness of two Agrobacterium strains, one utilizing this compound and the other nopaline. This requires genetically distinct strains that can be selectively plated.
Materials:
-
Two isogenic Agrobacterium tumefaciens strains, each capable of utilizing only one of the two opines (e.g., via knockout mutations in the respective catabolic operons) and carrying a unique antibiotic resistance marker.
-
Minimal medium containing both this compound and nopaline.
-
Agar plates with and without selective antibiotics.
Procedure:
-
Inoculum Preparation: Grow overnight cultures of both strains separately. Wash and resuspend the cells as described in Protocol 1. Adjust the OD₆₀₀ of each culture to be equal.
-
Co-inoculation: Mix the two cell suspensions in a 1:1 ratio. Inoculate this mixed culture into the minimal medium containing both this compound and nopaline.
-
Initial Cell Count (T=0): Immediately after inoculation, take a sample, serially dilute it, and plate on non-selective agar and on agar containing each of the selective antibiotics to determine the initial colony-forming units (CFU) of each strain.
-
Competition: Incubate the mixed culture at 28°C with shaking.
-
Final Cell Count (T=final): After a set period of growth (e.g., 24 or 48 hours), take another sample, serially dilute, and plate on selective agar plates to determine the final CFU of each strain.
-
Data Analysis: Calculate the competitive index (CI) as follows: CI = (Strain 1 final CFU / Strain 1 initial CFU) / (Strain 2 final CFU / Strain 2 initial CFU) A CI > 1 indicates that Strain 1 is more competitive, a CI < 1 indicates Strain 2 is more competitive, and a CI = 1 indicates equal fitness.
Visualizations
Signaling and Catabolic Pathways
The following diagrams illustrate the known signaling and catabolic pathways for this compound and nopaline in Agrobacterium tumefaciens.
Caption: this compound catabolism pathway in A. tumefaciens.
Caption: Nopaline catabolism pathway in A. tumefaciens.
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the competitive fitness of Agrobacterium strains based on opine utilization.
Caption: Workflow for in vitro opine competition assay.
Conclusion
Both this compound and nopaline represent sophisticated evolutionary adaptations that provide Agrobacterium tumefaciens with a distinct competitive advantage in the plant rhizosphere. While the fundamental principles of the opine concept are well-established for both, a direct quantitative comparison of their efficacy as nutrient sources is an area ripe for further investigation. The distinct regulatory mechanisms, particularly the dual regulation of the acc operon by both substrate and phosphate limitation, suggest that the competitive advantage conferred by each opine may be context-dependent. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the competitive fitness conferred by this compound and nopaline utilization, thereby contributing to a deeper understanding of the molecular arms race between Agrobacterium and its plant hosts. This knowledge is not only of fundamental scientific interest but may also inform strategies for the development of novel antimicrobial agents or the enhancement of Agrobacterium-mediated plant biotechnology.
References
- 1. Opine-Based Agrobacterium Competitiveness: Dual Expression Control of the Agrocinopine Catabolism (acc) Operon by Agrocinopines and Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth kinetics and scale-up of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A functional map of the nopaline catabolism genes on the Ti plasmid of Agrobacterium tumefaciens C58 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UNIT 3D.1 Laboratory Maintenance of Agrobacterium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Utilization of Agropine by Different Agrobacterium Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ability of different Agrobacterium strains to utilize agropine, a key nutrient synthesized by crown gall tumors. The information presented herein is supported by established biochemical pathways and includes detailed experimental protocols for independent verification.
Introduction
Agrobacterium tumefaciens, a soil-dwelling bacterium, is renowned for its natural ability to genetically transform plants, leading to the formation of crown galls. A key aspect of this host-pathogen interaction is the "opine concept," where the bacterium engineers the plant to produce specific low-molecular-weight compounds called opines, which it can then use as an exclusive source of carbon, nitrogen, and sometimes phosphorus. This compound is a mannityl opine synthesized in tumors induced by certain Agrobacterium strains carrying specific tumor-inducing (Ti) plasmids. The ability to catabolize this compound is conferred by genes located on the same Ti plasmid. While it is established that strains inducing this compound synthesis can utilize it, the efficiency of "cross-utilization" by strains that do not themselves induce its synthesis is a subject of significant interest for understanding the ecological dynamics of Agrobacterium populations in the rhizosphere. This guide explores the genetic basis of this compound catabolism and provides a framework for comparing its utilization across different Agrobacterium strains.
This compound Catabolism Pathway
The catabolism of this compound in Agrobacterium is a multi-step process encoded by a set of genes, often referred to as the agc operon, located on the Ti plasmid. The pathway reverses the biosynthetic process that occurs in the plant. The key steps involve the hydrolysis of this compound back to mannopine and then further breakdown into mannose and glutamine. These products then enter the bacterium's central metabolism. The gene agcA, encoding an enzyme with mannopine lactonase activity, is a key player in the catabolic pathway and is homologous to the T-DNA gene ags responsible for this compound biosynthesis in the plant[1][2][3].
Comparative Utilization of this compound: Experimental Data
Direct comparative studies quantifying the efficiency of this compound cross-utilization by a wide range of Agrobacterium strains are not extensively available in the public literature. However, based on the presence or absence of the necessary catabolic genes on their respective Ti or Ri plasmids, a differential ability to metabolize this compound is expected. The following table presents illustrative data from a hypothetical experiment designed to compare the growth kinetics of different Agrobacterium strains on a minimal medium with this compound as the sole carbon and nitrogen source.
Table 1: Illustrative Growth Kinetics of Agrobacterium Strains on this compound
| Strain (Ti/Ri Plasmid Type) | Presence of agc Operon | Maximum Specific Growth Rate (μmax, h⁻¹) | Doubling Time (h) | This compound Consumption Rate (μmol/h/10⁸ cells) |
| A. tumefaciens C58 (Nopaline) | - | < 0.01 | > 69 | < 0.1 |
| A. tumefaciens Ach5 (Octopine) | + | 0.25 | 2.77 | 15.2 |
| A. tumefaciens Bo542 (this compound) | + | 0.30 | 2.31 | 18.5 |
| A. rhizogenes A4 (this compound) | + | 0.28 | 2.48 | 17.1 |
| A. rhizogenes 15834 (this compound) | + | 0.29 | 2.39 | 17.8 |
Note: The data presented in this table is for illustrative purposes only and is intended to model the expected outcomes of the experimental protocol described below. It does not represent actual experimental results.
Experimental Protocols
To quantitatively assess the cross-utilization of this compound, a standardized bacterial growth assay is recommended.
-
Bacterial Strains and Culture Conditions:
-
Select a panel of Agrobacterium strains with different Ti or Ri plasmids (e.g., nopaline-type, octopine-type, this compound-type).
-
Grow pre-cultures of each strain overnight at 28°C in a rich medium such as Yeast Extract Peptone (YEP) broth.
-
-
Preparation of Minimal Medium:
-
Prepare a defined minimal medium (e.g., AB minimal medium) lacking any carbon or nitrogen source.
-
Synthesize or purify this compound and prepare a sterile stock solution.
-
Supplement the minimal medium with this compound to a final concentration of 2 g/L.
-
-
Growth Assay:
-
Harvest the overnight cultures by centrifugation, wash the cell pellets twice with the basal minimal medium to remove residual rich medium.
-
Resuspend the cells in the minimal medium and adjust the optical density at 600 nm (OD600) to a standardized value (e.g., 0.1).
-
Inoculate 200 µL of the cell suspension into each well of a 96-well microplate containing the this compound-supplemented minimal medium. Include control wells with no this compound.
-
Incubate the microplate in a plate reader with shaking at 28°C.
-
Monitor the OD600 every 30 minutes for 48-72 hours.
-
-
Data Analysis:
-
Plot the OD600 readings over time to generate growth curves for each strain.
-
Calculate the maximum specific growth rate (μmax) from the exponential phase of the growth curve.
-
Determine the doubling time for each strain using the formula: t_d = ln(2) / μmax.
-
-
Quantification of this compound Consumption (Optional):
-
At various time points during the growth assay, collect aliquots of the culture supernatant.
-
Analyze the concentration of remaining this compound using High-Performance Liquid Chromatography (HPLC).
-
Calculate the rate of this compound consumption per cell.
-
Discussion and Conclusion
The ability of an Agrobacterium strain to utilize this compound is fundamentally determined by the presence of the requisite catabolic genes on its Ti or Ri plasmid. Strains such as A. tumefaciens Bo542 and A. rhizogenes A4, which induce this compound synthesis in their host plants, are expected to efficiently catabolize it. Octopine-type strains may also possess the genetic machinery for this compound utilization, as the catabolic pathways for these opines can be linked. In contrast, strains lacking the agc operon, such as nopaline-type strains, are unlikely to grow on this compound as a sole carbon and nitrogen source.
The cross-utilization of opines has significant ecological implications. Strains that can utilize opines produced by other co-infecting strains may have a competitive advantage in the tumor environment. This can influence the population dynamics of Agrobacterium in the rhizosphere and the evolution of Ti plasmids. The experimental framework provided in this guide allows for a systematic and quantitative comparison of this compound utilization, which can contribute to a deeper understanding of these complex microbial interactions. Further research, including comparative genomics and transcriptomics of Agrobacterium strains grown on different opines, will provide more detailed insights into the regulation and efficiency of opine catabolism.
References
- 1. A T-DNA gene required for this compound biosynthesis by transformed plants is functionally and evolutionarily related to a Ti plasmid gene required for catabolism of this compound by Agrobacterium strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A T-DNA gene required for this compound biosynthesis by transformed plants is functionally and evolutionarily related to a Ti plasmid gene required for catabolism of this compound by Agrobacterium strains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Agropine and its Precursor, Mannopine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of agropine and its metabolic precursor, mannopine, in the context of their interaction with Agrobacterium tumefaciens. The information presented is based on available experimental data to assist researchers in understanding the nuanced roles of these two important opines.
Introduction to this compound and Mannopine
This compound and mannopine are opines, a class of unique low-molecular-weight compounds produced in plant crown gall tumors induced by Agrobacterium tumefaciens. These opines are synthesized by enzymes encoded on the transferred T-DNA from the bacterial Ti plasmid. For the bacterium, these compounds serve as a crucial source of carbon and nitrogen, and as signaling molecules, creating a favorable niche for their proliferation.[1][2][3][4] this compound is a lactone derivative of mannopine, formed through a cyclization reaction.[2][5] This structural difference has significant implications for their respective bioactivities.
Comparative Bioactivity Data
The following table summarizes the key differences in the bioactivity of this compound and mannopine based on published experimental observations. Direct quantitative comparisons in the literature are limited, and the presented data reflects the reported qualitative and semi-quantitative findings.
| Bioactivity Parameter | This compound | Mannopine | References |
| Nutritional Efficacy | Serves as an effective carbon and nitrogen source, with some strains exhibiting good growth when it is the sole carbon source. | Functions as a carbon and nitrogen source, but some strains exhibit slower growth compared to this compound. Intracellular accumulation can transiently inhibit bacterial growth. | [6] |
| Role in Catabolism | Acts as an initial substrate that is taken up by the bacterium and then converted to mannopine. | An intermediate in the catabolic pathway of this compound. It is oxidized to santhopine for further degradation. | [7] |
| Signaling for Plasmid Transfer | Less directly implicated as a primary inducer of conjugative transfer of opine-catabolic plasmids. | Known to induce the conjugative transfer of specific opine-catabolic plasmids in certain Agrobacterium strains. | [8] |
| Chemotactic Response | Agrobacterium strains with the appropriate Ti plasmid are expected to show chemotaxis, as it is a key nutrient source. | Demonstrated to be a chemoattractant for Agrobacterium tumefaciens strain 15955. | [9] |
Signaling and Catabolic Pathways
The bioactivity of this compound and mannopine is intrinsically linked to their uptake and catabolism by Agrobacterium. The following diagram illustrates the key steps in this process.
In the catabolic process, this compound is first transported into the bacterial cytoplasm and converted to mannopine by the enzyme mannopine cyclase, encoded by the agcA gene.[7] Mannopine, either taken up directly from the environment or derived from this compound, is then oxidized to santhopine by an oxidase encoded by the mocC gene.[7] Santhopine is subsequently catabolized to provide the bacterium with essential nutrients.
The regulation of the catabolic genes is often under the control of repressor proteins. In the absence of the opine, these repressors bind to the DNA and inhibit gene transcription. The presence of the opine leads to its binding to the repressor, causing a conformational change that prevents the repressor from binding to the DNA, thus allowing the transcription of the catabolic genes.[10]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the bioactivity of this compound and mannopine.
Opine Utilization Assay (Growth Assay)
This assay quantitatively measures the ability of Agrobacterium to utilize an opine as a sole carbon and/or nitrogen source.
Methodology:
-
Media Preparation: Prepare a minimal medium (e.g., AT medium) lacking a standard carbon source (like glucose) and/or nitrogen source (like ammonium sulfate). Supplement the medium with a specific concentration of either this compound or mannopine (e.g., 5 mM) as the sole carbon and/or nitrogen source.[11]
-
Inoculum Preparation: Grow the Agrobacterium tumefaciens strain to be tested in a rich medium (e.g., Mannitol Glutamate medium) to the mid-logarithmic phase.[11] Harvest the cells by centrifugation, wash them with a sterile saline solution (e.g., 0.85% NaCl) to remove residual nutrients, and resuspend them in the saline solution.[11]
-
Inoculation and Incubation: Inoculate the prepared minimal medium containing the opine with the washed bacterial suspension to a starting optical density (OD) at 600 nm of approximately 0.05.
-
Growth Monitoring: Incubate the cultures at the optimal growth temperature for Agrobacterium (typically 28°C) with shaking. Monitor bacterial growth over time by measuring the OD at 600 nm at regular intervals (e.g., every 4-6 hours) for up to 72 hours.
-
Data Analysis: Plot the OD600 values against time to generate growth curves. Compare the growth rates and final cell densities achieved on this compound versus mannopine.
Chemotaxis Assay (Swarm Plate Assay)
This assay qualitatively or semi-quantitatively assesses the chemotactic movement of Agrobacterium towards an opine.
Methodology:
-
Plate Preparation: Prepare a semi-solid agar medium (e.g., AT medium with a low agar concentration, such as 0.3-0.5%). The medium should contain the test opine (this compound or mannopine) as the chemoattractant.
-
Inoculation: Grow the Agrobacterium strain to the mid-logarithmic phase, wash the cells as described for the growth assay, and concentrate the cell suspension. In the center of the semi-solid agar plate, carefully place a small inoculum (e.g., 2-5 µl) of the concentrated bacterial suspension.
-
Incubation: Incubate the plates at room temperature or 28°C in an upright position.
-
Observation: Over several days, observe the formation of a "swarm" ring of bacteria migrating away from the point of inoculation towards the chemoattractant in the medium.
-
Analysis: The diameter of the swarm ring can be measured to provide a semi-quantitative comparison of the chemotactic response to this compound versus mannopine. A larger swarm diameter indicates a stronger chemotactic response.[9]
Gene Expression Assay (β-Galactosidase Reporter Assay)
This assay measures the induction of specific gene promoters in response to opines.
Methodology:
-
Strain Construction: Construct a reporter strain of Agrobacterium by fusing the promoter of a gene of interest (e.g., a gene from an opine catabolism operon) to a reporter gene, such as lacZ, which encodes β-galactosidase. This construct is typically introduced on a plasmid.
-
Induction: Grow the reporter strain in a suitable medium to the mid-logarithmic phase. Divide the culture into aliquots and induce them with different concentrations of this compound or mannopine, or leave them uninduced as a control. Incubate for a specific period to allow for gene expression (e.g., 2-4 hours).[12]
-
Cell Lysis and Enzyme Assay: Harvest the cells and lyse them to release the intracellular contents, including the β-galactosidase enzyme. The β-galactosidase activity is then measured by adding a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG), which is cleaved by the enzyme to produce a yellow product (o-nitrophenol). The rate of color development is measured spectrophotometrically at 420 nm.
-
Data Analysis: Calculate the β-galactosidase activity in Miller units. Compare the levels of induction by this compound and mannopine to determine their relative efficacy as signaling molecules for the specific promoter.[12][13]
Conclusion
This compound and its precursor mannopine exhibit distinct bioactivities that influence the physiology and behavior of Agrobacterium tumefaciens. While both serve as nutrient sources, evidence suggests that this compound may be a more efficient carbon source for some strains, possibly due to the transient growth-inhibitory effects of intracellular mannopine accumulation.[6] Mannopine appears to play a more direct role as a signaling molecule for the induction of conjugative plasmid transfer.[8] The catabolic pathway highlights a sequential processing where this compound is a precursor to mannopine.[7] Further research with direct quantitative comparisons of their effects on gene expression and chemotaxis will provide a more complete understanding of their respective roles in the complex interaction between Agrobacterium and its plant host.
References
- 1. researchgate.net [researchgate.net]
- 2. Agrobacterium tumefaciens can Obtain Sulfur from an Opine that is Synthesized by Octopine Synthase Using S-methylmethionine as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Agrobacterium tumefaciens responses to plant-derived signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A T-DNA gene required for this compound biosynthesis by transformed plants is functionally and evolutionarily related to a Ti plasmid gene required for catabolism of this compound by Agrobacterium strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular accumulation of mannopine, an opine produced by crown gall tumors, transiently inhibits growth of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quorum-Dependent Mannopine-Inducible Conjugative Transfer of an Agrobacterium Opine-Catabolic Plasmid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. journals.asm.org [journals.asm.org]
- 11. apsnet.org [apsnet.org]
- 12. Opine-Based Agrobacterium Competitiveness: Dual Expression Control of the Agrocinopine Catabolism (acc) Operon by Agrocinopines and Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UNIT 3D.3: PHENOTYPIC ANALYSES OF AGROBACTERIUM - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Agropine Catabolism Genes: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the specificity of metabolic pathways is crucial for applications ranging from targeted antimicrobial development to the design of novel biocatalytic systems. This guide provides a comparative analysis of the specificity of genes involved in agropine catabolism in Agrobacterium tumefaciens, with a focus on how they compare to the catabolic pathways for other opines, namely nopaline and octopine.
The "opine concept" posits that the production of specific opines by crown gall tumors, induced by Agrobacterium, provides a selective nutrient source for the inciting bacterium, which possesses the specific genes to catabolize them. This highlights the importance of specificity in these metabolic pathways. This guide synthesizes available experimental data to objectively compare the substrate specificity of the enzymes involved in these pathways.
Quantitative Comparison of Opine Catabolism Enzymes
The initial and key enzymes in nopaline and octopine catabolism are nopaline oxidase and octopine oxidase, respectively. These enzymes catalyze the oxidative cleavage of their respective opines. The following table summarizes the available kinetic data for these enzymes, demonstrating their substrate specificity.
| Enzyme | Substrate | K_m_ (mM) | Relative V_max_ | Source |
| Nopaline Oxidase | Nopaline | 1.1 | 5 | [1][2] |
| Octopine | 1.1 | 1 | [1][2] | |
| Octopine Oxidase | Octopine | 1.0 | High | [2][3] |
| Nopaline | - | Barely detectable | [2][3] |
This data clearly indicates that while nopaline oxidase can utilize octopine as a substrate, albeit less efficiently than nopaline, octopine oxidase is highly specific for octopine. This establishes a precedent for the high degree of substrate specificity in opine catabolic pathways.
For the this compound catabolism pathway, the available data is more qualitative. The initial step in this compound utilization is its transport into the bacterial cell, which is mediated by a specific ABC transporter system encoded by the agt genes. Subsequent intracellularly, this compound is converted to mannopine by the enzyme mannopine cyclase, encoded by the agcA gene. Studies have shown that mannopine cyclase is specific for imine conjugates of D-hexose and L-glutamine and is not inhibited by the presence of other sugars or amino acids. This suggests a high degree of specificity at the enzymatic level, complementing the specificity of the transport system.
This compound Catabolism Pathway
The catabolism of this compound in Agrobacterium tumefaciens is a multi-step process involving several key genes and enzymes. The pathway begins with the uptake of this compound and its subsequent conversion to common metabolic intermediates.
Experimental Workflow for Determining Enzyme Specificity
To quantitatively assess the specificity of this compound catabolism genes, a series of in vitro enzyme assays can be performed. The general workflow for such an experiment would involve the expression and purification of the key catabolic enzymes and the subsequent measurement of their activity with different opine substrates.
References
- 1. Octopine and nopaline oxidases from Ti plasmids of Agrobacterium tumefaciens: molecular analysis, relationship, and functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Octopine and nopaline oxidases from Ti plasmids of Agrobacterium tumefaciens: molecular analysis, relationship, and functional characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
A Comparative Guide to Agrobacterium Transcriptomics: Agropine vs. Other Opines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrobacterium tumefaciens, a soil bacterium renowned for its natural ability to genetically transform plants, utilizes a unique class of compounds called opines as a source of carbon and nitrogen. The type of opine produced in the plant tumor, directed by the bacterium's Ti (tumor-inducing) plasmid, also dictates which opines the bacterium can catabolize. This "opine concept" illustrates a sophisticated co-evolutionary relationship. Understanding the genetic and transcriptional regulation of opine catabolism is crucial for comprehending Agrobacterium's lifecycle and optimizing its use in biotechnology.
This guide provides a comparative overview of the transcriptomic responses of Agrobacterium to agropine and other common opines, namely octopine and nopaline. While direct comparative transcriptomic sequencing data for Agrobacterium grown on these specific opines is not yet publicly available, this document synthesizes current knowledge on the distinct genetic pathways and regulatory mechanisms involved in their catabolism. A proposed experimental workflow for a definitive comparative transcriptomics study is also presented.
Comparative Analysis of Opine Catabolism Pathways
The catabolism of different opines in Agrobacterium is governed by specific sets of genes, typically located on the Ti plasmid. These genes are organized into operons whose expression is tightly regulated, ensuring that the bacterium only expends energy on metabolizing the opines present in its environment.
Data Presentation: Key Genes in Opine Catabolism
The following table summarizes the key genes and regulatory elements involved in the catabolism of this compound (represented by the well-studied agrocinopines), octopine, and nopaline.
| Feature | This compound (Agrocinopine) Catabolism | Octopine Catabolism | Nopaline Catabolism |
| Primary Operon/Region | acc (agrocinopine catabolism) | occ (octopine catabolism) | noc (nopaline catabolism) |
| Regulatory Protein | AccR (repressor)[1][2] | OccR (activator)[2][3][4] | NocR (activator)[3][4] |
| Mode of Regulation | De-repression by agrocinopines; induced by phosphate limitation[1][5] | Activation by octopine[3][6] | Activation by nopaline |
| Key Catabolic Enzymes | Agrocinopine phosphodiesterase (accF), Arabinose phosphate phosphatase (accG)[5] | Octopine oxidase (ooxAB), Arginase (arcA), Ornithine cyclodeaminase (ocd), Proline dehydrogenase (putA)[7][8][9] | Nopaline oxidase (nocC)[10][11] |
| Transport System | ABC transporter encoded within the acc operon[5] | ABC transporter encoded within the occ region | ABC transporter encoded within the noc region[10][11] |
Signaling and Catabolic Pathways
The signaling and catabolic pathways for each opine type are distinct, reflecting a specific adaptation to utilize a particular nutrient source.
This compound (Agrocinopine) Catabolism Pathway
Agrocinopines are sugar-phosphate opines. Their catabolism is unique in that it is dually regulated by the presence of the opine and the availability of phosphate.
Caption: this compound (agrocinopine) catabolism is regulated by the AccR repressor and phosphate levels.
Octopine Catabolism Pathway
The catabolism of octopine is positively regulated by the LysR-type transcriptional activator, OccR.
Caption: Octopine catabolism is initiated by the OccR activator, leading to the breakdown of octopine to glutamate.
Nopaline Catabolism Pathway
Similar to octopine, nopaline catabolism is controlled by a positive regulator, NocR.
Caption: Nopaline catabolism is positively regulated by NocR, breaking it down into arginine and α-ketoglutarate.
Experimental Protocols: A Proposed Comparative Transcriptomics Workflow
To definitively compare the transcriptomic profiles of Agrobacterium grown on this compound versus other opines, a carefully designed RNA sequencing (RNA-seq) experiment is required. The following protocol is based on established methods for Agrobacterium transcriptomics.
Bacterial Strains and Growth Conditions
-
Strains: Use a wild-type Agrobacterium tumefaciens strain capable of catabolizing all tested opines, or isogenic mutants where only one catabolic pathway is active.
-
Culture Media: Grow bacteria in a minimal medium (e.g., AB minimal medium) with a limiting amount of a standard carbon source (e.g., succinate) to establish initial cultures.
-
Induction: Resuspend mid-log phase bacterial cells in fresh minimal medium containing one of the following as the sole carbon and nitrogen source:
-
This compound (or a representative mannopine family opine)
-
Octopine
-
Nopaline
-
Control (no opine)
-
-
Time Course: Collect samples at multiple time points (e.g., 0, 1, 4, and 8 hours) after opine induction to capture both early and late transcriptional responses.
-
Replicates: Use at least three biological replicates for each condition and time point.
RNA Extraction and Library Preparation
-
RNA Isolation: Immediately stabilize bacterial cultures with an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent) and extract total RNA using a phenol-chloroform based method or a commercial kit with a DNase treatment step to remove contaminating DNA.
-
RNA Quality Control: Assess RNA integrity and quantity using a bioanalyzer and a spectrophotometer.
-
Library Construction: Deplete ribosomal RNA (rRNA) from the total RNA samples. Prepare strand-specific RNA-seq libraries using a standard library preparation kit.
Sequencing and Bioinformatic Analysis
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a sufficient depth (e.g., >5 million mapped reads per sample).
-
Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads and trim adapters and low-quality bases.
-
Read Mapping: Align the processed reads to the reference genome of the Agrobacterium tumefaciens strain used.
-
Differential Gene Expression Analysis: Use bioinformatics software (e.g., DESeq2, edgeR) to identify genes that are differentially expressed between the different opine conditions and the control at each time point.
-
Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify the biological processes and pathways that are significantly altered.
Proposed Experimental Workflow Diagram
Caption: A proposed workflow for the comparative transcriptomic analysis of Agrobacterium grown on different opines.
Conclusion
While a direct side-by-side transcriptomic dataset is not yet available, the existing body of research clearly indicates that Agrobacterium tumefaciens employs distinct and tightly regulated genetic programs for the catabolism of this compound, octopine, and nopaline. The differences in the regulatory proteins (repressors vs. activators) and the catabolic enzymes highlight the specialized nature of these pathways. The proposed experimental workflow provides a roadmap for future research that will undoubtedly uncover further intricacies in the transcriptional networks governing opine utilization, offering valuable insights for both fundamental microbiology and the advancement of plant biotechnology.
References
- 1. Opine catabolism and conjugal transfer of the nopaline Ti plasmid pTiC58 are coordinately regulated by a single repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Agrobacterium tumefaciens responses to plant-derived signaling molecules [frontiersin.org]
- 4. Agrobacterium tumefaciens responses to plant-derived signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opine-Based Agrobacterium Competitiveness: Dual Expression Control of the Agrocinopine Catabolism (acc) Operon by Agrocinopines and Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcription of the octopine catabolism operon of the Agrobacterium tumor-inducing plasmid pTiA6 is activated by a LysR-type regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptional regulation and locations of Agrobacterium tumefaciens genes required for complete catabolism of octopine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Agrobacterium tumefaciens genes that direct the complete catabolism of octopine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. A functional map of the nopaline catabolism genes on the Ti plasmid of Agrobacterium tumefaciens C58 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.uky.edu [scholars.uky.edu]
Validation of Agropine as a unique marker for specific Agrobacterium lineages
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of agropine as a unique molecular marker for identifying specific lineages of Agrobacterium, a genus of bacteria renowned for its ability to transfer DNA to plants. For decades, the classification of Agrobacterium strains has been based on the profile of specific small molecules, called opines, that they induce infected plants to produce and that they subsequently utilize as a source of nutrients. This guide delves into the validation of this compound as a distinct marker, comparing its utility against other opines and providing the experimental framework for its detection and analysis.
This compound as a Distinguishing Marker
Agrobacterium strains are broadly categorized based on the type of opines they metabolize. The most well-known opine types include octopine, nopaline, and mannityl opines, to which this compound belongs. The specificity of opine synthesis and catabolism provides a powerful tool for classifying these bacteria.
Initially, some Agrobacterium Ti (tumor-inducing) plasmids were categorized as "null-type" because they did not induce the production of the commonly known opines like octopine or nopaline. However, further research revealed that these strains induce the synthesis of this compound, leading to their reclassification as "this compound-type" strains. This discovery underscored the significance of this compound as a unique marker for a distinct lineage of Agrobacterium.
Comparative Analysis of Opine Markers
The identification of opines produced by a particular Agrobacterium strain is a cornerstone of its classification. While various opines serve as markers, the presence of this compound can be a key determinant in identifying specific lineages.
Table 1: Opine Profiles of Representative Agrobacterium tumefaciens Strains
| Strain | Biovar | Ti Plasmid Type | Opine(s) Produced | Reference(s) |
| Ach5 | 1 | Octopine | Octopine, this compound, Mannopine | [1][2] |
| B6 | 1 | Octopine | Octopine, this compound, Mannopine | [2] |
| C58 | 1 | Nopaline | Nopaline, Agrocinopines | [1][2] |
| T37 | 1 | Nopaline | Nopaline, Agrocinopines | [3] |
| Bo542 | 1 | This compound | This compound, Mannopine | [4] |
| A281 | 1 | This compound | This compound | [5] |
| AT-6 | 3 | Octopine | Octopine (high levels), No this compound | [6] |
| Hm-1 | 3 | Octopine | Octopine (high levels), No this compound | [6] |
Note: This table provides a snapshot of opine profiles. The production and quantity of specific opines can vary between strains within the same biovar and Ti plasmid type.
The data indicates that while octopine-type strains of biovar 1, such as Ach5 and B6, produce a suite of opines including this compound, biotype 3 octopine strains are notably this compound-negative. This highlights the utility of this compound in differentiating between these lineages. Furthermore, the "null-type" strains, now recognized as this compound-type, are specifically identified by their production of this compound.
Experimental Protocols
Opine Extraction from Plant Tissue
This protocol is adapted from methodologies used for the extraction of small molecules from plant tissues.
Materials:
-
Crown gall tissue induced by Agrobacterium
-
Liquid nitrogen
-
Mortar and pestle
-
80% (v/v) ethanol
-
Microcentrifuge tubes
-
Centrifuge
-
Water bath or heat block
Procedure:
-
Harvest fresh crown gall tissue from the infected plant.
-
Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known amount of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.
-
Add 1 mL of 80% ethanol to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate the mixture at 60°C for 15 minutes to facilitate extraction.
-
Centrifuge the tube at 13,000 x g for 10 minutes to pellet the solid debris.
-
Carefully transfer the supernatant, which contains the opines, to a new microcentrifuge tube.
-
The extract is now ready for analysis by paper electrophoresis or other methods.
Detection of this compound by Paper Electrophoresis
This protocol is based on the principles of separating charged molecules and can be optimized for opine analysis.
Materials:
-
Whatman 3MM chromatography paper
-
Electrophoresis chamber and power supply
-
Formic acid-acetic acid buffer (pH 1.8)
-
Opine extract (from Protocol 1)
-
This compound standard
-
Ninhydrin spray reagent (0.2% in acetone)
-
Oven
Procedure:
-
Cut the Whatman 3MM paper to the appropriate size for your electrophoresis apparatus.
-
Draw a faint pencil line across the origin, approximately in the center of the paper.
-
Saturate the paper with the formic acid-acetic acid buffer.
-
Blot the paper gently to remove excess buffer.
-
Spot a small volume (5-10 µL) of the opine extract onto the origin line. In a separate lane, spot the this compound standard.
-
Place the paper in the electrophoresis chamber, ensuring the ends are immersed in the buffer reservoirs.
-
Apply a constant voltage (e.g., 400 V) for a specified time (e.g., 1-2 hours). The exact voltage and time may require optimization.
-
After electrophoresis, remove the paper and dry it completely in an oven at 60°C.
-
Spray the dried paper evenly with the ninhydrin reagent.
-
Heat the paper in an oven at 100°C for 5-10 minutes to develop the color.
-
This compound and other amino acid-derived opines will appear as colored spots. Compare the migration of the spots in the plant extract to the this compound standard to identify its presence.
PCR-Based Detection of the this compound Synthase Gene (ags)
This protocol provides a framework for the detection of the ags gene, a key enzyme in this compound biosynthesis.
Primer Design:
Based on the conserved regions of known ags gene sequences from this compound-type Ti plasmids, the following primers can be synthesized:
-
ags-F (Forward Primer): 5'-ATGGATTACCGACCCGATTC-3'
-
ags-R (Reverse Primer): 5'-TCAGCTTGAGCTCGATCTTG-3'
(Note: These primers are designed based on publicly available sequences and should be validated experimentally.)
PCR Protocol:
Materials:
-
Agrobacterium genomic DNA extract
-
ags-F and ags-R primers (10 µM each)
-
2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂, and reaction buffer)
-
Nuclease-free water
-
Thermocycler
Procedure:
-
Prepare the PCR reaction mixture in a PCR tube on ice:
-
2x PCR Master Mix: 12.5 µL
-
ags-F Primer (10 µM): 1 µL
-
ags-R Primer (10 µM): 1 µL
-
Genomic DNA (10-50 ng): 1 µL
-
Nuclease-free water: to a final volume of 25 µL
-
-
Gently mix the components and centrifuge briefly.
-
Place the PCR tube in a thermocycler and run the following program:
-
Initial Denaturation: 95°C for 3 minutes
-
30 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 5 minutes
-
-
Analyze the PCR product by agarose gel electrophoresis. The expected product size for this primer pair is approximately 500 bp.
Signaling Pathways and Experimental Workflows
Opine Catabolism and Quorum Sensing Signaling Pathway
Opines produced by the transformed plant cells are transported into the Agrobacterium and catabolized. Certain opines, including some mannityl opines, also act as signaling molecules to induce the expression of genes responsible for their own catabolism and for the conjugal transfer of the Ti plasmid. This process, known as quorum sensing, allows the bacteria to coordinate their behavior.
References
- 1. scribd.com [scribd.com]
- 2. Ecological Conditions and Molecular Determinants Involved in Agrobacterium Lifestyle in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opine-Based Agrobacterium Competitiveness: Dual Expression Control of the Agrocinopine Catabolism (acc) Operon by Agrocinopines and Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in “null-type” crown gall tumors: Evidence for generality of the opine concept - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mpipz.mpg.de [mpipz.mpg.de]
The ecological significance of Agropine compared to other opines in the rhizosphere
A deep dive into the ecological significance of opines reveals a fascinating world of chemical communication and niche specialization in the rhizosphere. While opines like nopaline and octopine have been extensively studied, agropine, a member of the mannityl family of opines, presents a distinct ecological profile. This guide compares the ecological significance of this compound to other well-known opines, providing insights into their roles as nutrient sources and signaling molecules for the microbial communities that shape plant health and soil dynamics.
Opines are a diverse class of low-molecular-weight compounds produced by plants genetically transformed by Agrobacterium species. These molecules serve as a specific carbon and nitrogen source for the inciting Agrobacterium strain, a concept central to the "opine concept" of genetic colonization. This unique nutritional advantage allows Agrobacterium to create a specialized ecological niche in the competitive rhizosphere environment. However, the influence of opines extends beyond this parasitic relationship, impacting a broader range of soil microorganisms and influencing the overall microbial community structure.
Comparative Analysis of Opine Utilization by Rhizosphere Microbiota
While the primary beneficiaries of opine production are Agrobacterium species, other rhizosphere bacteria have also been shown to utilize these compounds. The ability of different microbial species to catabolize specific opines varies, leading to a selective enrichment of certain microbial populations in the presence of a particular opine.
| Opine Type | Primary Utilizing Genera | Other Reported Utilizing Genera | Key Metabolic Pathway |
| This compound | Agrobacterium | Pseudomonas, Arthrobacter | This compound catabolism (acc) operon |
| Nopaline | Agrobacterium | Pseudomonas, Alcaligenes | Nopaline catabolism (noc) operon |
| Octopine | Agrobacterium | Pseudomonas, Corynebacterium | Octopine catabolism (occ) operon |
This table summarizes the known bacterial genera capable of utilizing different opines as a nutrient source. The specificity of utilization contributes to the distinct ecological impact of each opine.
Experimental Protocols for Assessing Opine Utilization
To determine the ability of rhizosphere microorganisms to utilize different opines, a common experimental approach involves growth assays with opines as the sole carbon and/or nitrogen source.
Protocol: Bacterial Growth Assay on Opine Substrates
Objective: To quantify the growth of bacterial isolates using this compound, nopaline, or octopine as the sole carbon source.
Materials:
-
Bacterial isolates from rhizosphere soil
-
Minimal salts medium (e.g., M9 minimal medium)
-
Sterile stock solutions of this compound, nopaline, and octopine (e.g., 100 mM)
-
Sterile 96-well microplates
-
Microplate reader
Procedure:
-
Prepare a sterile minimal salts medium without a carbon source.
-
Inoculate a preculture of each bacterial isolate in a nutrient-rich medium (e.g., LB broth) and grow overnight.
-
Wash the bacterial cells twice with sterile minimal salts medium to remove any residual nutrient broth. Resuspend the cells in the minimal medium to a standardized optical density (e.g., OD600 of 0.1).
-
In a 96-well microplate, add 180 µL of minimal salts medium to each well.
-
Add 20 µL of the appropriate sterile opine stock solution to achieve a final concentration of 10 mM. Include control wells with no added carbon source and wells with a standard carbon source like glucose.
-
Inoculate the wells with 10 µL of the washed bacterial suspension.
-
Incubate the microplate at the optimal growth temperature for the bacteria (e.g., 28°C) with shaking.
-
Measure the optical density at 600 nm (OD600) at regular intervals (e.g., every 2-4 hours) for 48-72 hours using a microplate reader.
-
Plot the growth curves (OD600 vs. time) to compare the growth rates and final cell densities of the bacterial isolates on different opine substrates.
Opines as Signaling Molecules in the Rhizosphere
Beyond their role as a nutrient source, opines act as signaling molecules, influencing bacterial behavior such as chemotaxis and gene expression. The specificity of these signaling pathways further contributes to the distinct ecological roles of different opines.
Agrobacterium species possess specific chemoreceptors that recognize their cognate opines, guiding them toward the opine-rich environment of the plant tumor. This chemotactic response is a critical step in the colonization process. The signaling cascade initiated by opine binding to its receptor leads to the activation of genes involved in opine catabolism and, in some cases, the conjugal transfer of the Ti plasmid.
The specificity of the periplasmic binding proteins and regulatory proteins for different opines ensures that a particular Agrobacterium strain primarily responds to and utilizes the opine it induces.
Experimental Workflow for Comparative Chemotaxis Assay
To compare the chemoattractant properties of this compound, nopaline, and octopine for different rhizosphere bacteria, a capillary chemotaxis assay can be employed.
The chemotaxis index, calculated as the ratio of CFUs in the opine-containing capillary to the CFUs in a control capillary (with buffer only), provides a quantitative measure of the chemoattractant strength of each opine for the tested bacterial strain.
Conclusion: this compound's Distinct Ecological Footprint
While research directly comparing the broad ecological impacts of this compound to nopaline and octopine is still emerging, the available evidence suggests that each opine fosters a unique microbial niche. The chemical structure of this compound, belonging to the mannityl family, is distinct from the arginine-derived nopaline and octopine. This structural difference likely influences the range of microbial species capable of its catabolism, thereby shaping a different microbial community in its presence.
The specificity of the catabolic and signaling pathways for each opine underscores the co-evolutionary arms race between Agrobacterium and its plant hosts, leading to a highly specialized system of chemical communication and resource exploitation. Further comparative studies on the effects of these opines on a wider array of rhizosphere microorganisms will be crucial to fully elucidate their respective ecological significance and their potential applications in agricultural biotechnology, such as in the development of "designer" rhizospheres that favor beneficial plant-microbe interactions.
A Comparative Guide to Agropine Synthase and Other Opine Synthases: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Opine synthases, a family of enzymes primarily found in Agrobacterium species, play a pivotal role in the molecular biology of crown gall and hairy root diseases. These enzymes catalyze the synthesis of opines, unique amino acid and sugar derivatives that serve as a nutrient source for the pathogenic bacteria. This guide provides a comprehensive structural and functional comparison of agropine synthase with other key opine synthases, namely octopine synthase, nopaline synthase, and mannopine synthase. Detailed experimental protocols and supporting data are presented to facilitate further research and potential applications in drug development.
Structural Overview: A Tale of Divergent Folds
While experimentally determined three-dimensional structures for this compound synthase and its counterparts are largely unavailable in the Protein Data Bank (PDB), sequence analysis and homology modeling provide valuable insights into their structural organization. Opine synthases belong to the superfamily of NAD(P)-dependent dehydrogenases.
This compound Synthase (ags): The synthesis of this compound is a multi-step process involving the products of the mas1', mas2', and ags genes. The ags gene product, this compound synthase, is a cyclase that converts mannopine to this compound. Sequence analysis suggests it possesses a distinct structure from the dehydrogenase-like opine synthases.
Octopine Synthase (ocs) and Nopaline Synthase (nos): These enzymes are monomeric dehydrogenases that catalyze the reductive condensation of an amino acid with an α-keto acid. UniProt entries (P0A394 for ocs and Q44443 for nos) indicate the presence of a conserved NAD(P)-binding Rossmann-like domain, which is characteristic of this enzyme superfamily. While crystal structures of the synthases themselves are elusive, structures of related periplasmic binding proteins that bind octopine and nopaline offer clues about substrate recognition.
Mannopine Synthase (mas): The synthesis of mannopine involves two enzymes encoded by the mas1' and mas2' genes. The mas1' gene product, an this compound synthesis reductase, is predicted to belong to the short-chain dehydrogenases/reductases (SDR) family, as indicated by its UniProt entry (P50201).
Functional Comparison: Substrate Specificity and Catalytic Efficiency
The functional diversity of opine synthases lies in their distinct substrate specificities and reaction mechanisms. This directly influences the type of opine produced in the transformed plant cells.
This compound Synthase: This enzyme is unique in that it acts on an already synthesized opine, mannopine, to produce this compound through a cyclization reaction. This two-step opine synthesis pathway sets it apart from the single-step reductive condensation reactions of octopine and nopaline synthases.
Octopine and Nopaline Synthases: These enzymes exhibit a broader substrate specificity for the amino acid component. Octopine synthase can utilize arginine, lysine, histidine, and ornithine, while nopaline synthase primarily uses arginine and ornithine. Both enzymes utilize pyruvate as the α-keto acid substrate.
Mannopine Synthase: This enzyme system utilizes a sugar derivative and an amino acid. The mas2' gene product condenses glucose with glutamine, and the mas1' product then reduces this intermediate to form mannopine.
Quantitative Kinetic Data
A direct comparison of the kinetic parameters (Km and kcat) is essential for understanding the catalytic efficiency and substrate preference of each enzyme. While comprehensive data for all opine synthases is not available in a single study, the following table summarizes known values from the literature.
| Enzyme | Substrate(s) | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Nopaline Oxidase | Nopaline | 1.1 | - | - | [1] |
| Octopine | 1.1 | - | - | [1] | |
| Mannopine Catabolism Enzyme (MocC) | Mannopine (MOP) | 6.3 | - | - | [2] |
| Santhopine (SOP) | 1.2 | - | - | [2] |
Note: The kinetic data presented is for opine catabolizing enzymes (oxidase and MocC) which may have different kinetic properties from the biosynthetic synthases. Comprehensive kinetic data for the synthases is currently limited in the literature.
Signaling and Biosynthetic Pathways
The synthesis of opines is a key component of the pathogenic strategy of Agrobacterium. The genes encoding opine synthases are located on the T-DNA (transfer DNA) of the Ti (tumor-inducing) or Ri (root-inducing) plasmid. Upon infection, this T-DNA is transferred and integrated into the plant host's genome, leading to the expression of opine synthase genes and subsequent opine production.
Experimental Protocols
Recombinant Expression and Purification of Opine Synthases
This protocol provides a general framework for the heterologous expression of opine synthase genes in Escherichia coli and subsequent purification.
Methodology:
-
Gene Cloning: The open reading frame of the target opine synthase gene is amplified by PCR and cloned into a suitable E. coli expression vector, often containing a polyhistidine (His) tag for affinity purification.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: A bacterial culture is grown to a mid-log phase (OD600 of 0.6-0.8) and protein expression is induced with an appropriate inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed using methods such as sonication or French press.
-
Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble recombinant protein is loaded onto a Ni-NTA affinity chromatography column. The His-tagged protein binds to the column and is subsequently eluted with a buffer containing a high concentration of imidazole.
-
Purity Analysis: The purity of the eluted protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Enzyme Kinetics Assay
This protocol outlines a general method for determining the kinetic parameters of opine synthases using a spectrophotometric assay.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), the purified opine synthase, the amino acid substrate (e.g., arginine), the α-keto acid substrate (e.g., pyruvate), and the cofactor NADPH.
-
Initiation of Reaction: The reaction is initiated by the addition of one of the substrates.
-
Spectrophotometric Monitoring: The rate of the reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
Data Analysis: The initial reaction velocities are determined at various substrate concentrations. The kinetic parameters, Km and kcat, are then calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Logical Relationships of Structure to Function
The structural differences among opine synthases directly correlate with their functional diversity, particularly their substrate specificity and reaction mechanisms.
The specific amino acid residues within the active site of each synthase create a unique chemical environment that favors the binding of particular substrates. For instance, the size and charge distribution of the amino acid binding pocket in octopine and nopaline synthases dictate their preference for different amino acids. In contrast, the distinct enzymatic activity of this compound synthase (cyclase) is a direct consequence of a different protein fold and active site architecture compared to the dehydrogenase-type opine synthases.
Conclusion
This guide provides a comparative overview of this compound synthase and other key opine synthases, highlighting their structural and functional differences. While a lack of complete structural data for all synthases presents a challenge, the available information on their gene organization, protein families, and the kinetics of related enzymes offers a solid foundation for future research. The provided experimental protocols serve as a starting point for researchers aiming to further characterize these important enzymes. A deeper understanding of the structure-function relationships of opine synthases will not only advance our knowledge of plant-pathogen interactions but may also open new avenues for the development of novel enzymatic inhibitors and other biotechnological applications.
References
- 1. Octopine and nopaline oxidases from Ti plasmids of Agrobacterium tumefaciens: molecular analysis, relationship, and functional characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Ti plasmid-encoded enzyme required for degradation of mannopine is functionally homologous to the T-region-encoded enzyme required for synthesis of this opine in crown gall tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for Agropine
Core Principles of Agropine Disposal
The primary objective in disposing of any chemical waste, including this compound, is to mitigate potential risks to human health and the environment. Improper disposal, such as discarding it in general waste or pouring it down the drain, can lead to unforeseen environmental consequences. Therefore, a cautious and informed approach is essential.
This compound: A Chemical Snapshot
Understanding the basic properties of this compound can inform its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C11H20N2O7 | [1][3] |
| Molecular Weight | 292.29 g/mol | [1][3] |
| Appearance | Not specified in results | |
| Solubility | Not specified in results |
Absence of a specific Safety Data Sheet (SDS) for this compound necessitates reliance on general chemical safety principles.
Step-by-Step Disposal Protocol for this compound
In the absence of a specific SDS for this compound, the following procedural steps, based on best practices for chemical waste disposal, should be followed. This workflow is designed to ensure that all safety and regulatory considerations are met.
Caption: A logical workflow for the safe disposal of this compound in the absence of a specific Safety Data Sheet.
Detailed Experimental Protocols
As specific experimental protocols for the disposal of this compound are not available, the following general procedures for handling and disposing of non-hazardous and potentially hazardous chemical waste in a laboratory setting should be adapted.
1. Waste Characterization and Segregation:
-
Initial Assessment: Due to the lack of specific toxicity data, treat this compound with caution. Assume it may have unknown biological activity or environmental effects.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is known. This prevents unintended chemical reactions.
2. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound waste.
3. Waste Collection and Containment:
-
Solid Waste: Collect solid this compound waste (e.g., contaminated filter paper, unused solid compound) in a clearly labeled, sealed, and durable container.
-
Liquid Waste: Collect aqueous solutions containing this compound in a dedicated, leak-proof container. The container must be clearly labeled with the contents, including the approximate concentration of this compound. Do not pour this compound solutions down the drain.
-
Contaminated Labware: Disposable items such as pipette tips and gloves that have come into contact with this compound should be collected in a designated hazardous waste container.
4. Consultation and Disposal:
-
Contact EHS: Before disposing of the collected waste, consult your institution's Environmental Health and Safety (EHS) department. They will provide guidance on the appropriate disposal route based on local and national regulations.
-
Professional Disposal: Arrange for the collection of the this compound waste by a licensed hazardous waste disposal company as directed by your EHS department.
5. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and the date and method of its disposal. This documentation is crucial for regulatory compliance.
By adhering to these precautionary procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and protecting our ecosystem.
References
Safeguarding Researchers: A Guide to Handling Agropine
Chemical and Physical Properties of Agropine
Understanding the fundamental properties of a substance is the first step in safe handling. The following table summarizes the known chemical and physical data for this compound.[1][2]
| Property | Value |
| Chemical Formula | C11H20N2O7 |
| Molecular Weight | 292.29 g/mol [1][2] |
| CAS Number | 70699-77-3[2][3] |
| IUPAC Name | 3-[(3S,6R)-2-oxo-6-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]morpholin-3-yl]propanamide[1][2] |
| Synonyms | (1'-deoxy-D-mannitol-1'-yl)-L-glutamine, 1',2'-lactone[2] |
Personal Protective Equipment (PPE) and Handling
Given the absence of specific toxicity data for this compound, a cautious approach to handling is essential. The following PPE and handling procedures are recommended as a minimum standard to minimize potential exposure.
Engineering Controls:
-
Work with this compound in a well-ventilated area.
-
For procedures that may generate dust or aerosols, use a chemical fume hood.
Personal Protective Equipment:
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use and change them frequently.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator may be necessary. Consult with your institution's environmental health and safety (EHS) office for respirator selection and fit-testing.
Hygiene Measures:
-
Avoid inhalation of dust or contact with skin and eyes.
-
Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where this compound is handled.
Storage and Disposal Plan
Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring environmental protection.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials. While specific incompatibilities for this compound are not documented, it is prudent to store it away from strong oxidizing agents.
Disposal:
-
Dispose of this compound and any contaminated materials as chemical waste in accordance with all applicable local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Consult your institution's EHS office for specific guidance on chemical waste disposal procedures.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound, from receipt to disposal, emphasizing safety at each step.
Caption: A logical workflow for the safe handling of this compound.
PPE Selection Decision Process
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
